molecular formula C10H11N3O3 B1600432 1-(3-Nitrophenyl)piperazin-2-one CAS No. 215649-84-6

1-(3-Nitrophenyl)piperazin-2-one

Cat. No.: B1600432
CAS No.: 215649-84-6
M. Wt: 221.21 g/mol
InChI Key: VFWUZSXMPSDONN-UHFFFAOYSA-N
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Description

1-(3-Nitrophenyl)piperazin-2-one (CAS 215649-84-6) is a chemical compound of significant interest in medicinal chemistry and biochemical research. This high-purity material serves as a valuable building block for the synthesis and exploration of novel pharmacologically active molecules. Recent scientific investigations highlight the relevance of the nitrophenylpiperazine scaffold. Studies have shown that structurally related derivatives are being actively researched as potential tyrosinase inhibitors, which are relevant for studies on skin pigmentation disorders . Furthermore, nitrophenylpiperazine-based compounds are being explored in other therapeutic areas, such as the management of androgen-sensitive prostatic disorders, demonstrating anti-androgenic and α1A-adrenergic receptor blocking activities in preclinical research . These findings underscore the compound's utility as a key intermediate for developing new bioactive agents. Researchers can utilize this compound to build more complex structures for various applications, including enzyme inhibition studies and receptor interaction profiling. The piperazine core is a common feature in many approved drugs and investigational compounds, making this a versatile intermediate for structure-activity relationship (SAR) studies . This product is offered in high grade with a typical purity of >=99%, supplied in secure packaging including 25kg/drum or 25kg/bag options . Please consult the Safety Data Sheet (SDS) for detailed handling and safety information before use. This product is intended for laboratory research and development purposes only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-nitrophenyl)piperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O3/c14-10-7-11-4-5-12(10)8-2-1-3-9(6-8)13(15)16/h1-3,6,11H,4-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFWUZSXMPSDONN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1)C2=CC(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90453889
Record name 1-(3-nitrophenyl)piperazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90453889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

215649-84-6
Record name 1-(3-nitrophenyl)piperazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90453889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Technical Guide: Regioselective Synthesis of 1-(3-Nitrophenyl)piperazin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The synthesis of 1-(3-Nitrophenyl)piperazin-2-one presents a specific regiochemical challenge often overlooked in general heterocyclic chemistry: distinguishing between the


 (amidic) and 

(aminic) positions.

While commercial piperazin-2-one is available, direct


-arylation of the pre-formed lactam typically favors the 

position due to the higher nucleophilicity of the secondary amine compared to the amide nitrogen. Consequently, direct coupling yields the unwanted 4-(3-nitrophenyl) isomer.

To guarantee the 1-(3-nitrophenyl) regiochemistry required for this target (often a precursor for Factor Xa inhibitors and other anticoagulant pharmacophores), this guide details a "Build-on-Linker" strategy . This approach constructs the lactam ring onto the aniline moiety, ensuring unequivocal positioning of the aryl group at


.
Core Retrosynthetic Logic

The synthesis is deconstructed into three phases:

  • Linker Attachment: Installation of the ethylenediamine backbone via

    
    .
    
  • Acylation: Chemoselective acylation of the primary aliphatic amine.

  • Cyclization: Intramolecular alkylation to close the lactam ring.

Retrosynthesis Target 1-(3-Nitrophenyl)piperazin-2-one (Target) Inter1 2-Chloro-N-(2-((3-nitrophenyl) amino)ethyl)acetamide Target->Inter1 Intramolecular Alkylation Start 1-Fluoro-3-nitrobenzene + Ethylenediamine Inter1->Start Acylation & SNAr

Figure 1: Retrosynthetic disconnection showing the construction of the lactam ring from the acyclic diamine precursor.

Detailed Synthetic Protocol

Phase 1: Synthesis of N-(3-Nitrophenyl)ethylenediamine

Objective: Create the nitrogen backbone while establishing the C-N bond at the future


 position.
  • Reagents: 1-Fluoro-3-nitrobenzene (1.0 eq), Ethylenediamine (10.0 eq), DMSO (Solvent).

  • Rationale: A large excess of ethylenediamine is critical to prevent the formation of the bis-substituted byproduct (N,N'-bis(3-nitrophenyl)ethylenediamine).

Protocol:

  • Charge a reaction vessel with Ethylenediamine (10 eq) and DMSO (5 vol). Heat to 60°C.

  • Add 1-Fluoro-3-nitrobenzene (1 eq) dropwise over 30 minutes. The reaction is exothermic; control internal temperature < 70°C.

  • Stir at 80°C for 4 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LCMS.

  • Workup: Cool to RT. Pour into ice water (20 vol). Extract with DCM (

    
     vol).
    
  • Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: If necessary, recrystallize from Ethanol/Ether. The product is a yellow/orange solid.

Phase 2 & 3: Acylation and Cyclization (One-Pot Variant)

Objective: Selectively acylate the aliphatic amine and close the ring via intramolecular displacement.

  • Reagents: Chloroacetyl chloride (1.1 eq), Triethylamine (TEA, 2.5 eq), Potassium Carbonate (

    
    , 2.0 eq), THF/DMF (10:1 ratio).
    

Mechanism: The aliphatic amine (


) is significantly more nucleophilic than the aniline nitrogen (

). Addition of chloroacetyl chloride at low temperature ensures exclusive acylation of the primary amine. Subsequent heating with base forces the weak aniline nucleophile to displace the alkyl chloride, closing the ring.

ReactionPathway Step1 N-(3-Nitrophenyl) ethylenediamine Intermediate Intermediate: 2-Chloro-N-(2-((3-nitrophenyl) amino)ethyl)acetamide Step1->Intermediate Chemoselective Acylation Reagent1 Chloroacetyl Cl (-10°C) Reagent1->Step1 Final 1-(3-Nitrophenyl) piperazin-2-one Intermediate->Final Intramolecular SN2 Reagent2 K2CO3 / Heat (Cyclization) Reagent2->Intermediate

Figure 2: Reaction pathway illustrating the chemoselective acylation followed by base-mediated ring closure.

Protocol:

  • Acylation:

    • Dissolve N-(3-nitrophenyl)ethylenediamine (from Phase 1) in anhydrous THF (10 vol) and TEA (1.2 eq).

    • Cool to -10°C (Ice/Salt bath).

    • Add Chloroacetyl chloride (1.1 eq) in THF dropwise over 1 hour. Crucial: Maintain temp < 0°C to avoid acylation of the aniline.

    • Stir for 1 hour at 0°C. Confirm consumption of diamine by TLC.

  • Cyclization:

    • To the same vessel, add

      
       (2.0 eq)  and DMF (2 vol)  (to improve solubility of the intermediate).
      
    • Heat the mixture to reflux (approx. 65-70°C for THF/DMF mix) for 6–12 hours.

    • Monitoring: Look for the disappearance of the intermediate spot and formation of a more polar product.

  • Isolation:

    • Filter off inorganic salts.

    • Concentrate the filtrate to remove THF.

    • Dilute residue with water and extract with Ethyl Acetate.

    • Wash with 1N HCl (to remove uncyclized amine precursors) and then Brine.

    • Dry and concentrate.[1]

  • Purification: Column chromatography (MeOH/DCM gradient 0

    
     5%) is usually required to remove traces of oligomers.
    

Analytical Data & Specifications

For research validation, the synthesized compound must meet the following criteria.

ParameterSpecificationNotes
Appearance Yellow to pale brown solidNitro group imparts color.
Molecular Mass 221.21 g/mol

(ESI-MS)

NMR (DMSO-

)

8.0-7.5 (m, 4H, Ar-H), 3.8 (t, 2H,

-CH2), 3.4 (s, 2H, CO-CH2), 3.1 (t, 2H,

-CH2)
Key diagnostic: Singlet at ~3.4 ppm (lactam

-protons).[2]
Regiochemistry NOE observed between Ar-H and

-CH2
Confirms aryl group is at position 1.

Troubleshooting & Critical Controls

Common Failure Modes
  • Wrong Regioisomer (Formation of Piperazine):

    • Cause: Using bis(2-chloroethyl)amine with 3-nitroaniline.

    • Fix: Strictly follow the acylation-cyclization route described above.

  • Oligomerization (Polymer formation):

    • Cause: High concentration during the cyclization step.

    • Fix: Perform the cyclization step under high dilution conditions (add more solvent before heating).

  • Incomplete Cyclization:

    • Cause: The aniline nitrogen is a weak nucleophile due to the electron-withdrawing nitro group.

    • Fix: Use a stronger base (NaH) in dry DMF if

      
       is too slow. Caution: NaH requires strictly anhydrous conditions.
      
Safety Considerations
  • Chloroacetyl Chloride: Potent lachrymator and corrosive. Handle only in a fume hood.

  • Nitro Compounds: Potential energetic hazards. Avoid overheating dry residues.

  • Skin Absorption: Nitroanilines are toxic by absorption. Double-glove (Nitrile) is mandatory.

References

  • Regioselective Synthesis of Piperazinones

    • Source: Organic Chemistry Portal. "Synthesis of Piperazin-2-ones."
    • Relevance: Provides the foundational logic for using N-substituted ethylenediamines and chloroacetyl deriv
  • Method for the preparation of piperazine derivatives (Patent)

    • Source: US P
    • Relevance: Describes industrial-scale methods for cyclizing ethylenediamine derivatives with ester/halo-carbonyl equivalents.
  • Synthesis of 1-Arylpiperazin-2-ones via Cascade Reactions

    • Source: ResearchG
    • Relevance: Discusses the kinetics of the acylation vs.
  • Chemical Properties & Safety Data

    • Source: CymitQuimica / PubChem.
    • Relevance: Verification of molecular weight, CAS (215649-84-6)

Sources

An In-depth Technical Guide to the Chemical Properties of 1-(3-Nitrophenyl)piperazin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 1-(3-Nitrophenyl)piperazin-2-one, a heterocyclic compound of interest in medicinal chemistry. The information presented herein is intended to support research and development efforts by providing a detailed understanding of this molecule's behavior and characteristics.

Introduction

1-(3-Nitrophenyl)piperazin-2-one is a derivative of piperazin-2-one, a six-membered heterocyclic lactam. The presence of the nitrophenyl group at the 1-position significantly influences the molecule's electronic properties and reactivity, making it a valuable scaffold for the synthesis of diverse chemical entities. The piperazine moiety is a well-established pharmacophore in drug discovery, known for its ability to interact with various biological targets.[1] The "-2-one" functionality introduces a lactam, a cyclic amide, which imparts specific conformational constraints and reactivity patterns. This combination of a nitrophenyl group and a piperazin-2-one core suggests potential applications in the development of novel therapeutics, particularly as a peptidomimetic, as evidenced by its classification as a thyrotropin-releasing hormone (TRH) analog.[2]

Physicochemical Properties

A summary of the key physicochemical properties of 1-(3-Nitrophenyl)piperazin-2-one is presented in the table below. These properties are crucial for understanding the compound's behavior in various experimental settings.

PropertyValueSource
CAS Number 215649-84-6[2]
Molecular Formula C₁₀H₁₁N₃O₃N/A
Molecular Weight 221.21 g/mol N/A
Appearance Likely a solidN/A
Purity >97% (as commercially available)N/A
Storage Light sensitiveN/A

Synthesis of 1-(3-Nitrophenyl)piperazin-2-one

The synthesis of 1-(3-Nitrophenyl)piperazin-2-one can be achieved through a two-step process involving the formation of a Boc-protected intermediate followed by deprotection. This method offers a reliable route to the target compound.

Step 1: Synthesis of tert-Butyl 4-(3-nitrophenyl)-3-oxopiperazine-1-carboxylate

The first step involves the N-arylation of a suitable piperazin-2-one precursor, which is protected with a tert-butyloxycarbonyl (Boc) group. This protecting group strategy is common in organic synthesis to prevent unwanted side reactions at the more reactive nitrogen atom. The synthesis of related N-aryl piperazines often involves the reaction of an aniline with bis(2-chloroethyl)amine or a similar precursor.

A plausible synthetic route would involve the reaction of tert-butyl 3-oxopiperazine-1-carboxylate with 1-fluoro-3-nitrobenzene or a similar electrophilic aromatic compound under basic conditions.

Step 2: Deprotection to Yield 1-(3-Nitrophenyl)piperazin-2-one

The Boc protecting group is subsequently removed under acidic conditions, typically using trifluoroacetic acid (TFA) in a suitable solvent like dichloromethane (DCM).[3] This deprotection step yields the final product, 1-(3-Nitrophenyl)piperazin-2-one.

Experimental Protocol: Synthesis of 1-(3-Nitrophenyl)piperazin-2-one

The following is a detailed, step-by-step methodology for the synthesis of 1-(3-Nitrophenyl)piperazin-2-one based on the deprotection of its Boc-protected precursor.[3]

Step 1: Synthesis of tert-Butyl 4-(3-nitrophenyl)-3-oxopiperazine-1-carboxylate (Detailed experimental conditions for this step require further investigation from primary literature.)

Step 2: Deprotection of tert-Butyl 4-(3-nitrophenyl)-3-oxopiperazine-1-carboxylate

  • To a solution of tert-Butyl 4-(3-nitrophenyl)-3-oxopiperazine-1-carboxylate (60 g, 0.19 mol) in dichloromethane (480 mL), add trifluoroacetic acid (120 mL, 1.6 mol).

  • Stir the resulting reaction mixture at room temperature for 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Extract the aqueous layer with dichloromethane (3 x 200 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-(3-Nitrophenyl)piperazin-2-one.

Synthesis_Workflow cluster_step1 Step 1: N-Arylation and Protection cluster_step2 Step 2: Deprotection Piperazinone Piperazin-2-one BocProtection Boc Protection Piperazinone->BocProtection Boc₂O BocPiperazinone tert-Butyl 3-oxopiperazine-1-carboxylate BocProtection->BocPiperazinone Nitrophenylation N-Arylation with 1-fluoro-3-nitrobenzene BocPiperazinone->Nitrophenylation Intermediate tert-Butyl 4-(3-nitrophenyl) -3-oxopiperazine-1-carboxylate Nitrophenylation->Intermediate Deprotection Boc Deprotection Intermediate->Deprotection TFA, DCM FinalProduct 1-(3-Nitrophenyl)piperazin-2-one Deprotection->FinalProduct Nitro_Reduction Start 1-(3-Nitrophenyl)piperazin-2-one Reagents H₂/Pd-C or Sn/HCl Start->Reagents Product 1-(3-Aminophenyl)piperazin-2-one Reagents->Product

Figure 2: Reduction of the nitro group to an amine.

Reactions of the Lactam Ring

The lactam functionality within the piperazin-2-one ring is an amide and can undergo reactions typical of this functional group.

  • Hydrolysis: Under acidic or basic conditions, the lactam can be hydrolyzed to open the ring, yielding a carboxylic acid and an amine.

  • Reduction: The carbonyl group of the lactam can be reduced to a methylene group using strong reducing agents like lithium aluminum hydride (LiAlH₄), which would convert the piperazin-2-one to the corresponding piperazine.

Reactions at the N-4 Position

The secondary amine at the N-4 position of the piperazin-2-one ring is nucleophilic and can participate in various reactions.

  • Alkylation and Acylation: The N-H proton can be deprotonated with a base, and the resulting anion can be alkylated or acylated to introduce substituents at the N-4 position. This allows for the synthesis of a wide range of derivatives with potentially diverse biological activities.

Potential Applications in Drug Discovery

The structural features of 1-(3-Nitrophenyl)piperazin-2-one make it an attractive starting point for the development of new therapeutic agents.

  • Peptidomimetics: Its designation as a thyrotropin-releasing hormone (TRH) analog suggests its potential as a peptidomimetic. [2]Peptidomimetics are compounds that mimic the structure and function of peptides but have improved pharmacokinetic properties, such as better stability and oral bioavailability.

  • Scaffold for Library Synthesis: The presence of multiple reactive sites (the nitro group and the N-4 position) allows for the straightforward synthesis of a library of derivatives. This is a common strategy in drug discovery to explore the structure-activity relationship (SAR) of a compound series.

  • CNS-active Agents: The piperazine moiety is a common feature in many centrally acting drugs. Therefore, derivatives of 1-(3-Nitrophenyl)piperazin-2-one could be explored for their potential activity on various CNS targets.

Safety and Handling

While specific toxicity data for 1-(3-Nitrophenyl)piperazin-2-one is not available, related nitrophenylpiperazine compounds are known to be harmful if swallowed, in contact with skin, or inhaled, and can cause skin and eye irritation. [4]Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

1-(3-Nitrophenyl)piperazin-2-one is a versatile chemical entity with significant potential in medicinal chemistry and drug discovery. Its synthesis is achievable through established synthetic routes, and its multiple functional groups offer numerous possibilities for derivatization. Further research into the biological activity of this compound and its analogs is warranted to fully explore its therapeutic potential. This guide provides a foundational understanding of its chemical properties to aid in these future investigations.

References

  • The Chemical Profile of 1-(3-Nitrophenyl)piperazine Hydrochloride: A Deep Dive. (URL not available)
  • Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. (URL not available)
  • 1-(3-Nitrophenyl)piperazin-2-one. (URL not available)
  • DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES - Revue Roumaine de Chimie. [Link]

  • 1-(2-Nitrophenyl)piperazine | C10H13N3O2 | CID 100949 - PubChem. [Link]

  • Preparation method of 1-(2, 3-dichlorophenyl) piperazine - Eureka | Patsnap. [Link]

  • US20070213534A1 - Process for the Manufacture of fused piperazin-2-one derivatives - Google P
  • Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation - NIH. [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PubMed Central. [Link]

  • USRE43115E1 - Process for the manufacture of fused piperazin-2-one derivatives - Google P
  • Amine synthesis by nitro compound reduction - Organic Chemistry Portal. [Link]

  • WO2015162551A1 - Process for the preparation of apixaban - Google P
  • Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives - PubMed. [Link]

  • Nitro Reduction - Common Conditions. [Link]

  • Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors - MDPI. [Link]

  • Unexpected reduction of the nitro group in (3-nitrophenyl)-1,2,4-triazines during their aza-Diels–Alder reaction with 1-morpholinocyclopentene | Request PDF - ResearchGate. [Link]

  • organic chemistry reaction #13 - reduction of nitro group to amine - YouTube. [Link]

  • US20150232412A1 - Process for the reduction of nitro derivatives to amines - Google P

Sources

Technical Guide: 1-(3-Nitrophenyl)piperazin-2-one Derivatives & Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Role: Linchpin Intermediates in Peptidomimetic & GPCR Ligand Design

Executive Summary

This technical guide analyzes 1-(3-nitrophenyl)piperazin-2-one , a specialized heterocyclic scaffold that bridges the gap between simple aryl-piperazines and complex peptidomimetics. Unlike its ubiquitous para-substituted counterparts (often found in antifungal azoles), the meta-nitro (3-nitro) isomer offers unique geometric vectors for hydrogen bonding and metabolic stability.

This molecule serves as a critical "masked" intermediate. The piperazin-2-one (lactam) ring provides constrained polarity, while the nitro group acts as a dormant handle, ready for reduction to an aniline for downstream coupling (e.g., urea formation in Factor Xa inhibitors or amide coupling in CNS ligands).

Part 1: Structural Significance & Pharmacophore Analysis[1][2]

The Lactam Advantage

The oxidation of the piperazine ring to piperazin-2-one fundamentally alters the physicochemical profile of the scaffold compared to a standard piperazine:

  • Reduced Basicity: The N1 nitrogen (amide) is non-basic, preventing protonation at physiological pH. This increases membrane permeability compared to the dicationic nature of piperazines.

  • Metabolic Stability: The C2-carbonyl blocks metabolic oxidation at the susceptible

    
    -carbon, a common clearance pathway for piperazines.
    
  • H-Bonding Vector: The lactam carbonyl acts as a strong Hydrogen Bond Acceptor (HBA), while the N4-amine remains a basic center (pKa ~8.5) available for salt formation or further functionalization.

The Meta-Nitro Geometry

The choice of the 3-nitrophenyl group is deliberate in Structure-Activity Relationship (SAR) exploration:

  • Vector Analysis: Meta-substitution directs substituents out of the primary binding plane, often accessing hydrophobic sub-pockets in GPCRs (e.g., 5-HT receptors) that para-substituents miss.

  • Electronic Effects: The nitro group is a strong electron-withdrawing group (EWG), deactivating the phenyl ring against CYP450 oxidative metabolism until it is deliberately reduced.

Part 2: Synthetic Pathways

Causality in Synthesis: Choosing the Right Route

Two primary routes exist. Route A (Cyclization) is preferred for bulk scale-up due to lower catalyst costs. Route B (C-N Coupling) is preferred for library generation where the piperazinone core is constant, and the aryl halide varies.

Diagram 1: Synthetic Workflow (DOT)

Synthesis_Workflow Start_A Route A: Cyclization (Low Cost) Intermediate_A N-(3-nitrophenyl) ethylenediamine Start_A->Intermediate_A Start_B Route B: C-N Coupling (High Diversity) Intermediate_B Piperazin-2-one (Core) Start_B->Intermediate_B Target 1-(3-Nitrophenyl) piperazin-2-one Intermediate_A->Target Ring Closure Reagent_A + Chloroacetyl chloride / Glyoxal Intermediate_B->Target N1-Arylation Reagent_B + 1-Iodo-3-nitrobenzene (Buchwald/Ullmann) Product Functionalized Scaffold Target->Product Nitro Reduction (Fe/NH4Cl)

Caption: Comparative synthetic routes. Route A utilizes classical alkylation/acylation cycles; Route B leverages transition-metal catalysis for modularity.

Detailed Methodologies
Method A: Intramolecular Cyclization (The Goldberg Variant)

This method builds the ring onto the aniline. It avoids expensive Pd-catalysts but requires careful pH control to prevent polymerization.

  • Alkylation: React 3-nitroaniline with 2-chloroacetamide to form N-(3-nitrophenyl)glycinamide.

  • Reduction/Cyclization: This intermediate is often cyclized with 1,2-dibromoethane or via reaction with oxalyl derivatives followed by reduction.

    • Critique: This route is often low-yielding due to oligomerization.

Method B: Palladium-Catalyzed N-Arylation (Recommended)

This is the modern standard for high-purity synthesis. It couples commercially available piperazin-2-one with 1-halo-3-nitrobenzenes.

  • Catalyst System: Pd(OAc)₂ / Xantphos.

  • Base: Cs₂CO₃ (Crucial for lactam deprotonation).

  • Solvent: 1,4-Dioxane (100°C).

  • Selectivity: The N1-amide proton is more acidic (pKa ~15-17) than the N4-amine (pKa ~35), but the N4 is more nucleophilic. Critical Step: One must use N4-protected piperazin-2-one (e.g., 4-Boc-piperazin-2-one) to ensure regioselectivity at N1.

Part 3: Functionalization & Experimental Protocols

Protocol: Regioselective Synthesis via Buchwald-Hartwig

Objective: Synthesize 4-Boc-1-(3-nitrophenyl)piperazin-2-one.

Reagents:

  • 4-Boc-piperazin-2-one (1.0 eq)

  • 1-Bromo-3-nitrobenzene (1.2 eq)

  • Pd(OAc)₂ (5 mol%)

  • Xantphos (10 mol%)

  • Cs₂CO₃ (2.0 eq)

  • Dioxane (dry)

Step-by-Step:

  • Inerting: Charge a Schlenk tube with the lactam, aryl bromide, base, and catalyst ligands. Evacuate and backfill with Argon (3x). Why: O₂ poisons Pd(0) species.

  • Solvation: Add dry dioxane via syringe.

  • Heating: Heat to 100°C for 12–16 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1). The product usually has a lower Rf than the starting lactam due to the loss of the N-H donor.

  • Workup: Filter through Celite to remove inorganic salts/Pd black. Concentrate filtrate.[1]

  • Purification: Flash chromatography.

Protocol: Chemoselective Nitro Reduction

Objective: Convert the nitro group to an aniline without reducing the lactam carbonyl or opening the ring.

Reagents:

  • Iron Powder (5.0 eq)

  • Ammonium Chloride (NH₄Cl) (5.0 eq)

  • Ethanol/Water (4:1 ratio)

Step-by-Step:

  • Suspension: Dissolve the nitro-lactam in EtOH/H₂O. Add NH₄Cl and Fe powder.

  • Reflux: Heat to 80°C for 2 hours.

    • Observation: The mixture will turn rusty/brown (iron oxides).

  • Validation: TLC should show a significant polarity shift (amine is more polar/streaking).

  • Workup: Filter hot through Celite (critical to prevent iron precipitation in the product). Wash with MeOH.

  • Result: 1-(3-aminophenyl)piperazin-2-one. This "aniline handle" is now ready for urea formation (e.g., reaction with isocyanates).

Part 4: Biological Applications & Data[1][4][5]

Factor Xa & Thrombin Inhibition

The 1-arylpiperazin-2-one scaffold mimics the spatial arrangement of the P1/P4 pockets in coagulation enzymes.

  • Mechanism: The lactam carbonyl interacts with the oxyanion hole or backbone NH groups in the active site (e.g., Gly216 in Factor Xa).

  • Analogs: Derivatives where the 3-amino group is converted to a chloropyridine-carboxamide show nanomolar affinity.

CNS Activity (Serotonin 5-HT)

Aryl-piperazines are classic 5-HT ligands. The "2-one" modification reduces affinity for 5-HT1A slightly but increases selectivity against alpha-adrenergic receptors, reducing side effects (hypotension).

Table 1: Comparative Physicochemical Properties

Property1-(3-Nitrophenyl)piperazine1-(3-Nitrophenyl)piperazin-2-one Impact
LogP ~2.1~1.4 Improved water solubility.
PSA ~50 Ų~70 Ų Reduced BBB penetration (unless N4 substituted).
pKa (N4) 9.88.5 Less ionized at pH 7.4; better oral bioavailability.
H-Bond Acceptors 45 Additional interaction point (C=O).

Part 5: Structure-Activity Relationship (SAR) Logic

Diagram 2: SAR Exploration Map (DOT)

SAR_Map Core 1-(3-Nitrophenyl) piperazin-2-one Zone_N4 N4 Position (The 'Tail') Core->Zone_N4 Zone_C2 C2 Carbonyl (The 'Anchor') Core->Zone_C2 Zone_Ar Aryl Ring (The 'Head') Core->Zone_Ar Mod_N4 Alkylation/Acylation: Modulates solubility & Target selectivity (GPCR vs Kinase) Zone_N4->Mod_N4 Mod_C2 Thione (C=S): Increases lipophilicity Changes H-bond donor/acceptor profile Zone_C2->Mod_C2 Mod_Ar Nitro Reduction -> Urea: Creates 'Linker' for Bitopic Ligands Zone_Ar->Mod_Ar

Caption: Strategic modification zones. The N4 position allows library expansion; the Aryl group dictates metabolic fate.

References

  • Mokrosz, J. L., et al. (1992). "Structure-activity relationship studies of CNS agents. Part 5. 1-Arylpiperazin-2-ones and 1-arylpiperazin-3-ones." Archiv der Pharmazie.

  • Buchwald, S. L., et al. (2002). "Palladium-Catalyzed Amidation of Aryl Halides." Journal of the American Chemical Society.

  • Pinto, D. J., et al. (2007). "Discovery of Factor Xa Inhibitors with a Piperazinone Scaffold." Journal of Medicinal Chemistry.

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. "Reduction of Nitro Compounds." (Standard Reference for Fe/NH4Cl protocols).
  • BenchChem. (2025).[2] "Application Notes and Protocols for N-arylation of Piperazine-2-thione." (Methodology for lactam/thiolactam arylation). Link

Sources

Technical Guide: 1-(3-Nitrophenyl)piperazin-2-one in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(3-Nitrophenyl)piperazin-2-one (CAS: 215649-84-6) is a specialized heterocyclic intermediate utilized in the design of peptidomimetics, Factor Xa inhibitors, and GPCR ligands. Structurally, it features a piperazin-2-one (ketopiperazine) lactam core with a 3-nitrophenyl substituent at the N1 position. This "masked aniline" scaffold serves as a critical junction point: the nitro group provides a latent handle for reduction and subsequent coupling (e.g., urea/amide formation), while the piperazinone ring acts as a constrained conformational spacer, mimicking peptide turns.

This guide details the synthesis, mechanistic pathways, and quality control protocols required to utilize this intermediate effectively in high-value drug discovery campaigns.

Part 1: Chemical Identity & Properties[1][2][3][4][5]

PropertySpecification
Chemical Name 1-(3-Nitrophenyl)piperazin-2-one
CAS Number 215649-84-6
Molecular Formula C₁₀H₁₁N₃O₃
Molecular Weight 221.21 g/mol
Structure A six-membered lactam ring (piperazin-2-one) N-arylated at position 1.[1]
Appearance Yellow to off-white crystalline solid
Solubility Soluble in DMSO, DMF, DCM; sparingly soluble in water.
Key Functionality N1-Aryl Lactam: Resists hydrolysis; rigidifies backbone.N4-Secondary Amine: Nucleophilic handle for derivatization.3-Nitro Group: Precursor to 3-aniline (via reduction).

Part 2: Synthetic Pathways & Causality

The synthesis of 1-(3-nitrophenyl)piperazin-2-one presents a regiochemical challenge: distinguishing between the N1 (amide) and N4 (amine) positions. Direct alkylation of 3-nitroaniline with chloroacetyl derivatives often leads to mixtures or the thermodynamically favored 4-aryl isomer.

To ensure the 1-aryl-2-one regiochemistry, a Protected Scaffold Strategy is the industry standard for high-purity applications.

The Protected Scaffold Route (Recommended)

This method utilizes a pre-formed piperazinone ring protected at the N4 position, forcing arylation to occur exclusively at the N1 amide position via Copper-catalyzed cross-coupling (Chan-Lam or Ullmann-type).

Workflow Logic:

  • Protection: Block the highly nucleophilic N4 amine to prevent side reactions.

  • C-N Coupling: Use a Copper(I) catalyst to facilitate the formation of the C(aryl)-N(amide) bond, which is otherwise difficult due to the low nucleophilicity of the lactam nitrogen.

  • Deprotection: Reveal the N4 amine for downstream pharmaceutical elaboration.

SynthesisWorkflow Start Piperazin-2-one Step1 N4-Protection (Boc2O / TEA) Start->Step1 Inter1 4-Boc-piperazin-2-one Step1->Inter1 Step2 N1-Arylation (3-Iodonitrobenzene, CuI, Ligand) Inter1->Step2 Inter2 1-(3-Nitrophenyl)-4-Boc-piperazin-2-one Step2->Inter2 Step3 Deprotection (TFA / DCM) Inter2->Step3 Final 1-(3-Nitrophenyl)piperazin-2-one (Target) Step3->Final

Figure 1: Regioselective synthesis workflow ensuring the aryl group is installed at the N1 lactam position.

Part 3: Experimental Protocols

Protocol A: Synthesis via Cu-Catalyzed N-Arylation

Use this protocol for generating high-purity material for SAR studies.

Reagents:

  • 4-Boc-piperazin-2-one (1.0 eq)

  • 1-Iodo-3-nitrobenzene (1.2 eq)

  • Copper(I) Iodide (CuI) (10 mol%)

  • N,N'-Dimethylethylenediamine (DMEDA) (20 mol%) - Ligand

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane (Anhydrous)

Step-by-Step Methodology:

  • Inert Atmosphere Setup: Flame-dry a Schlenk flask and purge with Argon. Oxygen inhibits the Cu-catalytic cycle.

  • Charging: Add 4-Boc-piperazin-2-one, 1-iodo-3-nitrobenzene, CuI, and K₂CO₃ to the flask.

  • Solvation: Add anhydrous 1,4-Dioxane followed by the DMEDA ligand.

  • Reaction: Heat the mixture to 110°C for 12–16 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1) or LC-MS.

    • Checkpoint: The disappearance of the Boc-piperazinone indicates conversion.

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove inorganic salts. Wash the pad with Ethyl Acetate.

  • Purification: Concentrate the filtrate and purify via flash column chromatography (SiO₂, 0-40% EtOAc in Hexanes) to isolate the N1-arylated intermediate .

  • Deprotection: Dissolve the intermediate in DCM (5 mL/g). Add Trifluoroacetic acid (TFA) (10 eq) dropwise at 0°C. Stir at room temperature for 2 hours.

  • Isolation: Concentrate in vacuo. Neutralize with saturated NaHCO₃ and extract with DCM/Isopropanol (3:1) to obtain the free base.

Protocol B: Application - Reduction to Aniline Scaffold

The nitro group is a "mask." The active pharmaceutical ingredient (API) precursor is often the amine.

Method: Hydrogenation (H₂, Pd/C) or Iron/Ammonium Chloride reduction. Critical Note: If the N4 amine is unprotected, avoid reductive amination conditions (e.g., presence of aldehydes/ketones) during the nitro reduction.

Part 4: Applications in Drug Discovery[6]

1-(3-Nitrophenyl)piperazin-2-one is primarily used to synthesize Factor Xa inhibitors and Kinase inhibitors .

Mechanism of Action (Scaffold Level)
  • Conformational Restriction: The lactam ring locks the N1-C2 bond, forcing the attached aryl group into a specific vector relative to the N4 substituent. This reduces the entropic penalty of binding to the target protein.

  • Hydrogen Bonding: The lactam carbonyl (C2=O) serves as a hydrogen bond acceptor, often interacting with backbone amides in the target enzyme's active site (e.g., S1 or S4 pockets of proteases).

ApplicationPathway cluster_0 Path A: N4-Derivatization cluster_1 Path B: Nitro Reduction (Activation) Intermediate 1-(3-Nitrophenyl)piperazin-2-one StepA Alkylation / Acylation (at N4) Intermediate->StepA ProductA N4-Functionalized Nitro Intermediate StepA->ProductA StepB Reduction (-NO2 -> -NH2) ProductA->StepB ProductB 1-(3-Aminophenyl)piperazin-2-one StepB->ProductB StepC Coupling (Urea/Amide formation) ProductB->StepC FinalDrug Bioactive Ligand (e.g., Factor Xa Inhibitor) StepC->FinalDrug

Figure 2: Downstream elaboration pathways. The scaffold allows orthogonal functionalization at N4 and the aryl-amine (post-reduction).

Part 5: Quality Control & Safety

Analytical Parameters
  • HPLC Purity: >98.0% (AUC).

    • Column: C18 Reverse Phase.

    • Mobile Phase: Acetonitrile/Water (0.1% Formic Acid) gradient.

    • Detection: UV at 254 nm (Aryl absorption) and 210 nm (Amide).

  • 1H NMR (DMSO-d6):

    • Look for the characteristic ABX pattern of the 3-substituted benzene ring.

    • Verify the piperazinone methylene protons: The CH₂ adjacent to the lactam nitrogen (N1) will be chemically distinct from the CH₂ adjacent to the amine (N4).

    • Shift Diagnostic: The CH₂ alpha to the carbonyl (C3) usually appears as a singlet or tightly coupled multiplet around 3.2–3.5 ppm.

Safety & Handling
  • Nitro Compounds: Potentially explosive if heated under confinement. Do not distill residues to dryness at high temperatures.

  • Sensitization: Piperazine derivatives are known skin and respiratory sensitizers. Handle in a fume hood with nitrile gloves.

  • Storage: Store at 2–8°C under inert gas. The free amine at N4 is sensitive to CO₂ absorption (carbamate formation).

References

  • ChemicalBook. (2023). 1-(3-Nitrophenyl)piperazin-2-one Properties and Synthesis.Link

  • National Institutes of Health (NIH) - PubChem. (2025). Piperazin-2-one Compound Summary.Link

  • Organic Chemistry Portal. (2023). Synthesis of Piperazinones via N-Arylation.[1][2]Link

  • EvitaChem. (2024). Catalog Entry for CAS 215649-84-6.[3][4][5]Link

  • Core.ac.uk. (2009). Synthesis of N-arylpiperazine derivatives for antifungal applications.[1]Link

Sources

Technical Investigation Guide: 1-(3-Nitrophenyl)piperazin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pharmacophore Analysis[1]

1-(3-Nitrophenyl)piperazin-2-one represents a distinct subclass of constrained peptidomimetics. Unlike its fully reduced counterpart (1-(3-nitrophenyl)piperazine), the introduction of the C2-carbonyl group transforms the heterocycle into a lactam . This structural modification dramatically alters the electronic landscape of the molecule, reducing the basicity of the N1 nitrogen (now an amide) and enforcing a degree of planarity that mimics the


-turn of bioactive peptides.

For drug development professionals, this scaffold offers three critical advantages:

  • Metabolic Stability: The lactam ring is generally more resistant to oxidative metabolism (CYP450) compared to the piperazine ring.

  • Vector Orientation: The 3-nitrophenyl group (meta-substitution) provides a geometry distinct from para-substituted analogs, projecting substituents into specific binding pockets (e.g., Factor Xa or GPCR allosteric sites).

  • Synthetic Versatility: The nitro group serves as a "masked" aniline, allowing for late-stage diversification into ureas, sulfonamides, or amides.

Synthetic Pathways: The "Make" Phase

Investigating this molecule requires a robust synthetic route. While linear cyclization is possible, modern medicinal chemistry prioritizes modularity. We recommend Method A (Transition Metal Catalysis) for discovery-phase synthesis (mg to g scale) due to its convergence.

Method A: Copper-Catalyzed N-Arylation (Goldberg-Modified)

Direct arylation of the amide nitrogen (N1) of piperazin-2-one is challenging due to the competing nucleophilicity of the amine nitrogen (N4). To synthesize the 1-aryl isomer specifically, N4 must be orthogonally protected, or the reaction conditions must be tuned for amide selectivity (difficult).

Recommended Protocol: The "Protected Scaffold" Route This route ensures regioselectivity at N1 by blocking N4.

  • Starting Materials: 4-Boc-piperazin-2-one (commercially available) + 1-Iodo-3-nitrobenzene.

  • Catalyst System: CuI (10 mol%) + trans-N,N'-Dimethylcyclohexane-1,2-diamine (20 mol%).

  • Base/Solvent: K3PO4 (2.0 equiv) in 1,4-Dioxane at 100°C.

Step-by-Step Workflow:

  • Charge a dried Schlenk tube with CuI (0.1 eq), K3PO4 (2.0 eq), and 4-Boc-piperazin-2-one (1.0 eq).

  • Evacuate and backfill with Argon (3x).

  • Add 1-iodo-3-nitrobenzene (1.2 eq), the diamine ligand (0.2 eq), and dry 1,4-dioxane.

  • Stir at 100°C for 12–16 hours (Monitor via LC-MS for disappearance of lactam).

  • Deprotection: Treat the intermediate with 4M HCl in Dioxane to yield the free amine HCl salt of the target.

Method B: Linear Cyclization (Scale-Up Route)

For multi-gram synthesis, avoid expensive Pd/Cu catalysts.

  • Alkylation: React 3-nitroaniline with N-Boc-2-chloroethylamine (Base: K2CO3, DMF, 80°C).

  • Acylation: Treat the resulting diamine with Chloroacetyl chloride (0°C, DCM/TEA).

  • Cyclization: Induce ring closure using NaH in THF or KOtBu in t-BuOH.

Visualization of Synthetic Logic

Synthesis_Workflow Start 4-Boc-piperazin-2-one Catalyst CuI / Ligand / K3PO4 (Goldberg Conditions) Start->Catalyst Reagent 1-Iodo-3-nitrobenzene Reagent->Catalyst Intermediate Protected Intermediate (N1-arylated) Catalyst->Intermediate 100°C, 16h Deprotection HCl / Dioxane (N4-Deprotection) Intermediate->Deprotection Product 1-(3-Nitrophenyl)piperazin-2-one (Target) Deprotection->Product Yield >85%

Caption: Modular synthesis via Copper-catalyzed C-N coupling ensures regioselectivity at the N1 position.

Functionalization Strategy: The "Investigate" Phase

Once the core scaffold is synthesized, the primary investigative pathway is the reduction of the nitro group . This transforms the molecule from a generic intermediate into a high-value scaffold for library generation.

Critical Reaction: Chemo-Selective Nitro Reduction

Challenge: If the molecule contains halogen substituents (Cl, Br, I) elsewhere, standard Hydrogenation (Pd/C + H2) will cause dehalogenation. Solution: Use Iron-mediated reduction or Bechamp conditions for high tolerance.

Comparative Reduction Protocols Table

MethodReagentsConditionsProsCons
Standard H2 (1 atm), 10% Pd/CMeOH, RT, 2hCleanest workup; High Yield.Incompatible with halides (Cl, Br, I) or sulfur.
Chemoselective Fe powder, NH4ClEtOH/H2O (4:1), 80°CTolerates halogens; Cheap.Heterogeneous sludge; requires filtration.
Metal-Free Hydrazine hydrate, GraphiteRefluxGreen chemistry; Scalable.Hydrazine toxicity.
Tin-Mediated SnCl2 • 2H2OEtOH or EtOAc, 70°CHighly selective for nitro groups.Acidic conditions may affect acid-labile groups.
Downstream Library Generation

The resulting aniline (1-(3-aminophenyl)piperazin-2-one) is a "privileged" branching point.

  • Pathway A (Ureas): React with isocyanates

    
     Kinase inhibitors.
    
  • Pathway B (Amides): React with acid chlorides

    
     GPCR ligands.
    
  • Pathway C (Sulfonamides): React with sulfonyl chlorides

    
     Ion channel modulators.
    

Analytical Profiling (Quality Control)

To ensure the integrity of your investigation, the following analytical signatures must be verified.

1H NMR Expectations (DMSO-d6, 400 MHz)
  • Aryl Protons: Look for the distinctive pattern of the 3-substituted ring: a singlet (H2') around

    
     8.0–8.2 ppm, two doublets (H4', H6'), and a triplet (H5') around 
    
    
    
    7.5–7.8 ppm.
  • Lactam Protons:

    • The protons adjacent to the carbonyl (C3-H) will appear as a singlet (or tight AB system) around

      
       3.4–3.6 ppm (deshielded).
      
    • The ethylene bridge protons (C5-H, C6-H) will appear as triplets/multiplets around

      
       3.0–3.8 ppm.
      
  • Amine Proton (N4-H): A broad singlet, exchangeable with D2O. If isolated as HCl salt, this will be a broad peak >9.0 ppm.

Mass Spectrometry (LC-MS)
  • Ionization: ESI+

  • Parent Ion: [M+H]+ = 222.1 (Calculated for C10H11N3O3).

  • Fragmentation: Expect loss of NO2 (M-46) or cleavage of the piperazinone ring in high-energy collision.

Safety & Handling (E-E-A-T)

Nitroaromatics Warning:

  • Toxicity: 3-nitroaryl compounds are potential mutagens (Ames positive). Handle all powders in a fume hood with HEPA filtration.

  • Explosivity: While this specific molecule is stable, nitro compounds can be energetic. Do not heat dry residues above 150°C.

  • Storage: Store under inert atmosphere (Argon) at 4°C. The free amine (post-reduction) is oxidation-sensitive and will turn brown (quinone formation) upon air exposure.

References

  • EvitaChem. 1-(3-Nitrophenyl)piperazin-2-one (EVT-386513) | CAS 215649-84-6. (Accessed 2023).[1] A key source identifying the specific CAS and its classification as a peptidomimetic. Link

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2760216, 1-(3-Nitrophenyl)piperazine.[2] (Accessed 2023).[1] Provides physicochemical baseline data for the non-oxidized analog. Link[2]

  • Klapars, A., Antilla, J. C., Buchwald, S. L., & Hartwig, J. F. A General and Efficient Copper Catalyst for the Amidation of Aryl Halides. J. Am. Chem. Soc. 2001, 123, 7727. (The foundational text for the Goldberg-modified coupling utilized in Method A). Link

  • Organic Chemistry Portal. Reduction of Nitro Compounds. (Accessed 2023).[1] Authoritative review of chemoselective reduction methodologies. Link

Sources

1-(3-Nitrophenyl)piperazin-2-one CAS number 215649-84-6

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-(3-Nitrophenyl)piperazin-2-one (CAS 215649-84-6) Content Type: Technical Guide / Whitepaper Role: Senior Application Scientist[1][2]

A Critical Intermediate for Nitrogenous Heterocycle Scaffolding[1][2]

Executive Summary

1-(3-Nitrophenyl)piperazin-2-one (CAS 215649-84-6) is a specialized heterocyclic building block widely utilized in medicinal chemistry.[1][2][3] Distinguished by its piperazin-2-one (ketopiperazine) core, this compound serves as a restricted-conformation analogue of piperazine.[1][2] Unlike free piperazines, the lactam moiety introduces planarity and hydrogen-bond accepting capability, making it a "privileged scaffold" in the design of Factor Xa inhibitors, kinase inhibitors, and GPCR modulators.

This guide details the physicochemical profile, synthetic pathways, and quality control protocols for researchers utilizing this intermediate in drug development.

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9][10][11]

The presence of the electron-withdrawing nitro group at the meta position of the phenyl ring deactivates the aromatic system, influencing both its solubility profile and its reactivity in subsequent reduction steps.

Table 1: Physicochemical Specifications

PropertySpecificationNotes
CAS Number 215649-84-6Unique identifier.[1][2]
IUPAC Name 1-(3-Nitrophenyl)piperazin-2-oneDistinct from 4-(3-nitrophenyl)... isomers.[1][2]
Molecular Formula C₁₀H₁₁N₃O₃
Molecular Weight 221.21 g/mol
Appearance Yellow to Pale Orange SolidTypical of nitro-aromatics.[1][2]
Melting Point 128–132 °CHigh crystallinity due to amide H-bonding.[1][2]
Solubility DMSO, DMF, DCMPoor water solubility; moderate in Ethanol.[2]
Flash Point ~249.6 °CPredicted value; thermally stable.[1][2]
Storage 2–8 °C, Protect from LightNitro groups can be photosensitive.[1][2]
Synthetic Methodologies

For high-purity applications, two primary synthetic routes are employed.[2] The choice depends on the availability of starting materials and the scale of production.

Route A: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig)

This is the modern, preferred route for gram-to-kilogram scale synthesis due to its convergence and high yield.[1][2] It involves the coupling of commercially available piperazin-2-one with 1-bromo-3-nitrobenzene.[1][2]

  • Precursors: Piperazin-2-one, 1-Bromo-3-nitrobenzene.[1][2]

  • Catalyst System: Pd₂(dba)₃ / Xantphos.[1][2]

  • Base: Cs₂CO₃ (Cesium Carbonate).[1]

  • Solvent: 1,4-Dioxane or Toluene.[1][2]

Route B: Classical Cyclization (Alkylation-Acylation)

Used when metal contamination must be strictly avoided.[1][2]

  • Alkylation: Reaction of 3-nitroaniline with ethyl chloroacetate.[1][2]

  • Acylation/Cyclization: Reaction with 2-chloroethylamine (or equivalent) followed by base-mediated ring closure.[1][2]

Mechanism of Action & Workflow Visualization

The following diagram illustrates the Buchwald-Hartwig Cross-Coupling mechanism, the most robust method for synthesizing this scaffold. This pathway highlights the catalytic cycle essential for forming the C-N bond between the electron-deficient aryl ring and the amide nitrogen.[1]

G cluster_inputs Reactants cluster_cycle Catalytic Cycle (Pd) A 1-Bromo-3-nitrobenzene C Oxidative Addition (Ar-Pd-Br) A->C Pd(0) B Piperazin-2-one D Ligand Exchange (Amine Coordination) B->D Base (Cs2CO3) C->D E Reductive Elimination (Product Release) D->E E->C Regenerate Pd(0) F 1-(3-Nitrophenyl) piperazin-2-one E->F

Figure 1: Palladium-catalyzed C-N bond formation mechanism for the synthesis of CAS 215649-84-6. The cycle proceeds via oxidative addition of the aryl halide, amine coordination, and reductive elimination.

Detailed Experimental Protocol

Objective: Synthesis of 1-(3-Nitrophenyl)piperazin-2-one via Pd-catalyzed coupling. Scale: 10 mmol.

Reagents:
  • 1-Bromo-3-nitrobenzene (2.02 g, 10 mmol)[1][2]

  • Piperazin-2-one (1.20 g, 12 mmol)[1][2]

  • Pd₂(dba)₃ (183 mg, 0.2 mmol, 2 mol%)

  • Xantphos (347 mg, 0.6 mmol, 6 mol%)

  • Cs₂CO₃ (4.56 g, 14 mmol)

  • 1,4-Dioxane (anhydrous, 50 mL)

Step-by-Step Procedure:
  • Inert Atmosphere Setup: Flame-dry a 100 mL Schlenk flask and cycle with Argon/Nitrogen three times.

  • Reagent Loading: Add Pd₂(dba)₃ and Xantphos. Add 1,4-dioxane and stir at room temperature for 10 minutes to pre-form the active catalyst complex (solution turns dark purple/brown).

  • Substrate Addition: Add 1-Bromo-3-nitrobenzene, Piperazin-2-one, and Cs₂CO₃ to the flask.

  • Reaction: Heat the mixture to 100 °C for 12–16 hours under inert atmosphere. Monitor via TLC (Mobile phase: 5% MeOH in DCM).

  • Work-up:

    • Cool to room temperature.[2][4]

    • Filter through a pad of Celite to remove inorganic salts and palladium residues. Wash the pad with DCM.

    • Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Gradient: 0→5% MeOH in DCM).

  • Crystallization: Recrystallize from Ethanol/Hexane if necessary to achieve >98% purity.

Applications in Drug Discovery[8][9]

This compound is rarely the final drug; it is a Type 1 Scaffold Intermediate .

  • Reduction to Aniline: The primary utility is the reduction of the nitro group (using H₂/Pd-C or Fe/NH₄Cl) to yield 1-(3-aminophenyl)piperazin-2-one .[1][2]

  • Urea/Amide Coupling: The resulting aniline is a versatile nucleophile used to create urea linkages (common in kinase inhibitors) or amide bonds.

  • Factor Xa & Thrombin Inhibition: The piperazinone ring mimics the geometric constraints of proline but offers different hydrogen bonding vectors, often used to optimize the "P1" or "P4" pockets in coagulation factor inhibitors [1, 2].

Quality Control & Safety
Analytical Validation
  • HPLC: C18 Column, Acetonitrile/Water (+0.1% TFA) gradient. Target purity >95%.

  • 1H NMR (DMSO-d6): Look for the characteristic aromatic triplet (t) around 7.6–8.0 ppm (due to the nitro group's deshielding) and the piperazinone ethylene protons at 3.0–4.0 ppm.[1]

Safety Hazards (GHS)
  • Signal Word: Warning

  • H302: Harmful if swallowed.[2][5]

  • H315/H319: Causes skin and serious eye irritation.[2][5][6]

  • Handling: Use a fume hood.[2] Nitroaromatics can be toxic; avoid dust inhalation.[2][5]

References
  • Accela ChemBio. (2023). Product Analysis: 1-(3-Nitrophenyl)piperazin-2-one (CAS 215649-84-6).[1][2][7] Retrieved from [1][2]

  • BLD Pharm. (2023). Safety Data Sheet & Synthesis Intermediates for Piperazinones.[2] Retrieved from [1]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for Piperazin-2-one Derivatives. Retrieved from [1][2]

  • ChemicalBook. (2023). 1-(3-Nitrophenyl)piperazin-2-one Suppliers and Properties. Retrieved from [1][2]

Sources

in vitro metabolic stability of 1-(3-Nitrophenyl)piperazin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

In-Depth Technical Guide: In Vitro Metabolic Stability Assessment of 1-(3-Nitrophenyl)piperazin-2-one

Executive Summary & Chemical Context

1-(3-Nitrophenyl)piperazin-2-one represents a distinct chemotype in medicinal chemistry, often utilized as a scaffold in the synthesis of Factor Xa inhibitors, antimicrobial agents, and designer drug metabolites. Unlike its fully saturated counterpart (phenylpiperazine), the inclusion of the lactam (2-one) moiety significantly alters its physicochemical properties and metabolic susceptibility.

This guide provides a rigorous framework for evaluating the metabolic stability of this compound. It addresses the unique duality of its metabolism: the oxidative stability conferred by the lactam ring versus the reductive liability of the nitro group.

Key Structural Features & Metabolic Implications:

  • Piperazin-2-one Ring: The carbonyl group at C2 reduces the basicity of the adjacent N1 nitrogen, stabilizing it against the rapid N-oxidation typically seen in piperazines. However, the secondary amine at N4 remains a nucleophilic "soft spot" for conjugation.

  • 3-Nitrophenyl Moiety: The nitro group (

    
    ) is electron-withdrawing, deactivating the aromatic ring towards CYP450-mediated hydroxylation. However, it introduces a critical liability: nitro-reduction  to the aniline derivative, a transformation often missed in standard aerobic microsomal assays.
    

Predicted Metabolic Pathways (SAR Analysis)

Before initiating wet-lab experiments, a Senior Scientist must map the probabilistic metabolic fate of the molecule to select the correct assay conditions.

Mechanism 1: Nitro-Reduction (The Anaerobic Liability)
  • Enzymes: Cytosolic nitroreductases (e.g., aldehyde oxidase, xanthine oxidase) and microsomal NADPH-cytochrome P450 reductase.

  • Condition Dependency: This pathway is oxygen-sensitive. In standard aerobic incubations, the nitro anion radical intermediate reacts with

    
     to regenerate the parent compound (futile cycling), masking the instability.
    
  • Product: 1-(3-Aminophenyl)piperazin-2-one.

Mechanism 2: Oxidative Hydroxylation (Phase I)
  • Enzymes: CYP450 isoforms (likely CYP2D6 or CYP3A4 given the chemotype).

  • Site: The aromatic ring is deactivated, but hydroxylation may occur at the C5 or C6 position of the phenyl ring (meta/para to the directing lactam nitrogen).

  • Product: Hydroxylated metabolites (Phenols).

Mechanism 3: Phase II Conjugation
  • Enzymes: UGTs (UDP-glucuronosyltransferases).

  • Site: The N4 secondary amine of the piperazinone ring.

  • Product: N-Glucuronide.[1]

MetabolicPathways Parent 1-(3-Nitrophenyl) piperazin-2-one NitroRadical Nitro Anion Radical Parent->NitroRadical Reductase (+NADPH) (Anaerobic) HydroxylMetabolite Hydroxylated Phenol Derivative Parent->HydroxylMetabolite CYP450 (Oxidation) Glucuronide N4-Glucuronide Conjugate Parent->Glucuronide UGT (+UDPGA) NitroRadical->Parent Futile Cycling (+O2) AmineMetabolite 1-(3-Aminophenyl) piperazin-2-one NitroRadical->AmineMetabolite Reduction (-O2)

Figure 1: Predicted metabolic map. Note the "Futile Cycling" loop which often leads to false-positive stability results in standard aerobic assays.

Experimental Protocol: The "Dual-System" Approach

To accurately assess 1-(3-Nitrophenyl)piperazin-2-one, a standard microsomal assay is insufficient due to the nitro group. You must employ a Dual-System Protocol : Aerobic (Oxidative) and Anaerobic/Cytosolic (Reductive).

Materials & Reagents
  • Test System: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein) AND Human Liver Cytosol (or S9 fraction).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Cofactors:

    • System A (Oxidative): NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM

      
      ).
      
    • System B (Reductive): NADH (1 mM) + Hypoxanthine (if targeting xanthine oxidase).

  • Stop Solution: Ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide or Propranolol).

Step-by-Step Methodology

Step 1: Pre-Incubation

  • Prepare a 1 µM solution of the test compound in phosphate buffer (final DMSO < 0.1%).

  • Aliquot microsomes (final conc. 0.5 mg/mL) or Cytosol (1.0 mg/mL) into reaction tubes.

  • Pre-incubate at 37°C for 5 minutes.

Step 2: Reaction Initiation

  • Aerobic Arm: Add NADPH regenerating system. Leave tubes open to air.

  • Anaerobic Arm: Purge buffer and headspace with Nitrogen gas (

    
    ) for 5 minutes before adding cofactor (NADH/NADPH). Seal tubes immediately.
    

Step 3: Sampling

  • Sample at

    
     minutes.
    
  • Transfer 50 µL of reaction mixture into 150 µL of Stop Solution.

  • Vortex for 10 minutes and centrifuge at 4,000 rpm for 20 minutes to precipitate proteins.

Step 4: LC-MS/MS Analysis

  • Column: C18 Reverse Phase (e.g., Waters XSelect HSS T3).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile.

  • Transitions (MRM):

    • Parent: Monitor

      
       fragment (e.g., 166.1).
      
    • Amine Metabolite: Monitor

      
       (Loss of 30 Da from 
      
      
      
      ).

ExperimentalWorkflow cluster_Aerobic Path A: Oxidative Stability cluster_Anaerobic Path B: Reductive Stability Start Test Compound 1-(3-Nitrophenyl)piperazin-2-one Split Split Condition Start->Split A1 Aerobic Microsomes + NADPH Split->A1 Standard B1 Anaerobic S9/Cytosol + NADH/NADPH + N2 Purge Split->B1 Nitro-Specific A2 Monitor: Hydroxylation (Parent Depletion) A1->A2 Analysis LC-MS/MS Quantification Calc: Intrinsic Clearance A2->Analysis B2 Monitor: Nitro Reduction (Amine Formation) B1->B2 B2->Analysis

Figure 2: The Dual-Arm Workflow. Path B is critical for nitro-aromatic compounds to avoid false-negative instability data.

Data Analysis & Interpretation

Calculation of Intrinsic Clearance ( )

Plot the natural logarithm of the remaining parent compound peak area versus time. The slope of the linear regression (


) represents the elimination rate constant.




Where


 is the microsomal protein concentration (mg/mL).
Interpreting the Results
ParameterOutcome A (Aerobic)Outcome B (Anaerobic)Interpretation
Stability High (

min)
High (

min)
Ideally Stable. The lactam protects the ring; nitro group is sterically or electronically hindered from reduction.
Stability High (

min)
Low (

min)
Reductive Liability. The compound is stable to P450s but will be rapidly cleared by nitroreductases in hypoxic tissues or gut microbiota.
Stability Low (

min)
N/AOxidative Liability. Likely hydroxylation of the phenyl ring or N-dealkylation.

Senior Scientist Insight: If the compound shows high stability in microsomes (Aerobic) but poor oral bioavailability in vivo, suspect gut-bacterial nitro-reduction . The anaerobic arm of this protocol mimics that liability.

References

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Standard reference for ADME protocols).
  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition, 27(11), 1350-1359. Link

  • Testa, B., & Kramer, S. D. (2007). The biochemistry of drug metabolism – an introduction: part 3. Reactions of hydrolysis and reduction.[2][3][4][5] Chemistry & Biodiversity, 4(9), 2031-2122. (Authoritative source on nitro-reduction mechanisms). Link

  • Kedderis, G. L., et al. (1989). Reductive metabolism of nitroaromatic compounds by liver microsomes. Carcinogenesis, 10(9), 1761-1764.

Sources

Methodological & Application

Revolutionizing Aryl Piperazine Synthesis: A Deep Dive into the Ullmann Condensation

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocols for Researchers and Drug Development Professionals

The synthesis of aryl piperazines, a critical scaffold in a multitude of pharmaceuticals, is a cornerstone of modern medicinal chemistry. The Ullmann condensation, a classic copper-catalyzed cross-coupling reaction, has re-emerged as a powerful and versatile tool for forging the crucial C-N bond in these structures. This guide provides an in-depth exploration of the Ullmann condensation for aryl piperazine synthesis, offering both the foundational principles and actionable protocols for laboratory success.

Section 1: The Ullmann Condensation - A Renaissance in C-N Bond Formation

The Ullmann condensation, first reported by Fritz Ullmann in the early 20th century, traditionally involved the coupling of an aryl halide with a nucleophile, such as an amine or alcohol, using stoichiometric amounts of copper at high temperatures.[1] For many years, the harsh reaction conditions limited its widespread application. However, the "Renaissance of the Ullmann chemistry" in recent years has seen the development of milder, more efficient catalytic systems, making it a strong competitor to palladium-catalyzed methods like the Buchwald-Hartwig amination.[2]

The modern Ullmann-type reaction for aryl piperazine synthesis involves the copper-catalyzed N-arylation of piperazine with an aryl halide. This transformation is pivotal in the synthesis of numerous blockbuster drugs, including antipsychotics, antidepressants, and antihistamines. The versatility of the piperazine core allows for extensive structural modifications, making it a privileged scaffold in drug discovery.

1.1 The Catalytic Cycle: A Mechanistic Overview

The currently accepted mechanism for the copper-catalyzed N-arylation of amines, including piperazines, generally involves a Cu(I)/Cu(III) catalytic cycle.[3][4]

The key steps are:

  • Formation of the Copper(I)-Amide Complex: In the presence of a base, piperazine is deprotonated, and the resulting amide reacts with a Cu(I) species to form a copper(I)-amide complex.

  • Oxidative Addition: The aryl halide undergoes oxidative addition to the copper(I)-amide complex, forming a transient Cu(III) intermediate.[3][5] The reactivity of the aryl halide follows the trend I > Br > Cl, consistent with bond dissociation energies.[6] Electron-withdrawing groups on the aryl halide can accelerate this step.[5][6]

  • Reductive Elimination: The Cu(III) intermediate undergoes reductive elimination to form the desired N-aryl piperazine product and regenerate the Cu(I) catalyst, which can then re-enter the catalytic cycle.[5][6]

Ullmann_Condensation_Mechanism CuI Cu(I)X CuAmide Cu(I)-NR₂ CuI->CuAmide Piperazine Piperazine (R₂NH) Piperazine->CuAmide + Base, -HX Base Base CuIII Cu(III)(Ar)(NR₂)X CuAmide->CuIII + Ar-X (Oxidative Addition) ArylHalide Ar-X ArylHalide->CuIII CuIII->CuI Regenerates Catalyst Product Ar-NR₂ (Aryl Piperazine) CuIII->Product (Reductive Elimination) Experimental_Workflow Start Start Setup Reaction Setup (Inert Atmosphere) Start->Setup Reagents Add Reagents: Aryl Halide, Piperazine, Base, Solvent Setup->Reagents Catalyst Add Catalyst System: CuI and Ligand Reagents->Catalyst Reaction Heat Reaction Mixture (e.g., 100-120 °C) Catalyst->Reaction Monitoring Monitor Reaction Progress (TLC or LC-MS) Reaction->Monitoring Monitoring->Reaction Continue Heating Workup Aqueous Work-up (Filtration, Extraction) Monitoring->Workup Reaction Complete Purification Purification (Column Chromatography) Workup->Purification Analysis Characterization (NMR, MS) Purification->Analysis End End Analysis->End

Sources

HPLC method for purity analysis of 1-(3-Nitrophenyl)piperazin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Resolution HPLC Purity Analysis of 1-(3-Nitrophenyl)piperazin-2-one

Abstract

This application note details a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) protocol for the purity analysis of 1-(3-Nitrophenyl)piperazin-2-one . As a critical intermediate in the synthesis of bioactive piperazine derivatives (targeting GPCRs and kinases), the purity of this lactam scaffold is paramount. This method utilizes a base-deactivated C18 stationary phase and an acidic phosphate buffer system to ensure sharp peak morphology for the basic secondary amine moiety while resolving potential synthetic precursors and hydrolytic degradants.[1]

Introduction & Chemical Context

1-(3-Nitrophenyl)piperazin-2-one presents a unique chromatographic challenge due to its dual functionality:

  • The Lactam (Amide) Core: The Nitrogen at position 1 (N1) is part of a lactam ring and attached to an electron-withdrawing nitrophenyl group.[1] This renders N1 non-basic and neutral.[1]

  • The Secondary Amine (N4): The Nitrogen at position 4 remains a secondary amine with a pKa of approximately 8.5–9.[1]0. At neutral pH, this amine can interact strongly with residual silanols on silica columns, leading to severe peak tailing.[1]

Target Analyte Structure & Properties:

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 221.21 g/mol [1]

  • Chromophore: 3-Nitrophenyl group (Strong UV absorption at 254 nm).[1]

  • Solubility: Soluble in Acetonitrile, Methanol, DMSO; sparingly soluble in water.

Method Development Logic (Expertise & Causality)

The design of this protocol is governed by the "Chemical-to-Chromatographic" translation principle.[1] We selected conditions specifically to mitigate the interaction of the basic N4 amine with the stationary phase while maximizing the retention of the hydrophobic nitrophenyl tail.

Key Decision Points:

  • Buffer Selection (pH 3.0): We utilize a phosphate buffer at pH 3.0. At this pH, the N4 secondary amine is fully protonated (

    
    ).[1] This prevents the "on-off" deprotonation equilibrium that causes band broadening and suppresses ion-exchange interactions with silanols.[1]
    
  • Stationary Phase: A "Base-Deactivated" (End-capped) C18 column is mandatory.[1] Standard silica columns will bind the protonated amine irreversibly.[1]

  • Detection Wavelength (254 nm): While the amide bond absorbs at 210 nm, the nitro-aromatic system provides a highly specific and robust signal at 254 nm, minimizing interference from non-aromatic solvent impurities.

Figure 1: Method Development Logic Flowchart illustrating the chemical basis for chromatographic parameter selection.

Experimental Protocol

Reagents & Standards
  • Reference Standard: 1-(3-Nitrophenyl)piperazin-2-one (>99.0% purity).[1]

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Milli-Q Water.[1]

  • Buffer Reagents: Potassium Dihydrogen Phosphate (

    
    ), Phosphoric Acid (85%).[1]
    
Instrumentation
  • System: HPLC with Quaternary Pump and Diode Array Detector (DAD).

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or Waters XBridge C18.[1]

  • Column Temperature: 30°C (Controlled).

  • Injection Volume: 10 µL.

Chromatographic Conditions
ParameterSetting
Mobile Phase A 20 mM Potassium Phosphate Buffer, pH 3.0 (Adjusted with Dilute

)
Mobile Phase B Acetonitrile (100%)
Flow Rate 1.0 mL/min
Detection UV at 254 nm (Bandwidth 4 nm); Reference: 360 nm
Run Time 20 Minutes

Gradient Table:

Time (min) % Mobile Phase A % Mobile Phase B Event
0.00 90 10 Equilibration
2.00 90 10 Isocratic Hold (Polar Impurities)
12.00 40 60 Linear Gradient
15.00 10 90 Wash
15.10 90 10 Re-equilibration

| 20.00 | 90 | 10 | Stop |[1]

Sample Preparation
  • Diluent: Water : Acetonitrile (50:50 v/v).[1]

  • Stock Solution (1.0 mg/mL): Weigh 10 mg of sample into a 10 mL volumetric flask. Dissolve in 5 mL Acetonitrile (sonicate if necessary). Dilute to volume with Water.

  • Working Solution (0.1 mg/mL): Dilute 1.0 mL of Stock Solution to 10.0 mL with Diluent.

  • Filtration: Filter through a 0.22 µm PVDF or PTFE syringe filter prior to injection.[1]

Validated Workflow & Impurity Profiling

This method is designed to separate the target analyte from likely synthesis byproducts.[1]

Potential Impurities:

  • Impurity A (Precursor): 3-Nitroaniline (from hydrolysis or unreacted starting material).[1] Elutes early (more polar).[1]

  • Impurity B (Intermediate): N-(3-nitrophenyl)ethylenediamine (if synthesized via cyclization).[1]

  • Impurity C (Byproduct): Dimer species (Bis-alkylation).[1] Elutes late (highly hydrophobic).[1]

Figure 2: Step-by-step analytical workflow ensuring sample integrity and reproducible results.

System Suitability Criteria (Self-Validating)

To ensure the method is performing correctly, the following criteria must be met before analyzing unknown samples:

  • Retention Time (RT): The analyte peak should elute between 8.0 and 10.0 minutes.

  • Tailing Factor (

    
    ):  Must be 
    
    
    
    . (If
    
    
    , the column may be old or the buffer pH is incorrect).
  • Theoretical Plates (

    
    ): 
    
    
    
    .[1]
  • Precision: %RSD of peak area for 5 replicate injections must be

    
    .
    

Troubleshooting Guide

ObservationProbable CauseCorrective Action
Peak Tailing (> 1.5) Secondary silanol interactions.[1]Ensure buffer pH is

.[1] Replace column with a fresh "Base-Deactivated" C18.[1]
Split Peak Sample solvent mismatch.Ensure sample diluent (50% ACN) matches initial mobile phase strength closely.[1]
Drifting Retention Temperature fluctuation or insufficient equilibration.[1]Use a column oven at 30°C. Equilibrate for at least 10 column volumes.

References

  • PubChem. (2025).[1] 1-(3-Nitrophenyl)piperazine Compound Summary. National Center for Biotechnology Information.[1] [Link]1]

  • University of Regina. (2010). pKa Values of Some Piperazines at Different Temperatures. Journal of Chemical & Engineering Data. [Link]1]

  • Organic Chemistry Portal. (2023). Synthesis of Piperazines and Piperazinones. [Link]

  • Waters Corporation. (2021).[1] HPLC Method Development Guide for Basic Compounds. [Link]

Sources

Application Note: Unambiguous Structural Verification of 1-(3-Nitrophenyl)piperazin-2-one using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-(3-Nitrophenyl)piperazin-2-one is a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a derivative of the versatile piperazine scaffold, it serves as a key intermediate in the synthesis of novel therapeutic agents.[1] The precise structural elucidation of such molecules is paramount to ensure the integrity of research and the safety and efficacy of potential drug candidates. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous determination of molecular structure in solution. This application note provides a detailed guide to the ¹H and ¹³C NMR spectral analysis of 1-(3-Nitrophenyl)piperazin-2-one, offering insights into spectral interpretation and standardized protocols for data acquisition.

The Chemical Logic of Spectral Analysis

The structural complexity of 1-(3-Nitrophenyl)piperazin-2-one, featuring a substituted aromatic ring and a saturated heterocyclic system, gives rise to a nuanced NMR spectrum. The electron-withdrawing nature of the nitro group and the amide functionality within the piperazinone ring profoundly influences the chemical environment of adjacent protons and carbons, leading to predictable and interpretable chemical shifts and coupling patterns.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of 1-(3-Nitrophenyl)piperazin-2-one is anticipated to exhibit distinct signals corresponding to the aromatic and aliphatic protons. The interpretation of these signals is based on established principles of chemical shift theory and spin-spin coupling.

Aromatic Region (δ 7.0-8.5 ppm)

The 3-substituted nitrophenyl ring will display a characteristic set of four proton signals. The strong deshielding effect of the nitro group is expected to shift these protons downfield.[2] The multiplicity of each signal is determined by its coupling to neighboring protons, with typical ortho, meta, and para coupling constants of approximately 7-10 Hz, 2-3 Hz, and <1 Hz, respectively.[3][4][5]

  • H-2' : This proton, ortho to the nitro group, is expected to be the most deshielded due to the strong anisotropic and inductive effects of the nitro group. It will likely appear as a triplet or a narrow multiplet around δ 8.0-8.2 ppm, with a small meta coupling to H-4' and H-6'.

  • H-4' : This proton, ortho to the piperazinone substituent and para to the nitro group, will also be significantly deshielded. It is expected to appear as a doublet of doublets around δ 7.6-7.8 ppm, showing ortho coupling to H-5' and meta coupling to H-2' and H-6'.

  • H-5' : This proton will experience coupling to both H-4' (ortho) and H-6' (ortho), appearing as a triplet around δ 7.4-7.6 ppm.

  • H-6' : This proton, also ortho to the piperazinone substituent, is anticipated to be a doublet of doublets around δ 7.2-7.4 ppm, with ortho coupling to H-5' and meta coupling to H-2' and H-4'.

Aliphatic Region (δ 3.0-4.5 ppm)

The piperazin-2-one ring contains three sets of methylene protons. The presence of the amide carbonyl and the adjacent nitrogen atom influences their chemical shifts. Due to the potential for restricted rotation around the N-aryl bond and the amide bond, some of these signals may appear as broadened or even separate signals at room temperature.[6][7]

  • H-3 : These two protons adjacent to the carbonyl group are expected to be the most deshielded of the aliphatic protons, likely appearing as a triplet around δ 4.2-4.4 ppm.

  • H-5 : These two protons are adjacent to the nitrogen atom of the nitrophenyl group and are expected to resonate as a triplet around δ 3.8-4.0 ppm.

  • H-6 : These two protons, adjacent to the secondary amine, are expected to be the most upfield of the piperazinone protons, appearing as a triplet around δ 3.2-3.4 ppm.

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum will provide complementary information, confirming the carbon framework of the molecule.

Aromatic Carbons (δ 110-150 ppm)
  • C-1' : The carbon atom directly attached to the piperazinone nitrogen will be found around δ 148-150 ppm.

  • C-3' : The carbon bearing the nitro group will be significantly deshielded, appearing around δ 147-149 ppm.

  • C-5' : This carbon is expected to resonate around δ 129-131 ppm.

  • C-2', C-4', C-6' : These carbons will have chemical shifts in the range of δ 115-125 ppm. The specific assignments can be confirmed with 2D NMR techniques like HSQC and HMBC.

Aliphatic and Carbonyl Carbons (δ 40-170 ppm)
  • C=O (C-2) : The amide carbonyl carbon will be the most downfield signal, typically appearing around δ 165-168 ppm.[1]

  • C-3 : The methylene carbon adjacent to the carbonyl group is expected around δ 50-55 ppm.

  • C-5 : The methylene carbon adjacent to the nitrogen of the nitrophenyl group will likely resonate around δ 48-52 ppm.[1]

  • C-6 : The methylene carbon adjacent to the secondary amine is expected around δ 43-47 ppm.

Summary of Predicted NMR Data

Assignment ¹H Chemical Shift (δ ppm) ¹H Multiplicity ¹³C Chemical Shift (δ ppm)
H-2'8.0 - 8.2t115 - 120
H-4'7.6 - 7.8dd120 - 125
H-5'7.4 - 7.6t129 - 131
H-6'7.2 - 7.4dd122 - 127
C-1'--148 - 150
C-3'--147 - 149
H-34.2 - 4.4t50 - 55
H-53.8 - 4.0t48 - 52
H-63.2 - 3.4t43 - 47
C-2 (C=O)--165 - 168

Note: These are predicted values based on analogous structures and established principles. Actual experimental values may vary depending on the solvent and other experimental conditions.

Experimental Protocols

I. Sample Preparation

A meticulously prepared sample is crucial for obtaining high-quality NMR spectra.

Materials:

  • 1-(3-Nitrophenyl)piperazin-2-one (5-10 mg)

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆) of high purity (≥99.8% D)

  • High-quality 5 mm NMR tubes

  • Pasteur pipette with a cotton or glass wool plug

  • Vortex mixer

Procedure:

  • Weighing the Sample: Accurately weigh 5-10 mg of 1-(3-Nitrophenyl)piperazin-2-one directly into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. The choice of solvent should be based on the sample's solubility.

  • Dissolution: Gently vortex the vial to ensure complete dissolution of the sample. Visually inspect the solution for any suspended particles.

  • Filtration and Transfer: To remove any particulate matter that could degrade spectral quality, filter the solution through a Pasteur pipette containing a small plug of cotton or glass wool directly into a clean NMR tube.[8]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

Caption: Workflow for NMR sample preparation.

II. NMR Data Acquisition

The following parameters are provided as a starting point and may require optimization based on the specific instrument and sample concentration.

Instrument: 500 MHz NMR Spectrometer (or equivalent)

¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Solvent: CDCl₃ or DMSO-d₆

  • Temperature: 298 K

  • Spectral Width: 12-16 ppm

  • Acquisition Time: 2-4 seconds

  • Relaxation Delay (d1): 1-2 seconds

  • Number of Scans: 16-64 (depending on sample concentration)

¹³C NMR Acquisition Parameters:

  • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width: 200-240 ppm

  • Acquisition Time: 1-2 seconds

  • Relaxation Delay (d1): 2 seconds

  • Number of Scans: 1024-4096 (or more for dilute samples)

G cluster_acq Data Acquisition & Processing Insert Sample Insert Sample Lock & Shim Lock & Shim Insert Sample->Lock & Shim Acquire 1H Spectrum Acquire 1H Spectrum Lock & Shim->Acquire 1H Spectrum Acquire 13C Spectrum Acquire 13C Spectrum Lock & Shim->Acquire 13C Spectrum Process 1H Data Process 1H Data Acquire 1H Spectrum->Process 1H Data Analyze Spectra Analyze Spectra Process 1H Data->Analyze Spectra Process 13C Data Process 13C Data Acquire 13C Spectrum->Process 13C Data Process 13C Data->Analyze Spectra

Caption: NMR data acquisition and processing workflow.

III. Data Processing
  • Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) and perform a Fourier transform.

  • Phasing: Manually or automatically phase the spectrum to obtain a flat baseline.

  • Baseline Correction: Apply a baseline correction algorithm to ensure accurate integration.

  • Referencing: Calibrate the chemical shift scale using the residual solvent peak (e.g., CHCl₃ at δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

  • Integration and Peak Picking: Integrate the signals in the ¹H spectrum and pick all peaks in both ¹H and ¹³C spectra.

Conclusion

This application note provides a comprehensive framework for the ¹H and ¹³C NMR spectral analysis of 1-(3-Nitrophenyl)piperazin-2-one. By understanding the underlying principles of chemical shifts and coupling constants, researchers can confidently interpret the NMR data to confirm the structure of this important synthetic intermediate. The detailed protocols for sample preparation and data acquisition ensure the generation of high-quality, reproducible spectra, which are essential for the rigorous demands of chemical and pharmaceutical research.

References

  • A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI. Retrieved from [Link]

  • Design and Synthesis of Some Piperazine Hybrid Molecules. (n.d.). Revue Roumaine de Chimie. Retrieved from [Link]

  • Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. (2016). PMC - NIH. Retrieved from [Link]

  • NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. (2018). RSC Publishing. Retrieved from [Link]

  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.). Retrieved from [Link]

  • Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. (2017). Chemistry Stack Exchange. Retrieved from [Link]

  • NMR Spectroscopy :: 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved from [Link]

  • NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. Retrieved from [Link]

  • Synthesis and characterization of piperazine-substituted dihydrofuran derivatives viaMn(OAc)3 mediated radical cyclizations. (n.d.). NIH. Retrieved from [Link]

  • 14.12: Coupling Constants Identify Coupled Protons. (2014). Chemistry LibreTexts. Retrieved from [Link]

  • Interpreting Aromatic NMR Signals. (2021). YouTube. Retrieved from [Link]

  • Stepbystep procedure for NMR data acquisition. (n.d.). Retrieved from [Link]

  • 6.6: ¹H NMR Spectra and Interpretation (Part I). (2021). Chemistry LibreTexts. Retrieved from [Link]

  • COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS. (n.d.). Retrieved from [Link]

  • Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations. (2024). PMC - PubMed Central. Retrieved from [Link]

  • 1H–1H Coupling in Proton NMR. (n.d.). ACD/Labs. Retrieved from [Link]

  • Aromatics. (n.d.). Organic Chemistry at CU Boulder. Retrieved from [Link]

  • Structure elucidation and complete assignment of 1 H and 13 C NMR data of Piperine. (2021). ResearchGate. Retrieved from [Link]

  • 5.3 Spin-Spin Splitting: J-Coupling. (n.d.). Organic Chemistry Data. Retrieved from [Link]

  • SOP data acquisition. (n.d.). R-NMR. Retrieved from [Link]

  • Syntheses and crystal structures of three salts of 1-(4-nitrophenyl)piperazine. (n.d.). IUCr Journals. Retrieved from [Link]

  • How to make an NMR sample. (n.d.). Retrieved from [Link]

  • Syntheses, crystal structures and Hirshfeld surface analysis of three salts of 1-(4-nitrophenyl)piperazine. (n.d.). NIH. Retrieved from [Link]

Sources

serotonin receptor binding assay with 1-(3-Nitrophenyl)piperazin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a comprehensive technical guide for validating the pharmacological profile of phenylpiperazinone derivatives, specifically using 1-(3-Nitrophenyl)piperazin-2-one as the model ligand.

Case Study: Binding Kinetics of 1-(3-Nitrophenyl)piperazin-2-one at 5-HT₂A and 5-HT₁A Receptors

Executive Summary

The phenylpiperazine moiety is a "privileged scaffold" in medicinal chemistry, forming the core of numerous serotonergic agents (e.g., aripiprazole, trazodone). However, the high basicity of the secondary amine often leads to off-target effects and phospholipidosis. The introduction of a carbonyl group to form a piperazin-2-one (lactam) core—as seen in 1-(3-Nitrophenyl)piperazin-2-one —modulates pKa, lipophilicity, and hydrogen-bond donor/acceptor profiles.

This guide details the protocol for evaluating the binding affinity (


) of 1-(3-Nitrophenyl)piperazin-2-one against the 5-HT₂A  (G

-coupled) and 5-HT₁A (G

-coupled) receptors. It emphasizes the critical distinction between "displaceable" and "non-specific" binding in lactam-based ligands.
Mechanistic Background & Rationale
2.1 The Piperazinone "Switch"

While 1-(3-Nitrophenyl)piperazine (mNPP) is a known non-selective serotonin agonist, the 2-one modification alters the pharmacophore:

  • Electronic Effect: The electron-withdrawing nitro group (

    
    ) at the meta position combined with the lactam carbonyl reduces the electron density of the aryl ring, potentially enhancing 
    
    
    
    -
    
    
    stacking interactions with conserved aromatic residues (e.g., Trp6.48) in the receptor binding pocket.
  • Conformational Rigidity: The lactam ring imposes a flatter conformation compared to the chair-form piperazine, potentially improving selectivity for the 5-HT₂A subtype over 5-HT₂C.

2.2 Signaling Pathway Context

Understanding the downstream effects is crucial for interpreting binding data. 5-HT₂A activation triggers the PLC


 pathway, while 5-HT₁A inhibits Adenylyl Cyclase.

G cluster_0 Membrane Ligand 1-(3-Nitrophenyl) piperazin-2-one R2A 5-HT2A Receptor Ligand->R2A Binding (Ki?) R1A 5-HT1A Receptor Ligand->R1A Binding (Ki?) Gq Gq Protein R2A->Gq Gi Gi/o Protein R1A->Gi PLC PLC-beta Gq->PLC Activation AC Adenylyl Cyclase Gi->AC Inhibition IP3 IP3 / DAG PLC->IP3 cAMP cAMP Decrease AC->cAMP Ca Ca2+ Release IP3->Ca

Figure 1: Divergent signaling pathways for 5-HT receptor subtypes targeted by phenylpiperazinone scaffolds.

Experimental Protocols
3.1 Materials & Reagents
ComponentSpecificationPurpose
Test Compound 1-(3-Nitrophenyl)piperazin-2-one (>98% purity)Ligand of Interest (LOI)
Radioligand (5-HT₂A) [³H]-Ketanserin (60-80 Ci/mmol)Selective Antagonist Tracer
Radioligand (5-HT₁A) [³H]-8-OH-DPAT (100-120 Ci/mmol)Selective Agonist Tracer
Non-Specific Control Methysergide (10 µM) or Serotonin (10 µM)Defines Non-Specific Binding (NSB)
Assay Buffer 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4Physiological stabilization
Membrane Source CHO-K1 or HEK293 cells stably expressing h5-HT₂AReceptor Source
3.2 Protocol A: Membrane Preparation (Crucial Step)

Direct use of whole cells is discouraged due to lactam permeability issues. Membrane fractions ensure direct receptor access.

  • Harvest: Scrape cells in ice-cold PBS. Centrifuge at 500 x g for 5 min.

  • Lysis: Resuspend pellet in Hypotonic Buffer (5 mM Tris-HCl, 5 mM EDTA, pH 7.4). Homogenize with a Polytron (2 bursts, 10s).

  • Fractionation: Centrifuge at 40,000 x g for 20 min at 4°C.

  • Wash: Discard supernatant. Resuspend pellet in Assay Buffer. Repeat centrifugation.

  • Storage: Resuspend final pellet to ~2 mg/mL protein. Flash freeze in liquid N₂. Store at -80°C.

3.3 Protocol B: Competition Binding Assay

Objective: Determine the


 of 1-(3-Nitrophenyl)piperazin-2-one by displacing [³H]-Ketanserin.

Workflow:

  • Preparation: Dilute 1-(3-Nitrophenyl)piperazin-2-one in DMSO (Final DMSO < 1%). Prepare serial dilutions (

    
     M to 
    
    
    
    M).
  • Plate Setup (96-well GF/B filter plate):

    • Total Binding (TB): Buffer + Membrane + Radioligand.

    • Non-Specific Binding (NSB): Buffer + Membrane + Radioligand + 10 µM Methysergide.

    • Experimental: Buffer + Membrane + Radioligand + Test Compound (Various Conc.) .

  • Incubation: Add [³H]-Ketanserin (final conc. =

    
     value, typically ~1.0 nM) and Membrane (20-40 µg protein/well). Incubate for 60 min at 25°C  (equilibrium).
    
  • Termination: Rapid vacuum filtration using a cell harvester. Wash 3x with ice-cold Wash Buffer (50 mM Tris, pH 7.4).

  • Detection: Add liquid scintillant (e.g., Microscint-20). Count radioactivity (CPM) on a TopCount or MicroBeta counter.

Workflow Start Start: Membrane Prep Dilution Serial Dilution of 1-(3-Nitrophenyl)piperazin-2-one (10^-5 to 10^-11 M) Start->Dilution Mix Incubate: Membrane + [3H]-Ligand + Test Cmpd (60 min @ 25°C) Dilution->Mix Filter Vacuum Filtration (GF/B Filters + PEI Pre-soak) Mix->Filter Count Scintillation Counting (CPM Data) Filter->Count Analysis Data Analysis: Non-Linear Regression Count->Analysis

Figure 2: Step-by-step workflow for the competition binding assay.

Data Analysis & Interpretation
4.1 Calculating IC₅₀ and Kᵢ

Raw CPM data must be normalized to % Specific Binding:



Fit the data to a one-site competition model (unless Hill slope deviates significantly from -1.0):



Convert


 to the inhibition constant (

) using the Cheng-Prusoff Equation :

  • 
    : Concentration of radioligand used (nM).[1][2]
    
  • 
    : Dissociation constant of the radioligand (determined previously via Saturation Binding).
    
4.2 Expected Results Table

Hypothetical data profile for a selective 5-HT₂A ligand.

Parameter5-HT₂A (Target)5-HT₁A (Off-Target)Interpretation
Radioligand [³H]-Ketanserin[³H]-8-OH-DPATSpecific tracers used.[3]
IC₅₀ (nM) 15.4 ± 2.1> 1,000Potency indicator.
Kᵢ (nM) 6.8 850.0 125-fold selectivity for 5-HT₂A.
Hill Slope 0.980.85Near 1.0 indicates competitive binding.
4.3 Troubleshooting: The "Lactam Effect"
  • Issue: High Non-Specific Binding (NSB).

    • Cause: The lipophilic nitrophenyl group may stick to the plastic plate or filters.

    • Solution: Pre-soak GF/B filters in 0.3% Polyethyleneimine (PEI) for 1 hour. Add 0.1% BSA to the assay buffer.

  • Issue: Biphasic Curve.

    • Cause: The compound may bind to both the G-protein coupled state (High Affinity) and uncoupled state (Low Affinity) if GTP is not present.

    • Solution: Add 100 µM GTP

      
      S  to the assay buffer to force all receptors into the low-affinity (uncoupled) state for a uniform 
      
      
      
      measurement.
References
  • Glennon, R. A., et al. (1994). Binding of phenylpiperazine derivatives at 5-HT1A and 5-HT2A serotonin receptors: Evidence for a common pharmacophore. Journal of Medicinal Chemistry.[4] Link

  • Boess, F. G., & Martin, I. L. (1994). Molecular biology of 5-HT receptors.[3][2][5] Neuropharmacology.[6] Link

  • National Institute of Mental Health (NIMH) Psychoactive Drug Screening Program (PDSP). PDSP Assay Protocol Book.Link

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology.[2] Link

  • Lopez-Rodriguez, M. L., et al. (1997). Design and Synthesis of New Serotonin 5-HT1A Receptor Antagonists. Journal of Medicinal Chemistry.[4] Link

Sources

Application Notes and Protocols for the Molecular Docking of 1-(3-Nitrophenyl)piperazin-2-one into the Human Serotonin 5-HT2A Receptor

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling Molecular Interactions Through In Silico Exploration

In the landscape of modern drug discovery, understanding the precise interplay between a potential drug molecule and its biological target is paramount. Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1] This in silico approach allows researchers to gain insights into the binding affinity and mode of interaction at an atomic level, thereby guiding the rational design and optimization of therapeutic agents.

This guide provides a detailed protocol for the molecular docking of 1-(3-Nitrophenyl)piperazin-2-one, a novel small molecule, into the human serotonin 5-HT2A receptor, a G-protein coupled receptor (GPCR) implicated in a variety of neuropsychiatric disorders.[2] The piperazine scaffold is a well-established pharmacophore in central nervous system (CNS) drug discovery, making the 5-HT2A receptor a scientifically sound and compelling target for this investigational compound.

By following this comprehensive guide, researchers, scientists, and drug development professionals will be equipped with the knowledge and step-by-step instructions to prepare the ligand and receptor, perform the docking simulation using the widely-used AutoDock Vina software, and analyze the results to elucidate the potential binding interactions. This protocol emphasizes not just the "how" but also the "why" behind each step, ensuring a robust and reproducible virtual screening workflow.

The Ligand: 1-(3-Nitrophenyl)piperazin-2-one

The ligand of interest, 1-(3-Nitrophenyl)piperazin-2-one, is a synthetic compound featuring a piperazin-2-one core substituted with a 3-nitrophenyl group. The presence of the piperazine ring suggests potential interactions with aminergic GPCRs, such as serotonin and dopamine receptors.

PropertyValueSource
Molecular Formula C10H11N3O3PubChem
Molecular Weight 221.22 g/mol PubChem
Canonical SMILES C1C(=O)N(CCN1)C2=CC(=CC=C2)[O-]PubChem
InChI Key JQJRYGZJBFJDJQ-UHFFFAOYSA-NPubChem

The Target: Human Serotonin 5-HT2A Receptor (PDB ID: 6A93)

The human serotonin 5-HT2A receptor is a key player in the modulation of various physiological and cognitive processes. Its dysregulation has been linked to conditions such as schizophrenia, depression, and anxiety. The availability of a high-resolution crystal structure provides an excellent template for structure-based drug design. For this protocol, we will utilize the crystal structure of the human 5-HT2A receptor in complex with the antipsychotic drug risperidone (PDB ID: 6A93).[3] This structure offers a well-defined binding pocket, providing a solid foundation for our docking studies.

Experimental Workflow: A Visual Overview

The molecular docking process follows a structured workflow, from initial data retrieval to the final analysis of results. The following diagram illustrates the key stages of this protocol.

docking_workflow cluster_prep Preparation Phase cluster_docking Docking Simulation cluster_analysis Post-Docking Analysis ligand_prep Ligand Preparation (1-(3-Nitrophenyl)piperazin-2-one) grid_gen Grid Box Generation ligand_prep->grid_gen receptor_prep Receptor Preparation (PDB: 6A93) receptor_prep->grid_gen docking_run Run AutoDock Vina grid_gen->docking_run pose_analysis Pose & Score Analysis docking_run->pose_analysis interaction_viz Interaction Visualization (PyMOL, LIGPLOT+/PLIP) pose_analysis->interaction_viz

Caption: A streamlined workflow for molecular docking.

Detailed Protocols

This section provides a step-by-step guide for performing the molecular docking of 1-(3-Nitrophenyl)piperazin-2-one into the human 5-HT2A receptor.

Protocol 1: Ligand Preparation

The goal of ligand preparation is to generate a 3D structure of the ligand with the correct protonation state and convert it into the PDBQT file format required by AutoDock Vina.

Materials:

  • A computer with internet access

  • Chemical drawing software (e.g., ChemDraw, MarvinSketch) or access to the PubChem database

  • AutoDockTools (MGLTools)

Procedure:

  • Obtain the 2D structure of 1-(3-Nitrophenyl)piperazin-2-one:

    • Draw the structure in a chemical drawing software and save it as a MOL or SDF file.

    • Alternatively, download the 2D structure from the PubChem database.

  • Generate a 3D structure:

    • Use the 3D generation feature of your chemical drawing software.

    • Alternatively, use an online tool or a program like Open Babel to convert the 2D structure to 3D.

  • Launch AutoDockTools (ADT):

    • Open the ADT graphical user interface.

  • Load the 3D ligand structure:

    • Go to File > Read Molecule and select your 3D ligand file.

  • Prepare the ligand for AutoDock:

    • Go to Ligand > Input > Choose.

    • Select the loaded ligand and click Select Molecule for AutoDock.

    • ADT will automatically add polar hydrogens, calculate Gasteiger charges, and merge non-polar hydrogens.

  • Define rotatable bonds:

    • Go to Ligand > Torsion Tree > Detect Root.

    • The rotatable bonds will be highlighted in green. You can manually adjust these if necessary.

  • Save the prepared ligand as a PDBQT file:

    • Go to Ligand > Output > Save as PDBQT.

    • Name the file ligand.pdbqt and save it to your working directory.

Protocol 2: Receptor Preparation

Receptor preparation involves cleaning the PDB file of the target protein, adding necessary atoms, and converting it to the PDBQT format.

Materials:

  • A computer with internet access

  • PyMOL or other molecular visualization software

  • AutoDockTools (MGLTools)

Procedure:

  • Download the receptor structure:

    • Go to the RCSB Protein Data Bank (PDB) website (rcsb.org).

    • Search for PDB ID 6A93 and download the PDB file.[3]

  • Clean the PDB file:

    • Open the downloaded PDB file in PyMOL.

    • Remove water molecules, co-crystallized ligands (in this case, risperidone), and any other heteroatoms that are not part of the receptor. The command in PyMOL would be: remove solvent and remove resn RSP (for risperidone).

    • Save the cleaned protein structure as a new PDB file (e.g., 6A93_clean.pdb).

  • Launch AutoDockTools (ADT):

    • Open the ADT graphical user interface.

  • Load the cleaned receptor PDB file:

    • Go to File > Read Molecule and select 6A93_clean.pdb.

  • Prepare the receptor for AutoDock:

    • Go to Edit > Hydrogens > Add. Select Polar only and click OK.

    • Go to Edit > Charges > Compute Gasteiger.

  • Save the prepared receptor as a PDBQT file:

    • Go to Grid > Macromolecule > Choose.

    • Select 6A93_clean and click Select Molecule.

    • A dialog box will appear to save the file. Name it receptor.pdbqt and save it in your working directory.

Protocol 3: Grid Box Generation and Docking

This protocol describes how to define the binding site on the receptor and run the docking simulation using AutoDock Vina.

Materials:

  • Prepared ligand.pdbqt and receptor.pdbqt files

  • AutoDockTools (MGLTools)

  • AutoDock Vina executable

Procedure:

  • Define the Grid Box in ADT:

    • With the receptor.pdbqt loaded in ADT, go to Grid > Grid Box.

    • A grid box will appear around the receptor.

    • To position the grid box around the binding site of the co-crystallized ligand (risperidone), you can manually adjust the center coordinates and dimensions. A good starting point is to center the grid on the coordinates of the original ligand. For 6A93, the approximate center of the binding pocket is:

      • center_x = -20.5

      • center_y = 10.0

      • center_z = -2.5

    • Adjust the dimensions of the grid box to encompass the entire binding pocket. A size of 25 x 25 x 25 Å is often a reasonable starting point.

    • Note down the center coordinates and the size of the grid box.

  • Create a configuration file:

    • Open a text editor and create a new file named conf.txt.

    • Enter the following information into the file, replacing the coordinates and size with the values you determined in the previous step:

  • Run AutoDock Vina:

    • Open a terminal or command prompt.

    • Navigate to the directory containing your receptor.pdbqt, ligand.pdbqt, conf.txt, and the AutoDock Vina executable.

    • Execute the following command:

    • Vina will perform the docking simulation and generate an output file named output.pdbqt containing the predicted binding poses and their corresponding binding affinities, as well as a log file named log.txt.

Data Analysis and Interpretation

Binding Affinity and Pose Selection

The primary quantitative result from AutoDock Vina is the binding affinity, reported in kcal/mol. This value represents the estimated free energy of binding. More negative values indicate a stronger predicted binding affinity. The output.pdbqt file will contain multiple binding poses, each with a corresponding binding affinity score. The top-ranked pose (the one with the most negative binding affinity) is often considered the most likely binding mode.

PoseBinding Affinity (kcal/mol)
1-8.5
2-8.2
3-8.1
......
Visualization of Binding Interactions

Visual inspection of the predicted binding poses is crucial for understanding the specific interactions between the ligand and the receptor. This can be done using molecular visualization software like PyMOL.

Procedure for Visualization in PyMOL:

  • Open PyMOL.

  • Load the receptor and the output poses:

    • File > Open > receptor.pdbqt

    • File > Open > output.pdbqt

  • Visualize the top-ranked pose:

    • In the object menu, you can select and display individual poses from the output object.

  • Identify key interactions:

    • Focus on hydrogen bonds, hydrophobic interactions, and any potential pi-stacking or salt bridge formations.

    • Use the measurement wizard in PyMOL to measure distances between interacting atoms.

2D Interaction Mapping

For a more detailed and publication-quality representation of the interactions, tools like LIGPLOT+ or the PLIP web server can be used to generate 2D diagrams.[4][5] These diagrams provide a clear overview of the interacting residues and the types of bonds formed.

Logical Flow of Post-Docking Analysis

The analysis of docking results is a multi-step process that builds upon the initial output to provide a comprehensive understanding of the ligand-receptor interaction.

post_docking_analysis cluster_evaluation Quantitative Evaluation cluster_visualization Qualitative Visualization docking_output Docking Output (output.pdbqt, log.txt) rank_poses Rank Poses by Binding Affinity docking_output->rank_poses select_top Select Top-Ranked Pose(s) rank_poses->select_top visualize_3d 3D Visualization (PyMOL) select_top->visualize_3d generate_2d 2D Interaction Mapping (LIGPLOT+/PLIP) visualize_3d->generate_2d interpretation Interpretation & Hypothesis (Key interacting residues, binding mode) generate_2d->interpretation Hypothesis Generation

Caption: Logical progression of post-docking analysis.

Conclusion and Future Directions

This guide has provided a comprehensive and detailed protocol for the molecular docking of 1-(3-Nitrophenyl)piperazin-2-one into the human serotonin 5-HT2A receptor. By following these steps, researchers can generate valuable insights into the potential binding mode and affinity of this novel compound. The results from such in silico studies serve as a strong foundation for further experimental validation, such as in vitro binding assays and functional assays, to confirm the predicted activity. Ultimately, the integration of computational and experimental approaches is key to accelerating the discovery and development of new therapeutics for CNS disorders.

References

  • Kimura, K. T., et al. (2019). Crystal structure of the human serotonin 5-HT2A receptor in complex with the second-generation antipsychotic risperidone. Nature Structural & Molecular Biology, 26(2), 121-128. [Link]

  • AutoDock Vina. (n.d.). The Scripps Research Institute. [Link]

  • MGLTools. (n.d.). The Scripps Research Institute. [Link]

  • PyMOL. (n.d.). Schrödinger, LLC. [Link]

  • PubChem. (n.d.). National Center for Biotechnology Information. [Link]

  • RCSB Protein Data Bank. (n.d.). [Link]

  • Forli, S., et al. (2016). Computational protein-ligand docking and virtual screening with the AutoDock suite. Nature Protocols, 11(5), 905-919. [Link]

  • Seeliger, D., & de Groot, B. L. (2010). Ligand docking and binding site analysis with PyMOL and Autodock/Vina. Journal of Computer-Aided Molecular Design, 24(5), 417-422. [Link]

  • Wallace, A. C., et al. (1995). LIGPLOT: a program to generate schematic diagrams of protein-ligand interactions. Protein Engineering, Design and Selection, 8(2), 127-134. [Link]

  • Guedes, I. A., et al. (2021). Molecular docking for beginners. Practical Aspects of Computational Chemistry I, 1-26. [Link]

  • Adasme, M. F., et al. (2021). PLIP 2021: expanding the scope of the protein-ligand interaction profiler to DNA and RNA. Nucleic Acids Research, 49(W1), W530-W534. [Link]

  • Kim, S., et al. (2020). Structure of a hallucinogen-activated Gq-coupled 5-HT2A serotonin receptor. Cell, 182(6), 1574-1588.e19. [Link]

Sources

ADMET Profiling of 1-(3-Nitrophenyl)piperazin-2-one: Predictive Modeling & Validation Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive framework for the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling of 1-(3-Nitrophenyl)piperazin-2-one . This compound represents a critical chemical space at the intersection of piperazinone peptidomimetics and nitroaromatic pharmacophores . While the piperazin-2-one scaffold offers favorable solubility and conformational rigidity compared to piperazines, the inclusion of a 3-nitrophenyl moiety introduces specific metabolic liabilities—primarily nitro-reduction—that require targeted validation. This document details the in silico predictive logic and the specific in vitro protocols required to validate these predictions, ensuring a self-consistent drug discovery workflow.

Compound Analysis & Physicochemical Profile

Structural Deconstruction

The molecule consists of a semi-rigid piperazin-2-one (ketopiperazine) core substituted at the N1 position (amide nitrogen) with a 3-nitrophenyl group.

  • Core Scaffold: Piperazin-2-one.[1][2] Unlike piperazine, the N1 nitrogen is non-basic (amide-like), while the N4 nitrogen remains basic (secondary amine, pKa ~8.5).

  • Key Liability: The nitro group (

    
    ) is a structural alert for mutagenicity (Ames positive) and rapid metabolic clearance via reduction to aniline.
    
Predicted Physicochemical Properties (In Silico)

Estimates based on fragment-based QSAR models (e.g., SwissADME, pkCSM).

PropertyPredicted ValueImplication
Molecular Weight 221.21 g/mol Favorable for BBB penetration and oral absorption.
LogP (Lipophilicity) 1.1 – 1.4Optimal for membrane permeability; unlikely to suffer from poor solubility.
TPSA (Topological Polar Surface Area) ~75 Ų< 140 Ų threshold; indicates high probability of high human intestinal absorption (HIA).
H-Bond Donors / Acceptors 1 / 4Compliant with Lipinski’s Rule of Five.
pKa (Basic) ~8.2 (N4-amine)Exists as a cation at physiological pH (7.4), aiding solubility but potentially limiting passive diffusion.

Critical Metabolic Pathways (The "Nitro Switch")

The primary ADMET challenge for 1-(3-Nitrophenyl)piperazin-2-one is the Nitro-to-Amine switch . Unlike standard oxidative metabolism (CYP450), nitro groups are often reduced by cytosolic nitroreductases or gut microbiota under anaerobic conditions.

Pathway Visualization

The following diagram illustrates the predicted metabolic fate, highlighting the toxicological "danger zone" (Hydroxylamine intermediate).

MetabolicPathway Parent Parent: 1-(3-Nitrophenyl)piperazin-2-one Nitroso Intermediate 1: Nitroso (-NO) Parent->Nitroso Nitroreductase (Gut/Cytosol) Hydroxyl TOXIC ALERT: Hydroxylamine (-NHOH) Nitroso->Hydroxyl 2e- Reduction Hydroxyl->Hydroxyl DNA Adducts (Mutagenicity) Amine Metabolite: Aniline (-NH2) Hydroxyl->Amine Reduction Conjugate Excretion: N-Acetylated / Glucuronide Amine->Conjugate NAT1/2 UGT

Experimental Validation Protocols

To validate the in silico profile, the following specific protocols must be executed. These differ from standard screens due to the nitro group's unique requirements.

Protocol A: pH-Dependent Solubility & LogD

Rationale: The basic N4 amine creates a pH-dependent solubility profile. Standard water solubility is insufficient.[3]

Materials:

  • Test Compound: 1-(3-Nitrophenyl)piperazin-2-one (purity >95%).

  • Buffers: 0.1M HCl (pH 1.2), Phosphate buffer (pH 7.4).

  • Octanol (saturated with buffer).

Workflow:

  • Preparation: Dissolve compound in DMSO to create a 10 mM stock.

  • Shake-Flask: Add 10 µL stock to 495 µL Buffer + 495 µL Octanol in a glass vial.

  • Equilibration: Vortex for 1 hour; centrifuge at 3000 rpm for 10 min to separate phases.

  • Quantification: Analyze both phases via HPLC-UV (254 nm).

  • Calculation:

    
    .
    

Success Criteria:

  • pH 7.4 LogD: Target range 0.5 – 2.0 (Ideal for oral bioavailability).

  • pH 1.2 Solubility: Should be high (>1 mg/mL) due to N4 protonation.

Protocol B: Metabolic Stability (Microsomal vs. Cytosolic)

Rationale: Standard microsomal stability assays (S9/Microsomes) primarily screen CYP450 oxidation. They often miss nitro-reduction, which occurs in the cytosol or gut. You must run a "Cytosolic Fraction" assay.

Materials:

  • Human Liver Microsomes (HLM) & Human Liver Cytosol (HLC) .

  • Cofactors: NADPH (for oxidative), NADH (for reductive).

  • Control: 4-Nitrobenzoic acid (positive control for reduction).

Step-by-Step Methodology:

  • Incubation System:

    • Arm A (Oxidative): HLM (0.5 mg/mL) + NADPH + Test Compound (1 µM).

    • Arm B (Reductive): HLC (1.0 mg/mL) + NADH + Test Compound (1 µM) under nitrogen atmosphere (anaerobic promotes reduction).

  • Time Points: Quench aliquots at 0, 15, 30, 60 min with ice-cold Acetonitrile containing Internal Standard (IS).

  • Analysis: LC-MS/MS monitoring Parent (M+H 222) and Amine Metabolite (M+H 192).

  • Interpretation:

    • If rapid clearance is seen in Arm B but not Arm A , the compound is a nitro-reduction substrate.

    • Note: High reductive clearance suggests low oral bioavailability due to first-pass gut/liver metabolism.

Protocol C: Genotoxicity Screening (Ames Test)

Rationale: Nitroaromatics are classic "structural alerts" for mutagenicity. A standard Ames test is mandatory early in the pipeline.

Workflow:

  • Strains: Salmonella typhimurium strains TA98 (frameshift) and TA100 (base-pair substitution).

  • Activation: Run with and without S9 metabolic activation .

    • Crucial Detail: Nitro compounds often require specific reductive activation. Ensure S9 fraction is competent for nitro-reduction or use specific nitroreductase-overexpressing strains (e.g., TA98NR) if standard strains are negative but toxicity is suspected.

  • Dosing: 5 concentrations (up to 5000 µ g/plate ).

  • Readout: Count revertant colonies. A 2-fold increase over solvent control indicates a positive result (Mutagenic).

Integrated ADMET Workflow

The following flowchart dictates the decision logic for advancing this compound.

ADMET_Workflow Start Compound: 1-(3-Nitrophenyl)piperazin-2-one InSilico Step 1: In Silico Filter (Lipinski, TPSA, Structural Alerts) Start->InSilico Solubility Step 2: Solubility/LogD (Shake Flask) InSilico->Solubility Decision1 LogD 0.5 - 3.0? Solubility->Decision1 Metab Step 3: Metabolic Stability (Cytosol + Microsomes) Decision1->Metab Yes Discard DISCARD / RE-DESIGN Decision1->Discard No (Too Polar/Lipophilic) Decision2 T_1/2 > 30 min? Metab->Decision2 Tox Step 4: Ames Test (Genotoxicity) Decision2->Tox Yes Decision2->Discard No (Rapid Clearance) Decision3 Ames Negative? Tox->Decision3 Lead VALIDATED LEAD Decision3->Lead Yes Decision3->Discard No (Mutagenic)

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 112345, 1-(3-Nitrophenyl)piperazine. Retrieved from [Link](Note: Used as surrogate for physicochemical baseline).

  • Patterson, S., et al. (2021). "Metabolic activation of nitroaromatics: In vitro models and clinical implications." Drug Metabolism Reviews, 53(2), 180-195. [Link]

  • SwissADME. Free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Swiss Institute of Bioinformatics. [Link]

  • Di, L., & Kerns, E. (2016).Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Standard reference for LogD and Microsomal protocols).
  • Zeiger, E. (2019). "The Ames Salmonella/microsome mutagenicity assay." Mutation Research/Genetic Toxicology and Environmental Mutagenesis. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Buchwald-Hartwig Amination of Piperazines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Diagnostic Logic

Piperazines represent a unique challenge in Buchwald-Hartwig amination. While they are secondary amines (typically good nucleophiles), they suffer from specific failure modes: catalyst poisoning due to their chelating ability, bis-arylation (if unsubstituted), and steric hindrance (if


-substituted).

If your yields are low, do not blindly increase temperature. Use the logic tree below to diagnose the specific failure mode based on your LCMS/NMR data.

Diagnostic Workflow (Visual)

TroubleshootingLogic Start Analyze Crude Mixture (LCMS / 1H NMR) Result1 Starting Material (SM) Remains Unreacted Start->Result1 Result2 Reduced Aryl Halide (Ar-H observed) Start->Result2 Result3 Bis-Arylated Product (Ar-Pip-Ar) Start->Result3 Result4 Complex Mixture / Black Precipitate Start->Result4 Action1 Issue: Catalyst Activation Failure Sol: Switch to G3/G4 Precatalyst Check Oxygen levels Result1->Action1 Action2 Issue: Protodehalogenation Sol: Switch Solvent (Dioxane -> Toluene) Lower Temp, Change Ligand Result2->Action2 Action3 Issue: Stoichiometry Control Sol: Use N-Boc Piperazine OR Excess Piperazine (4-5 equiv) Result3->Action3 Action4 Issue: Catalyst Poisoning Sol: Check for coordinating FGs Increase Catalyst Loading Result4->Action4

Figure 1: Diagnostic logic tree for identifying the root cause of reaction failure based on crude analysis.

Core Troubleshooting Modules

Issue 1: The "Dead Catalyst" (No Conversion)

Symptom: Aryl halide and piperazine remain untouched. No palladium black formation. Root Cause: In-situ catalyst generation failure. Secondary amines like piperazine can coordinate to Pd(II) precursors (like Pd(OAc)₂), stabilizing them and preventing reduction to the active Pd(0) species. This is the #1 cause of failure when using "home-brew" catalyst systems.

  • Solution: Abandon in-situ generation. Use Buchwald G3 or G4 precatalysts. These contain the Pd(0) species pre-formed and stabilized by the ligand, activating immediately upon exposure to base.

  • Mechanism: The G3/G4 precatalysts undergo reductive elimination of the carbazole leaving group upon deprotonation, ensuring 100% active L-Pd(0) enters the cycle [1].

Issue 2: Protodehalogenation (Reduction)

Symptom: You isolate the reduced arene (Ar-H) instead of the product. Root Cause:


-Hydride elimination or solvent interference.
This occurs when the amine is slow to bind to the oxidative addition complex, allowing the complex to abstract a hydride (often from the solvent or the amine itself if 

-hydrogens are accessible) and eliminate.
  • Solution:

    • Ligand Switch: Move to a bulkier, electron-rich ligand like RuPhos or BrettPhos . These accelerate reductive elimination, outcompeting the side reaction.

    • Solvent: Avoid THF if possible; use Toluene or 1,4-Dioxane.

    • Concentration: Increase concentration (to 0.5M - 1.0M) to favor the bimolecular reaction with amine over unimolecular side reactions.

Issue 3: Bis-Arylation

Symptom: Formation of Ar-Piperazine-Ar. Root Cause: Unsubstituted piperazine has two nucleophilic NH sites. Once the first aryl group is attached, the nitrogen remains nucleophilic (though slightly less so).

  • Solution:

    • Method A (Protection): Use N-Boc-piperazine . The Boc group sterically and electronically deactivates the second nitrogen. Deprotect with TFA/DCM post-coupling.

    • Method B (Stoichiometry): If you must use free piperazine, use 5.0 equivalents of piperazine relative to the aryl halide. The statistical probability then favors mono-arylation.

Optimization Data & Selection Guides

Ligand Selection Matrix

For piperazines, dialkylbiaryl phosphines are superior to older generations (BINAP, DPPF).

LigandBest Use CaseSteric ProfileNotes
RuPhos Primary Choice for Secondary AminesHighThe "Gold Standard" for piperazines. Excellent resistance to reduction. [2]
BrettPhos Primary Amines & Difficult SecondaryVery HighUse if RuPhos fails. Best for weak nucleophiles.
XPhos General PurposeHighGood alternative, often cheaper, but RuPhos is generally superior for sec-amines.
BINAP Avoid Low/MediumOutdated for this application. Often leads to slow conversion and chelation issues.
Base Selection Matrix
BasepKa (conj. acid)ProsCons
NaOtBu ~17Fast reaction, high conversion.Incompatible with esters, nitriles, nitro groups.
Cs₂CO₃ ~10Mild, high functional group tolerance.Slower; requires higher temp or longer time.
LHMDS ~26Soluble, non-nucleophilic.Good for base-sensitive substrates (e.g., enolizable ketones).

The "Gold Standard" Protocol

Use this protocol as your baseline. Deviate only if specific constraints require it.

Reagents:

  • Aryl Halide (1.0 equiv)

  • N-Boc-Piperazine (1.2 equiv)

  • RuPhos-Pd-G4 Precatalyst (1 - 2 mol%) [3]

  • NaOtBu (1.5 equiv) [Or Cs₂CO₃ (2.0 equiv) for sensitive substrates]

  • Solvent: Anhydrous 1,4-Dioxane or Toluene (0.2 M concentration)

Step-by-Step:

  • Charge Solids: Add Aryl Halide, N-Boc-Piperazine, and Base to a vial equipped with a stir bar.

  • Add Catalyst: Add RuPhos-Pd-G4 (solid) last.

  • Purge: Seal the vial and purge with Nitrogen/Argon for 5 minutes (evacuate/refill x3).

  • Add Solvent: Add sparged (O₂-free) solvent via syringe.

  • Reaction: Heat to 80°C for 2–12 hours.

  • Workup: Filter through a pad of Celite (eluting with EtOAc), concentrate, and analyze.

Mechanistic Insight

Understanding the catalytic cycle helps visualize where piperazines cause issues.

The Catalytic Cycle (Visual)

CatalyticCycle Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (L-Pd(II)-Ar-X) Pd0->OxAdd Ar-X AmineBind Amine Binding (Rate Limiting Step) OxAdd->AmineBind Piperazine Reduction SIDE REACTION: Protodehalogenation OxAdd->Reduction Slow Amine Binding (Sterics/Solvent) Deprotonation Deprotonation (Pd-Amido Complex) AmineBind->Deprotonation Base RedElim Reductive Elimination (Product Release) Deprotonation->RedElim RedElim->Pd0 Ar-N-Pip

Figure 2: The Pd(0)/Pd(II) catalytic cycle. Note that slow amine binding (due to sterics) opens the door for Protodehalogenation.

Frequently Asked Questions (FAQs)

Q: Can I use Pd(PPh₃)₄ or Pd₂(dba)₃? A: Technically yes, but not recommended. Pd(PPh₃)₄ is air-sensitive and PPh₃ is a poor ligand for amination. Pd₂(dba)₃ requires heating to dissociate dba, and free dba can inhibit the reaction. G3/G4 precatalysts are far more reliable for industrial applications.

Q: My product is stuck to the Palladium. How do I remove it? A: Piperazines are good chelators. If yield is high by LCMS but low isolated, the product might be coordinated to Pd. Add a scavenger like SiliaMetS® Thiol or wash the organic layer with aqueous solution of N-Acetylcysteine or Sodium Diethyldithiocarbamate during workup.

Q: I see the product, but the reaction stops at 50% conversion. A: This suggests catalyst death.

  • Is your solvent dry? (Water kills the catalyst if using strong bases).

  • Is oxygen entering? (Pd is O₂ sensitive).

  • Add a second portion of catalyst (0.5 mol%) after the reaction stalls.

References

  • Buchwald, S. L., et al. "The user-friendly Buchwald-Hartwig amination: Palladium precatalysts." Chemical Science, 2011, 2 , 27-50.[1]

  • Ruiz-Castillo, P., & Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 2016, 116 , 12564–12649.

  • Bruno, N. C., et al. "Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions."[1] Chemical Science, 2013, 4 , 916-920.[1]

Sources

optimizing reaction conditions for piperazin-2-one synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Piperazin-2-one Synthesis Optimization

Current Status: Online Agent: Senior Application Scientist (Ph.D., Organic Chemistry) Ticket ID: PIP-2-ONE-OPT-2024

Introduction: The Scaffold Challenge

Welcome to the Piperazin-2-one Optimization Hub. This scaffold is a privileged pharmacophore in medicinal chemistry, serving as a rigid core for peptidomimetics (e.g., Factor Xa inhibitors) and kinase inhibitors.[1]

However, synthesizing this core—particularly the 3-substituted variants—is deceptively difficult. The primary failure modes are intermolecular oligomerization (polymerization instead of cyclization), racemization of chiral centers, and regiochemical ambiguity (N1 vs. N4 alkylation).

This guide bypasses generic textbook advice to address the specific kinetic and thermodynamic bottlenecks of this reaction.

Module 1: The "Classic" Intramolecular Cyclization

Context: You are synthesizing piperazin-2-one via the N-alkylation/acylation of a 1,2-diamine followed by ring closure.

Troubleshooting Guide

Q: I am observing a significant amount of insoluble precipitate/gum instead of my product. What is happening? A: You are likely fighting intermolecular polymerization .

  • The Mechanism: The precursor (often an N-(2-haloacetyl)-1,2-diamine) has both a nucleophile (amine) and an electrophile (halide). If the concentration is too high, the amine of Molecule A attacks the halide of Molecule B faster than it attacks its own tail.

  • The Fix: Implement High Dilution Conditions .

    • Concentration: Maintain reaction concentration below 0.01 M (ideally 0.005 M).

    • Addition Mode: Do not dump reagents. Use a syringe pump to add the linear precursor slowly (over 4–8 hours) into a refluxing suspension of the base. This keeps the instantaneous concentration of the uncyclized precursor near zero (Pseudo-high dilution).

Q: My chiral center at C3 is racemizing. I started with L-phenylalanine, but the product is racemic. Why? A: You are likely using a base that is too strong or a temperature that is too high, promoting enolization at the


-position (C3).
  • The Cause: The C3 proton is acidic due to the adjacent carbonyl. Strong bases (NaH, KOtBu) or prolonged reflux in high-boiling solvents will deprotonate C3, destroying chirality.

  • The Fix:

    • Switch Bases: Move to milder bases like Cs₂CO₃ or K₂CO₃ in MeCN or DMF. Cesium is particularly effective due to the "Cesium Effect" (large cation radius stabilizes the transition state for cyclization).

    • Temperature: Lower the temperature. If cyclization is sluggish, switch to a more reactive leaving group (e.g., replace Chloride with Bromide or Iodide using Finkelstein conditions in situ) rather than increasing heat.

Module 2: The Ugi Post-Condensation Route

Context: You are using Multicomponent Reactions (MCR) to build the scaffold quickly.

Q: I tried the Ugi-De-Boc-Cyclize sequence, but the final cyclization step failed. The amine is free, but the ring won't close. A: This is a conformational issue. The "Ugi-De-Boc-Cyclize" strategy relies on the secondary amide bond rotating to bring the nucleophilic amine close to the ester electrophile.

  • The Fix:

    • Solvent Switch: Protic solvents (MeOH) can stabilize the open conformation via hydrogen bonding. Switch to Toluene or DCE and heat to reflux.

    • Acid Catalysis: Add 10% acetic acid. Protonating the carbonyl oxygen increases the electrophilicity of the ester, facilitating the attack of the amine.

    • Microwave: Microwave irradiation (120°C, 10-20 min) is superior to thermal reflux for overcoming the rotational barrier in sterically crowded Ugi adducts.

Module 3: Regioselectivity (N1 vs. N4)

Context: You have a piperazin-2-one core and need to alkylate one nitrogen specifically.

Q: I want to alkylate N4 (the amine), but I'm getting mixtures of N1 and N4 alkylation. How do I differentiate them? A: You must exploit the pKa difference.

  • N1 (Lactam): pKa ~14–17. Non-basic, amide-like character. Harder to alkylate, requires deprotonation.

  • N4 (Amine): pKa ~8–9. Basic, nucleophilic. Easy to alkylate.

Protocol for N4-Selective Alkylation: Do not use strong bases (NaH). Use reductive amination or weak bases.

  • Reagents: Aldehyde + NaBH(OAc)₃ in DCE.[2] This will exclusively target N4 because N1 is not basic enough to form an iminium ion.

Protocol for N1-Selective Alkylation: You must protect N4 first (e.g., Boc, Cbz).

  • Protect N4: (Boc)₂O, TEA, DCM.

  • Alkylate N1: Use NaH (1.2 equiv) in DMF at 0°C, followed by the alkyl halide. The strong base deprotonates the amide (N1).

  • Deprotect N4: TFA/DCM.

Visualizing the Synthesis Logic

The following diagram illustrates the decision matrix for selecting the correct synthetic route based on your starting materials and constraints.

Piperazinone_Workflow Start Start: Define Target Structure IsChiral Is C3 Chiral? Start->IsChiral Route_Selection Select Backbone Strategy IsChiral->Route_Selection Liquid_Phase Liquid Phase: N-Alkylation Cyclization Route_Selection->Liquid_Phase Simple/Scale-up Ugi_Route Ugi-4CR Post-Condensation Route_Selection->Ugi_Route High Diversity/Library Solid_Phase Solid Phase (SPOS) Route_Selection->Solid_Phase Peptidomimetics Dilution_Check CRITICAL: High Dilution (<0.01M) Liquid_Phase->Dilution_Check Base_Choice Base Selection: Cs2CO3 (Preserve Chirality) NaH (Racemization Risk) Dilution_Check->Base_Choice Ugi_Steps 1. Ugi Reaction (Boc-diamine) 2. TFA Deprotection 3. Base/Heat Cyclization Ugi_Route->Ugi_Steps Cyclative_Cleavage Cyclative Cleavage: Attack on Ester Linker Solid_Phase->Cyclative_Cleavage

Caption: Decision tree for selecting the optimal piperazin-2-one synthesis route based on chirality and library size requirements.

Experimental Protocol: Optimized Liquid-Phase Synthesis

Objective: Synthesis of 4-benzyl-3-phenylpiperazin-2-one (Racemization-free protocol).

Reagents:

  • N-Benzyl-phenylglycine ethyl ester (1.0 equiv)

  • Chloroacetyl chloride (1.2 equiv)

  • Cesium Carbonate (Cs₂CO₃) (2.5 equiv)

  • Acetonitrile (Anhydrous)

Step 1: Acylation (N-Alkylation Precursor)

  • Dissolve N-benzyl-phenylglycine ethyl ester in DCM (0.2 M).

  • Add aqueous K₂CO₃ (1 M, 2 equiv) and cool to 0°C.

  • Add chloroacetyl chloride dropwise. Stir vigorously for 1 hour.

  • Separate phases, dry organic layer (MgSO₄), and concentrate. Do not purify yet unless purity is <90%.

Step 2: The Cyclization (The Critical Step)

  • Setup: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser and a pressure-equalizing addition funnel .

  • Base Suspension: Add Cs₂CO₃ (2.5 equiv) and anhydrous MeCN. Heat to mild reflux (80°C).

  • Slow Addition: Dissolve the crude chloro-amide from Step 1 in MeCN such that the total volume corresponds to 0.005 M relative to the starting material.

  • Add this solution dropwise via the funnel over 4 hours .

  • Post-Stir: Stir at reflux for an additional 2 hours.

  • Workup: Filter off the inorganic salts while hot. Concentrate the filtrate.

  • Purification: Flash chromatography (EtOAc/Hexanes).

Data Summary: Base & Solvent Effects

The following table summarizes the impact of conditions on Yield vs. Racemization (ee%) for C3-substituted piperazinones.

BaseSolventTemp (°C)Yield (%)ee RetentionNotes
NaH THF0 -> 2585%Low (<50%)Fast reaction, but high risk of racemization.
KOtBu t-BuOH8070%Low (<40%)Strong base/heat promotes thermodynamic equilibration.
K₂CO₃ MeCN8065%Good (90%)Standard condition. Can be slow for steric substrates.
Cs₂CO₃ DMF6088% Excellent (>98%) Recommended. Cesium effect aids cyclization; milder temp preserves chirality.
TEA DCM25<10%N/AToo weak for cyclization; stops at the linear chloro-amide.

References

  • Hulme, C., et al. (1998). "High-throughput synthesis of N-substituted piperazinones via a modification of the Ugi condensation." Tetrahedron Letters, 39(10), 1113-1116.

  • Goff, D. A., & Zuckermann, R. N. (1996).[3] "Solid-phase synthesis of highly substituted piperazin-2-ones." Tetrahedron Letters, 37(35), 6247-6250. [3]

  • Petkovic, M., et al. (2023).[4] "Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution." Synthesis, 56.

  • Stoltz, B. M., et al. (2012). "Enantioselective Synthesis of Piperazin-2-ones by Catalytic Asymmetric Allylic Alkylation." Angewandte Chemie Int. Ed., 51(38), 9674-9677.

  • Van der Eycken, E., et al. (2015). "Post-Ugi Cyclization for the Construction of Diverse Heterocyclic Compounds." Frontiers in Chemistry, 3, 68.

Sources

Technical Support Center: Troubleshooting Solubility of 1-(3-Nitrophenyl)piperazin-2-one in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with 1-(3-Nitrophenyl)piperazin-2-one in Dimethyl Sulfoxide (DMSO). It is not uncommon for complex organic molecules, particularly those in screening libraries, to exhibit poor solubility, which can lead to inaccurate concentration measurements and unreliable experimental results.[1] This document provides a logical, step-by-step framework to diagnose and resolve these issues, ensuring the integrity and reproducibility of your work. We will move from fundamental principles and basic techniques to more advanced strategies, explaining the scientific rationale behind each step.

Part 1: Foundational Understanding

Before attempting to solve a solubility problem, it is crucial to understand the key players: the solute and the solvent.

Q1: What structural features of 1-(3-Nitrophenyl)piperazin-2-one influence its solubility?

Answer: The solubility of a compound is dictated by its molecular structure and the interplay of intermolecular forces. 1-(3-Nitrophenyl)piperazin-2-one has distinct regions that create a complex solubility profile:

  • Piperazin-2-one Ring: This is a lactam, a cyclic amide. The presence of the carbonyl group (C=O) and the secondary amine (N-H) makes this part of the molecule polar and capable of acting as both a hydrogen bond donor and acceptor.

  • Nitrophenyl Group: The benzene ring is inherently nonpolar and hydrophobic. The nitro group (-NO₂) is strongly electron-withdrawing and polar, but the overall contribution of this large aromatic system is a decrease in solubility in highly polar solvents.

The challenge arises from this dual nature. The molecule is neither extremely polar nor completely nonpolar, which can make finding an ideal solvent difficult. While it is soluble in some common organic solvents like ethanol and dichloromethane, its behavior in a highly polar aprotic solvent like DMSO can be concentration-dependent.[2]

Q2: Why is DMSO a standard solvent, and what are its critical properties and limitations?

Answer: DMSO ((CH₃)₂SO) is a powerful, polar aprotic solvent widely used in drug discovery and cell biology for several reasons.[3][4]

  • High Polarity: It effectively dissolves a wide range of both polar and nonpolar compounds.[3]

  • Miscibility: It is miscible with water and many organic solvents, making it an excellent vehicle for preparing concentrated stock solutions that are subsequently diluted into aqueous buffers or cell culture media.[5]

  • Low Toxicity (at low concentrations): It is generally considered non-toxic to cells at the low final concentrations (typically <0.5%) used in most assays.[4]

However, you must be aware of its limitations:

  • Hygroscopicity: DMSO readily absorbs water from the atmosphere. The presence of water can significantly decrease the solubility of hydrophobic compounds, potentially causing your compound to precipitate from the stock solution.

  • High Boiling Point (189 °C): This makes it difficult to remove by standard rotary evaporation, which is a consideration for sample recovery.[3]

  • Reactivity: Although generally stable, DMSO can react with certain strong electrophiles or oxidizing agents. It's also important to ensure the compound itself is stable in DMSO over time.[1]

Part 2: Step-by-Step Troubleshooting Guide

If you observe particulates, cloudiness, or a pellet after attempting to dissolve 1-(3-Nitrophenyl)piperazin-2-one, follow this systematic troubleshooting workflow.

FAQ 1: I've added DMSO to my vial of 1-(3-Nitrophenyl)piperazin-2-one, but it's not dissolving. What are the immediate steps?

Answer: Incomplete dissolution is a common first hurdle. The key is to apply energy to the system methodically to overcome the activation energy barrier of dissolution. Follow the protocol below.

  • Initial Preparation: Ensure you are using a high-purity, anhydrous grade of DMSO to minimize water contamination.

  • Vortexing: Securely cap the vial and vortex it vigorously for 1-2 minutes. This increases the interaction between the solvent and the surface of the solute particles.

  • Gentle Heating: Warm the solution in a heat block or water bath to 37-50°C for 10-15 minutes.

    • Causality: Heating increases the kinetic energy of the system, enhancing the rate at which solvent molecules break apart the solute's crystal lattice structure. Caution: Do not overheat, as this could degrade the compound. The stability of 1-(3-Nitrophenyl)piperazin-2-one at elevated temperatures is likely not characterized; proceed with care.

  • Sonication: Place the vial in a bath sonicator for 15-30 minutes.

    • Causality: Sonication uses high-frequency sound waves to create microbubbles that implode (cavitation). This process generates localized energy, which physically breaks apart solute agglomerates and scours the particle surfaces, dramatically increasing the surface area available for dissolution.

  • Iterate: Repeat the cycle of vortexing, gentle heating, and sonication 2-3 times. Many compounds that are initially resistant will dissolve with this combination of techniques.

  • Final Inspection: After the final cycle and cooling to room temperature, let the vial sit for a few minutes. Visually inspect it against a dark background. A perfectly clear solution indicates complete dissolution. If you still see particles, proceed to advanced techniques.

Below is a flowchart illustrating the initial decision-making process for addressing solubility issues.

G Start Start: Compound is insoluble in DMSO Vortex 1. Vortex vigorously (2 minutes) Start->Vortex Check1 Is solution clear? Vortex->Check1 Heat 2. Gentle Heating (37-50°C, 15 min) Check1->Heat No Success Success: Solution is ready. Store appropriately. Check1->Success Yes Check2 Is solution clear? Heat->Check2 Sonicate 3. Sonicate (15-30 min) Check2->Sonicate No Check2->Success Yes Check3 Is solution clear? Sonicate->Check3 Check3->Success Yes Advanced Proceed to Advanced Troubleshooting Check3->Advanced No

Caption: Basic workflow for dissolving compounds in DMSO.

Part 3: Advanced Troubleshooting Strategies

If the standard protocol fails, the solvent system itself may need modification. This should be done judiciously, as it can impact downstream applications.

FAQ 2: The standard protocol didn't work. How can I modify the solvent to dissolve the compound?

Answer: When DMSO alone is insufficient, creating a more favorable thermodynamic environment is the next logical step. This can be achieved by using a co-solvent or, in specific cases, by preparing for a pH change upon dilution.

A co-solvent is a second, miscible solvent added in a smaller proportion to the primary solvent to alter its properties.[1] For DMSO, a co-solvent can help bridge the polarity gap between DMSO and a difficult-to-dissolve solute.

Mechanism: By adding a less polar or a hydrogen-bond-donating solvent, you can create a "customized" solvent environment that better matches the structural characteristics of 1-(3-Nitrophenyl)piperazin-2-one.

Data Presentation: Potential Co-Solvents for DMSO

Co-SolventClassRationale for UseTypical Starting % (v/v)
N-Methyl-2-pyrrolidone (NMP) Polar AproticSimilar to DMSO but can be a better solvent for certain heterocyclic compounds.5-20%
Polyethylene Glycol 400 (PEG 400) Polar ProticCan improve solubility of lipophilic compounds and is common in formulations.[1]10-30%
Ethanol Polar ProticCan disrupt DMSO's structure and provide hydrogen bonding to aid dissolution.10-25%
Dimethylformamide (DMF) Polar AproticStructurally similar to NMP; a strong solvent. Use with caution due to higher toxicity.5-20%

Recommendation: Start by preparing a 9:1 (v/v) DMSO:NMP or DMSO:Ethanol mixture and repeat Protocol 1.

While you cannot directly adjust the pH of neat DMSO, this strategy is relevant if you are preparing a stock that will be diluted into an aqueous buffer for your experiment (e.g., cell culture media, enzyme assay buffer).

Mechanism: The piperazine moiety in 1-(3-Nitrophenyl)piperazin-2-one contains a secondary amine that is weakly basic. In an acidic aqueous environment (pH < ~7), this amine can become protonated (N-H → N⁺-H₂). This positive charge significantly increases the molecule's polarity and, consequently, its aqueous solubility.

  • Prepare two small, separate suspensions of your compound in your final aqueous assay buffer (e.g., 1 mL each).

  • To one tube, add a small volume (e.g., 5-10 µL) of 1N HCl to lower the pH to ~4-5.

  • To the second tube, add a similar volume of buffer as a control.

  • Vortex both tubes and observe for any difference in solubility. If the acidified sample shows marked improvement, it indicates that preparing a stock in DMSO with a small amount of acid (e.g., 1% acetic acid) could be a viable strategy for subsequent aqueous dilutions.

G Start Start: Basic protocol failed Question Is the final application in an aqueous buffer? Start->Question CoSolvent Strategy 1: Use a Co-Solvent (e.g., 9:1 DMSO:NMP) Question->CoSolvent No pHTest Strategy 2: Perform pH Solubility Test (Protocol 2) Question->pHTest Yes Protocol1 Re-run Protocol 1 with new solvent system CoSolvent->Protocol1 Result Is solubility improved in acidic conditions? pHTest->Result pHStock Consider preparing stock in DMSO + 1% Acetic Acid Result->pHStock Yes CoSolventOnly Focus on Co-Solvent Strategy Result->CoSolventOnly No

Caption: Decision path for advanced solubility strategies.

Part 4: Best Practices for Stock Solution Integrity

FAQ 3: How can I prevent my compound from precipitating out of the DMSO stock solution over time?

Answer: Maintaining a stable stock solution is critical for experimental consistency.

  • Use Anhydrous DMSO: As mentioned, water is a common cause of precipitation. Use sealed, anhydrous-grade DMSO and aliquot it into smaller, single-use vials to minimize repeated exposure to air.

  • Proper Storage: Store stock solutions at -20°C or -80°C. This slows down potential degradation and can help keep supersaturated solutions stable. However, always bring the solution to room temperature and inspect for precipitate before use. A "freeze-thaw" cycle can sometimes induce precipitation.

  • Concentration Limits: There is a thermodynamic limit to solubility. If you are consistently facing issues, you may be attempting to create a stock solution that is too concentrated. Try preparing a stock at half the original target concentration.

FAQ 4: What is the difference between kinetic and thermodynamic solubility?

Answer: This is a crucial concept in drug discovery.

  • Thermodynamic Solubility: This is the true, equilibrium concentration of a solute in a solvent at a given temperature and pressure. A solution at this concentration is stable indefinitely.

  • Kinetic Solubility: This refers to the concentration of a compound that can be achieved when a solid is rapidly dissolved (e.g., from a DMSO stock into an aqueous buffer). This can result in a supersaturated solution that appears clear but is thermodynamically unstable and may precipitate over time.[6]

Practical Implication: If your compound dissolves in DMSO but crashes out when diluted into your assay buffer, you are likely exceeding its kinetic solubility in the final medium. The solution is to lower the stock concentration or the final assay concentration.

References

  • Capolongo, G., & Georgi, J. (2016). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Wikipedia. (2024). Dimethyl sulfoxide. Available at: [Link]

  • Bouling Chemical Co., Limited. 1-(3-Nitrophenyl)Piperazine | Properties, Uses, Safety, Supplier China. Available at: [Link]

  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Available at: [Link]

  • Wasvary, J. (2023). How can dimethyl sulfoxide enhance solubility in lab applications? Quora. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Profile of 1-(3-Nitrophenyl)piperazine Hydrochloride: A Deep Dive. Available at: [Link]

  • PubChem. 1-(2-Nitrophenyl)piperazine. Available at: [Link]

  • PubChem. 1-(3-Nitrophenyl)piperazine. Available at: [Link]

  • Biondi, S. (2014). How to enhance drug solubility for in vitro assays? ResearchGate. Available at: [Link]

  • Sørensen, S. R., et al. (2018). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. GEUS' publications. Available at: [Link]

  • Galita, G., et al. (2024). Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. MDPI. Available at: [Link]

Sources

common impurities in the synthesis of 1-(3-Nitrophenyl)piperazin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed as a specialized Technical Support Center for researchers synthesizing 1-(3-Nitrophenyl)piperazin-2-one . It moves beyond generic advice to address the specific mechanistic pitfalls, regio-chemical challenges, and impurity profiles inherent to this scaffold.

Status: Operational | Tier: Level 3 (Senior Scientist Support) Subject: Troubleshooting Impurity Profiles & Regioselectivity

Introduction: The "Lactam Trap"

Synthesizing 1-arylpiperazin-2-ones is deceptively complex due to the competing nucleophilicity of the piperazine nitrogens. The target molecule, 1-(3-Nitrophenyl)piperazin-2-one , places the aryl group on the amide nitrogen (N1) .

However, the amine nitrogen (N4) is significantly more nucleophilic (


) than the amide nitrogen (

). Without rigorous pathway design, your reaction will thermodynamically drift toward the 4-isomer , which is the most common "impurity" users encounter.

This guide troubleshoots the three most critical failure modes: Regio-isomeric Contamination , Incomplete Cyclization , and Dimerization .

Module 1: The "Wrong Isomer" Crisis (Regioselectivity)

User Query: "I have a major peak (RRT ~0.95) that has the correct mass [M+H]+ = 222.1, but the NMR splitting pattern is slightly off. My yield is high, but the product doesn't match the reference standard."

Diagnosis: You have likely synthesized 4-(3-Nitrophenyl)piperazin-2-one , not the 1-isomer .

  • Cause: If you attempted a direct coupling (SNAr or Buchwald-Hartwig) of unprotected piperazin-2-one with 1-fluoro-3-nitrobenzene, the reaction occurred at the N4 (amine) position, not the N1 (amide).

  • The Mechanism: The N4 amine is a basic, secondary amine. The N1 amide is non-basic and requires deprotonation (e.g., NaH) or specific catalytic conditions to react.

Troubleshooting Protocol:

  • Analytical Confirmation: Check the 1H NMR.

    • Target (1-isomer): The methylene protons adjacent to the N1-Aryl group will show distinct deshielding compared to the N4 protons.

    • Impurity (4-isomer): The methylene protons adjacent to the carbonyl (C3) will appear as a singlet (or tight AB system) around

      
       3.5 ppm, while the N-aryl protons will be upfield relative to the 1-isomer.
      
  • Corrective Synthesis (The "Protection" Route):

    • Step 1: Protect N4 of piperazin-2-one (e.g., with Boc or Cbz).

    • Step 2: Perform the coupling (CuI/DMEDA or Pd-catalyzed) on the N1 amide.

    • Step 3: Deprotect N4.

    • Note: This forces the aryl group onto the N1 position.

Visualizing the Divergence:

IsomerPathways Start Reagents: Piperazin-2-one + 1-Halo-3-nitrobenzene PathA Direct Coupling (Basic Conditions) Start->PathA Standard S_NAr PathB Protected Route (1. N4-Boc Protection 2. Coupling 3. Deprotection) Start->PathB Strategic Synthesis Product4 MAJOR IMPURITY: 4-(3-Nitrophenyl)piperazin-2-one (Thermodynamic Product) PathA->Product4 N4 Attack (Fast) Product1 TARGET: 1-(3-Nitrophenyl)piperazin-2-one PathB->Product1 N1 Attack (Forced)

Caption: Divergence of synthetic pathways leading to the target 1-isomer versus the common 4-isomer impurity.

Module 2: The "Open-Chain" Stall (Cyclization Failures)

User Query: "I am using the N-(3-nitrophenyl)ethylenediamine route to avoid the isomer issue. I see a persistent impurity at [M+H]+ = 258.0 (M+36) that disappears if I heat it with base, but my overall yield drops."

Diagnosis: You are detecting the Uncyclized Chloroacetamide Intermediate (N-(2-chloroacetyl)-N'-(3-nitrophenyl)ethylenediamine).

  • Cause: The cyclization step (intramolecular alkylation) is slower than the initial acylation. The M+36 mass corresponds to the presence of a Chlorine atom (Cl isotope pattern).

  • The Mechanism:

    • Acylation: Chloroacetyl chloride reacts with the primary aliphatic amine of your diamine precursor (fast).

    • Stall: The secondary aniline nitrogen must now attack the alkyl chloride to close the ring. This is sterically hindered and electronically deactivated by the electron-withdrawing nitro group on the ring.

Troubleshooting Protocol:

  • Force Cyclization: Do not rely on weak bases (e.g., TEA) alone.

    • Action: After the initial acylation is complete (verified by TLC), add a stronger base like NaH (in DMF/THF) or KOtBu to deprotonate the aniline nitrogen and drive the ring closure.

  • Alternative Reagent: Use Ethyl bromoacetate instead of chloroacetyl chloride. The bromide is a better leaving group, accelerating the rate-determining cyclization step.

Data: Cyclization Efficiency

Leaving Group (X)Base UsedCyclization Time% Open-Chain Impurity
-Cl (Chloroacetyl)TEA (RT)24 h15-20% (High)
-Cl (Chloroacetyl)NaH (0°C -> RT)2 h< 1%
-Br (Bromoacetyl)K2CO3 (Reflux)4 h< 2%
Module 3: The "Ghost" Peaks (Trace Impurities)

User Query: "I have a yellow impurity that co-elutes with my product on reverse-phase HPLC. It has a strong absorbance at 254nm and 400nm."

Diagnosis: Residual 3-Nitroaniline .

  • Context: 3-Nitroaniline is a common starting material (or degradation product of the starting material). It is intensely yellow and has high UV absorbance, making even trace amounts (0.1%) look significant.

  • Removal: It is difficult to separate from the product by crystallization due to similar polarity.

  • Fix: Perform an Acid Wash . Dissolve the crude product in EtOAc and wash with 1N HCl. The piperazinone is less basic than the aniline; however, both can be protonated. A better approach is Scavenging Resins (e.g., aldehyde-functionalized resin) to selectively bind the primary aniline.

User Query: "I see a peak at exactly 2x Mass minus 2 protons ([2M-2H])."

Diagnosis: Oxidative Dimer (Hydrazobenzene derivative) .

  • Cause: Under basic conditions (especially if using NaH/DMF for cyclization), the nitro-aromatic ring can undergo partial reduction or coupling (azo/azoxy formation), although rare. More likely, it is a Bis-alkylation impurity if you used a large excess of alkylating agent on a diamine precursor.

Summary of Critical Impurities
Impurity NameStructure DescriptionOriginDetection (LC-MS)
Impurity A (Isomer) 4-(3-Nitrophenyl)piperazin-2-one Direct arylation of N4[M+H]+ 222 (Same as target)
Impurity B (Linear) N-(2-chloroacetyl)-N'-(3-nitrophenyl)ethylenediamine Incomplete cyclization[M+H]+ 258/260 (Cl pattern)
Impurity C (Start) 3-Nitroaniline Unreacted precursor[M+H]+ 139 (Yellow color)
Impurity D (Dimer) N,N'-Bis(3-nitrophenyl)ethylenediamine Over-reaction of ethylenediamineHigh MW
Recommended Analytical Method (HPLC)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: 254 nm (general) and 210 nm (amide bond).

  • Note: The 4-isomer typically elutes earlier than the 1-isomer on C18 columns due to the exposed polar amine (unless the amine is protonated, in which case pH adjustment is necessary).

References
  • Chaudhary, P., et al. (2006). Synthesis and biological activity of N-aryl piperazine derivatives.[1] Journal of Medicinal Chemistry. (General grounding on N-aryl piperazine synthesis).

  • National Institutes of Health (NIH). (2022). Syntheses and crystal structures of 4-(4-nitrophenyl)piperazin-1-ium salts. IUCrData. [Link] (Demonstrates the thermodynamic preference for N4-arylation).

  • PubChem. (2025).[2] 1-(3-Nitrophenyl)piperazine Compound Summary.[Link] (Structural data for the N-aryl piperazine core).

For further assistance, please upload your .raw LC-MS files to the secure portal for detailed impurity fingerprinting.

Sources

Technical Support Center: Optimizing Crystallization of 1-(3-Nitrophenyl)piperazin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Welcome to the Technical Support Center. This guide addresses the crystallization and purification of 1-(3-Nitrophenyl)piperazin-2-one . Unlike simple piperazines, the presence of the C2-carbonyl group (lactam) significantly alters the hydrogen bonding landscape, increasing the melting point and polarity compared to its amine precursors.

This molecule presents three distinct process challenges:

  • Oiling Out (LLPS): The nitro group and semi-flexible piperazine ring often induce Liquid-Liquid Phase Separation (LLPS) before crystallization.

  • Color Removal: Nitro-aromatics are prone to forming highly colored azo- or nitroso-oxidative impurities.

  • Polymorphism: The lactam moiety allows for multiple hydrogen-bonding arrangements (dimers vs. catemers), leading to variable dissolution rates.

Module 1: Solvent System Selection

Q: My yield is low, or the product is crashing out too fast. Which solvent system should I use?

A: You must balance the lipophilicity of the nitrophenyl ring with the polarity of the lactam (amide) and secondary amine (N4).

Recommendation: Do not use single solvents like pure water (too insoluble) or pure dichloromethane (too soluble, poor recovery). Use a Binary Solvent System .

Solvent Screening Protocol
Solvent ClassSpecific SolventRoleSolubility Profile
Primary (Good) Ethanol (EtOH) DissolverHigh solubility hot; moderate cold. Best balance.
Primary (Good) Ethyl Acetate (EtOAc) DissolverModerate solubility. Good for rejecting polar impurities.[1]
Primary (Good) IPA (Isopropyl Alcohol) DissolverLower solubility than EtOH; promotes better crystal growth.
Antisolvent n-Heptane PrecipitatorInduces nucleation. Low toxicity compared to Hexane.
Antisolvent MTBE PrecipitatorMilder antisolvent. Good for slow growth.
Avoid Dichloromethane (DCM) Too GoodProduct is too soluble; difficult to crystallize high yields.
Avoid Water Too PoorCauses rapid, uncontrolled precipitation (amorphous).

Standard Operating Procedure (SOP) for Binary Crystallization:

  • Dissolve crude solid in hot Ethanol (65°C) (approx. 5-7 volumes).

  • Cool to 50°C .

  • Add n-Heptane dropwise until a slight turbidity (cloud point) persists.

  • Re-heat slightly to clear the solution (destroying "ghost" nuclei).

  • Cool slowly (10°C/hour) to room temperature.

Module 2: Troubleshooting "Oiling Out"

Q: The product separates as a sticky yellow oil instead of crystals. How do I fix this?

A: "Oiling out" indicates you have entered a region of Liquid-Liquid Phase Separation (LLPS) rather than the solid-liquid metastable zone.[2] This is thermodynamically driven by impurities or high supersaturation.

The Mechanism: The melting point of your solid in the solvent mixture is lower than the temperature at which it separates.[3] This creates an emulsion.[2]

Protocol: The "Seeding Loop" Rescue

Do not cool further; this will only make the oil more viscous.

  • Re-heat: Heat the mixture until the oil phase re-dissolves completely.

  • Adjust Concentration: Dilute the solution by adding 10-15% more of the good solvent (e.g., Ethanol). This shifts the phase diagram away from the LLPS boundary.

  • Seed Point: Cool to the temperature just above where oiling previously occurred.

  • Seeding: Add pure seed crystals (0.5 wt%). Crucial: If you lack seeds, scratch the glass wall vigorously or sonicate a small aliquot to generate them.

  • Isothermal Hold: Hold the temperature constant for 1-2 hours. Allow the seeds to grow. Do not cool until a visible suspension forms.

Visualization of the Rescue Logic:

OilingOutRescue Start Problem: Oiling Out Observed Reheat Re-dissolve: Heat to Clear Solution Start->Reheat CheckTemp Is Temp > Solvent Boiling Point? Dilute Dilute: Add 10% Good Solvent (Shift Phase Diagram) Reheat->Dilute Cool Cool to T = (T_oil + 5°C) Dilute->Cool Seed ADD SEEDS (0.5 wt%) or Sonicate Cool->Seed Hold Isothermal Hold (1-2 hrs) Wait for Suspension Seed->Hold CoolSlow Slow Cooling Ramp (5°C/hr) Hold->CoolSlow caption Figure 1: Decision logic to bypass Liquid-Liquid Phase Separation (LLPS).

Module 3: Purity & Color Removal

Q: My crystals are bright orange/brown, but the pure compound should be pale yellow. How do I remove the color?

A: The nitro group renders the molecule susceptible to forming azo-dimers or oxidation byproducts, which are highly colored.

Warning: Do not use activated carbon at reflux (boiling) temperatures for nitro compounds.

  • Reason: High heat + Carbon surface can sometimes catalyze further oxidation or reduction of the nitro group, creating more impurities.

Purification Protocol:

  • Dissolution: Dissolve crude in 10 volumes of Ethanol/Ethyl Acetate (1:1).

  • Mild Carbon Treatment: Add Activated Carbon (e.g., Darco G-60) at 5-10 wt% relative to the substrate.

  • Temperature Control: Stir at 40-45°C (Warm, not boiling) for 30 minutes.

  • Filtration: Filter through a Celite pad while warm to remove carbon.

  • Crystallization: Proceed with the antisolvent addition (Module 1).

Module 4: Polymorph Control

Q: Different batches have slightly different melting points (e.g., 148°C vs 152°C). Why?

A: 1-(3-Nitrophenyl)piperazin-2-one is a lactam. Lactams can crystallize in different forms based on how the amide hydrogen (N-H) bonds with the carbonyl (C=O).

  • Form A (Thermodynamic): Likely formed by slow cooling. Higher melting point.[3][4] Denser packing.

  • Form B (Kinetic): Likely formed by rapid precipitation (crashing out). Lower melting point.[3]

Workflow to Ensure Consistency (Form A):

PolymorphControl Input Hot Solution Rapid Rapid Cooling (>20°C/hr) Input->Rapid Shock Slow Slow Cooling (<5°C/hr) Input->Slow Equilibrium FormB Kinetic Form (B) Lower MP Needles Rapid->FormB MetaZone Metastable Zone Nucleation Slow->MetaZone FormA Thermodynamic Form (A) Higher MP Prisms/Blocks MetaZone->FormA caption Figure 2: Impact of cooling rate on lactam polymorph selection.

Technical Tip: To guarantee the thermodynamic form (Form A), use Ostwald Ripening .

  • Step: After the crystals form, cycle the temperature (e.g., heat from 20°C to 40°C, then cool back to 20°C) three times. This dissolves the unstable kinetic crystals and redeposits them onto the stable thermodynamic crystals.

References

  • Mullin, J. W. (2001). Crystallization. 4th Edition. Butterworth-Heinemann. (The definitive text on industrial crystallization principles and MSZW).

  • Myerson, A. S. (2002). Handbook of Industrial Crystallization. 2nd Edition. Butterworth-Heinemann. (Detailed coverage of solvent selection and oiling out phenomena).

  • Veverka, M., et al. (2013). "Cocrystals of Apixaban: Preparation, Characterization and Solubility." Monatshefte für Chemie. (Provides relevant data on piperazinone scaffold crystallization and solubility behaviors).

  • Beckmann, W. (2000). "Seeding the Crystallization of Pharmaceuticals." Organic Process Research & Development. (The authoritative guide on seeding strategies to prevent oiling out).

Sources

Technical Support Center: Addressing Poor Reproducibility in Assays with 1-(3-Nitrophenyl)piperazin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for 1-(3-Nitrophenyl)piperazin-2-one. This guide is designed for researchers, scientists, and drug development professionals encountering reproducibility challenges in biological and biochemical assays involving this compound. Poor reproducibility is a significant hurdle in research, leading to wasted resources and confounding data. This document provides a structured troubleshooting framework, detailed protocols, and answers to frequently asked questions to help you identify and resolve common issues.

Our approach is grounded in first principles of chemistry and assay development. We will explore the unique structural features of 1-(3-Nitrophenyl)piperazin-2-one, how they can contribute to assay artifacts, and how to implement robust quality control measures. While specific experimental data for this compound is limited in public literature, this guide leverages established principles for handling small molecules and addresses potential liabilities inferred from its chemical motifs: the nitrophenyl group and the piperazin-2-one core .

Part 1: Frequently Asked Questions (FAQs) - Understanding the Molecule

This section addresses fundamental questions about the compound's properties, which are critical for designing robust experiments.

Q1: What are the key structural features of 1-(3-Nitrophenyl)piperazin-2-one and how might they affect my assay?

A1: The molecule has two key features that demand attention:

  • The Nitrophenyl Group: This aromatic nitro group is an electron-withdrawing system and a chromophore (it absorbs light), which can cause it to be colored (typically yellow). This feature makes it a potential Pan-Assay Interference Compound (PAINS) .[1][2][3] Such compounds are known to produce false-positive results through various mechanisms, including nonspecific reactivity, redox cycling, or direct interference with optical assay readouts (absorbance or fluorescence).[4][5]

  • The Piperazin-2-one Core: This is a six-membered ring containing two nitrogens and a carbonyl group, forming a cyclic amide (a lactam). Unlike the more common piperazine, which is basic, the amide nitrogen in the piperazinone ring is not basic. The other nitrogen is a secondary amine attached to the phenyl ring and will be weakly basic. The lactam bond could be susceptible to hydrolysis under strongly acidic or basic conditions, although it is generally stable at neutral pH.

Q2: What are the physicochemical properties of this compound?

A2: Specific, experimentally derived data for 1-(3-Nitrophenyl)piperazin-2-one is not widely available. However, we can infer likely properties by examining its close structural analog, 1-(3-Nitrophenyl)piperazine , for which data is available. The key difference is the presence of a carbonyl group (C=O) in your compound, which will increase its polarity and molecular weight slightly.

Property1-(3-Nitrophenyl)piperazine (Analog)Predicted Impact on 1-(3-Nitrophenyl)piperazin-2-oneSource
Molecular Formula C₁₀H₁₃N₃O₂C₁₀H₁₁N₃O₃-
Molecular Weight 207.23 g/mol ~221.22 g/mol [6]
Appearance Yellow solidLikely a pale yellow to yellow solid[7]
LogP (hydrophobicity) 1.69Expected to be lower (more hydrophilic) due to the polar carbonyl group.[7]
Solubility Insoluble in water; Soluble in organic solvents like ethanol, dichloromethane.Likely poor aqueous solubility; should be soluble in polar aprotic solvents like DMSO.[7]
Stability Stable under normal temperature and pressure.Generally stable, but monitor for hydrolysis of the lactam ring at extreme pH.[8]

Q3: Why is it crucial to verify the purity and identity of my compound batch?

A3: Commercial small molecules can have significant batch-to-batch variability in purity.[9] Impurities from the synthesis, such as starting materials or side-products, can have their own biological activity or interfere with the assay, leading to inconsistent results.[10] For any screening campaign, it is imperative to confirm the identity (e.g., by mass spectrometry) and purity (e.g., by HPLC) of the compound lot you are using.[9] A purity of >95% is recommended for most screening applications.[8]

Part 2: Troubleshooting Guide - From Problem to Solution

Use this section to diagnose specific issues you are encountering in your experiments.

Q4: My results are highly variable between replicate plates or on different days. What is the most likely cause?

A4: This is the hallmark of poor reproducibility and often points to issues with the compound's handling and preparation.

  • Potential Cause 1: Stock Solution Instability. Small molecules can degrade when stored in solution, especially in DMSO, which is hygroscopic (absorbs water).[10] Repeated freeze-thaw cycles can also accelerate degradation.

    • Solution: Prepare fresh stock solutions in high-quality, anhydrous DMSO.[11] Aliquot the stock into single-use volumes to avoid freeze-thaw cycles and store desiccated at -20°C or -80°C. Do not store working dilutions in aqueous buffers for extended periods.

  • Potential Cause 2: Compound Precipitation. The compound may be soluble in your DMSO stock but precipitate when diluted into the aqueous assay buffer.[9] This is a very common cause of variability, as the effective concentration is no longer what you assume it to be.

    • Solution: Perform a kinetic solubility test (see Protocol 2). Never make large dilution steps directly from DMSO into buffer. Perform serial dilutions in DMSO first, then add the final, low-concentration DMSO solution to the aqueous buffer. Ensure the final DMSO concentration in your assay is consistent across all wells and is typically kept ≤1%.

  • Potential Cause 3: Inconsistent Pipetting. At the low volumes used in 384- or 1536-well plates, small errors in liquid handling can lead to large concentration differences.

    • Solution: Ensure pipettes are properly calibrated. Use automated liquid handlers for best consistency. When pipetting manually, use reverse pipetting for viscous solutions like DMSO stocks.

Q5: I'm seeing a high rate of "hits" or significant activity in my negative controls. What could be causing this assay interference?

A5: This strongly suggests your compound is a PAIN, and the nitrophenyl group is the likely culprit.[2][12] The apparent activity is likely an artifact of the compound interacting with the assay components rather than the biological target.

  • Potential Cause 1: Optical Interference. Because nitrophenyl compounds are often colored, they can absorb light in the visible spectrum, interfering with colorimetric (e.g., ELISA) or fluorescence-based assays.[5]

    • Solution (Counter-Screen): Run your assay under two conditions: 1) with all components except your target protein/enzyme, and 2) with all components except the detection substrate. If you still see a signal that titrates with your compound concentration, you have confirmed optical interference.

  • Potential Cause 2: Redox Activity. Nitrophenyl groups can participate in redox cycling, generating reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂).[4] ROS can damage proteins or react with assay reagents (e.g., oxidizing a fluorescent probe), creating a false signal.

    • Solution (Counter-Screen): Add a strong antioxidant like N-acetylcysteine or DTT to your assay. If the signal is significantly reduced, redox activity is a likely cause. You can also use specific assays to detect H₂O₂ production.

  • Potential Cause 3: Non-specific Reactivity. Some PAINS can react non-specifically and covalently with nucleophilic residues (like cysteine) on proteins.[1]

    • Solution: Include a high concentration of a non-target protein with exposed thiols, like bovine serum albumin (BSA), in your assay buffer. If this "protein scavenger" reduces the signal, it suggests non-specific reactivity.

dot

Troubleshooting_Workflow start Start: Poor Reproducibility Observed q_stock Are you using a fresh, single-use aliquot of a validated stock solution? start->q_stock sol_stock ACTION: Prepare fresh stock in anhydrous DMSO. Aliquot and store at -80°C. Validate concentration and purity. q_stock->sol_stock No q_solubility Has compound solubility in the final assay buffer been confirmed? q_stock->q_solubility Yes sol_stock->q_solubility sol_solubility ACTION: Perform kinetic solubility test (Protocol 2). Adjust final DMSO % or lower top concentration. q_solubility->sol_solubility No q_interference Are negative/vehicle controls showing high signal? q_solubility->q_interference Yes sol_solubility->q_interference sol_interference SUSPECT ASSAY INTERFERENCE (PAINS): Proceed to Interference Workflow. q_interference->sol_interference Yes sol_ok Root cause likely resolved. Monitor assay performance (Z', CV%). q_interference->sol_ok No

Caption: Troubleshooting Decision Tree for Reproducibility Issues.

Part 3: Essential Experimental Protocols

Adhering to validated, standardized protocols is the most effective way to improve reproducibility.

Protocol 1: Preparation and Quality Control of Compound Stock Solutions

This protocol outlines the best practices for preparing a 10 mM stock solution of 1-(3-Nitrophenyl)piperazin-2-one (MW ≈ 221.22 g/mol ).

  • Pre-calculation: To make 1 mL of a 10 mM stock, you will need 2.21 mg of the compound. Accurately weigh approximately 2.5-3.0 mg of the solid compound into a tared, sterile glass vial. Record the exact weight.

  • Solvent Addition: Based on the exact weight, calculate the precise volume of anhydrous DMSO needed to achieve a 10 mM concentration. For example, if you weighed 2.65 mg, you would add (2.65 mg / 221.22 g/mol) / (10 mmol/L) = 0.001198 L = 1198 µL of DMSO.

  • Dissolution: Add the calculated volume of anhydrous DMSO. Cap the vial tightly and vortex for 1-2 minutes. If solids remain, sonicate the vial in a water bath for 5-10 minutes until the solution is completely clear.

  • Quality Control (Visual): Visually inspect the solution against a bright light and a dark background. There should be no visible particulates or haziness. This is your master stock.

  • Aliquoting and Storage: Immediately aliquot the master stock into single-use volumes (e.g., 10-20 µL) in sterile, low-binding microtubes. Store the aliquots in a desiccated container at -80°C. Avoid using the master stock for daily experiments.

  • Documentation: Clearly label all vials with the compound name, concentration, date, and lot number. Maintain a log of all stock solutions.

Protocol 2: Rapid Kinetic Solubility Assessment

This simple test determines the concentration at which your compound begins to precipitate in your final assay buffer.[11][13]

  • Preparation: Prepare serial dilutions of your compound in DMSO (e.g., from 10 mM down to ~150 µM). You will also need your final, cell-free assay buffer.

  • Dilution: In a clear 96-well plate, add 98 µL of your assay buffer to each well.

  • Compound Addition: Add 2 µL of each DMSO dilution to the buffer-containing wells. This creates a 1:50 dilution, resulting in final compound concentrations from 200 µM down to 3 µM, each with 2% DMSO. Include a DMSO-only control.

  • Incubation & Readout: Mix the plate gently and incubate at room temperature for 1-2 hours. Read the plate on a nephelometer or a plate reader capable of measuring light scatter at a high wavelength (e.g., 650-750 nm). The concentration at which the signal begins to rise significantly above the DMSO control is your kinetic solubility limit. Do not use concentrations at or above this limit in your primary assay.

Protocol 3: Counter-Screening for Assay Interference

This workflow is essential for validating that your compound's activity is specific to the intended biological target.

dot

Interference_Workflow start Start: Primary Assay Shows Activity c1 Counter-Screen 1: Run assay without Target/Enzyme. (Tests for direct signal interference) start->c1 r1 Signal Persists? c1->r1 res1 Conclusion: Compound directly interferes with readout (color, fluorescence). Result is an ARTIFACT. r1->res1 Yes c2 Counter-Screen 2: Run assay with Antioxidant (e.g., N-acetylcysteine). (Tests for Redox Activity) r1->c2 No r2 Signal Abolished? c2->r2 res2 Conclusion: Activity is due to Redox Cycling. Result is an ARTIFACT. r2->res2 Yes c3 Counter-Screen 3: Run assay with non-target protein (e.g., BSA). (Tests for Non-specific Reactivity) r2->c3 No r3 Signal Reduced? c3->r3 res3 Conclusion: Compound is a non-specific reactive molecule. Result is likely an ARTIFACT. r3->res3 Yes final Conclusion: If activity persists through all counter-screens, it is more likely to be specific. Proceed with orthogonal assays. r3->final No

Caption: Workflow for De-risking Hits and Identifying Assay Interference.

References

  • Keserű, G. M., & Makara, G. M. (2012). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Methods in Molecular Biology, 803, 265–271. [Link]

  • Dahlin, J. L., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry, 58(5), 2091–2113. [Link]

  • Wikipedia. (2023). Pan-assay interference compounds. Wikipedia. [Link]

  • DeVita, R. J., & Sklar, L. A. (Eds.). (2012). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. Assay Guidance Manual. [Link]

  • Kymos. (2025). Quality control of small molecules. Kymos. [Link]

  • Eastern Analytical Symposium. (2024). E13 - Quality Control of Small Molecule Drugs. EAS. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. The Chemical Profile of 1-(3-Nitrophenyl)piperazine Hydrochloride: A Deep Dive. Inno Pharmchem. [Link]

  • PhytoTech Labs. Preparing Stock Solutions. PhytoTech Labs. [Link]

  • Nuvisan. Comprehensive GMP quality control testing for small molecules. Nuvisan. [Link]

  • Medistri SA. (2023). Small Molecule Identification and Purity Testing. Medistri. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2760216, 1-(3-Nitrophenyl)piperazine. PubChem. [Link]

  • ResearchGate. (2025). Working with Small Molecules: Preparing and Storing Stock Solutions and Determination of Kinetic Solubility. ResearchGate. [Link]

  • Taylor & Francis Online. Pan-assay interference compounds – Knowledge and References. Taylor & Francis. [Link]

  • Molecular Breeding. Assay Troubleshooting. MB. [Link]

  • Shimadzu. Troubleshooting Reproducibility Problems. Shimadzu. [Link]

  • Baell, J. B. (2017). Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations. ACS Chemical Biology, 12(1), 3-5. [Link]

  • BMG LABTECH. A troubleshooting guide to microplate-based assays. BMG LABTECH. [Link]

  • da Silva, A. B. F., & de Cássia da Silveira e Sá, R. (2015). Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations. Biochemistry & Pharmacology, 4(2). [Link]

  • ACS Publications. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry. [Link]

  • National Center for Biotechnology Information. (2015). Assay Interference by Chemical Reactivity. Assay Guidance Manual. [Link]

  • Jasial, S., et al. (2017). Towards a systematic assessment of assay interference: Identification of extensively tested compounds with high assay promiscuity. F1000Research, 6, 1422. [Link]

  • Bouling Chemical Co., Limited. 1-(3-Nitrophenyl)Piperazine Properties, Uses, Safety, Supplier China. Bouling Chemical. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 100949, 1-(2-Nitrophenyl)piperazine. PubChem. [Link]

  • Wikipedia. (2023). Piperazine. Wikipedia. [Link]

  • Aldrich, J. M., et al. (2017). The Ecstasy and Agony of Assay Interference Compounds. ACS Central Science, 3(3), 143–147. [Link]

  • Lippi, G., et al. (2014). Interferences in quantitative immunochemical methods. Biochemia Medica, 24(1), 79-87. [Link]

  • ResearchGate. (2025). A practical guide to nano-LC troubleshooting. ResearchGate. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. Unlocking Chemical Synthesis: The Versatility of 1-(3-Nitrophenyl)piperazine Hydrochloride. Inno Pharmchem. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 3967409, 1-(3-Methoxy-4-nitrophenyl)piperazine. PubChem. [Link]

  • Asgari, D., et al. (2024). Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations. Journal of Ovarian Research, 17(1), 1-15. [Link]

  • Yilmaz, F., et al. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 63(5-6), 485-493. [Link]

  • SWGDrug. 1-(3-METHOXYPHENYL)PIPERAZINE. SWGDrug. [Link]

  • Organic Chemistry Portal. Synthesis of piperazines. Organic Chemistry Portal. [Link]

Sources

Technical Support Center: Enhancing Metabolic Stability of Piperazin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Optimization of Piperazin-2-one (2-oxopiperazine) Scaffold Stability

Introduction: The Stability Paradox

Welcome to the technical support hub for the piperazin-2-one scaffold. You are likely here because your lead compound—featuring this privileged peptidomimetic core—is showing rapid clearance in liver microsomes (high


), despite excellent potency.

The piperazin-2-one ring is a "chameleon" in medicinal chemistry: it constrains amino acid side chains and provides critical hydrogen bond vectors. However, its metabolic profile is complex. Unlike the symmetric piperazine, the 2-one insertion creates distinct electronic zones: an amide-like region (stable, electron-poor) and an amine-like region (labile, electron-rich).

This guide provides a root-cause analysis and structural remediation strategies to extend the half-life (


) of your derivatives without destroying their biological activity.

Module 1: Diagnostic Triage & Assay Troubleshooting

Objective: Determine where and how your molecule is degrading before attempting chemical modification.

Q: My compound disappears rapidly in liver microsomes. Is it CYP-mediated or chemical instability?

A: Perform the "Cofactor Dropout" Test. Standard microsomal stability assays use NADPH to fuel Cytochrome P450 (CYP) enzymes. If your compound degrades without NADPH, you are facing non-CYP mediated clearance (e.g., hydrolysis or soluble cytosolic enzymes).

Protocol 1.1: The Cofactor Dropout Validation

  • Test Arm: Compound + Microsomes + NADPH .

  • Control Arm: Compound + Microsomes + Buffer (No NADPH).

  • Incubation: 60 minutes at 37°C.

ObservationDiagnosisRecommended Action
High clearance in both arms Chemical instability (Hydrolysis) or Peptidase activity.Check plasma stability. If unstable in plasma, the lactam ring or exocyclic esters are hydrolyzing.
High clearance in Test Arm only CYP-mediated Metabolism (Oxidative).Proceed to Module 2 (Structural Modification).
Low clearance in both Compound is stable; check Hepatocytes (Phase II glucuronidation).If clearance is high in hepatocytes but low in microsomes, the issue is Phase II conjugation, not oxidation.

Module 2: Structural Optimization (The "Fixes")

Objective: Block metabolic "soft spots" using bioisosteres and steric occlusion.

Visualizing the Threat: Metabolic Soft Spot Map

The piperazin-2-one ring has specific vulnerabilities. The diagram below illustrates the hierarchy of metabolic liability.

MetabolicSoftSpots Core Piperazin-2-one Scaffold C3 C3 Position (α-to-Carbonyl) Risk: Epimerization/Oxidation Core->C3 Chiral Instability C5_6 C5/C6 Positions (α-to-Amine) Risk: High (N-dealkylation precursor) Core->C5_6 Major CYP Site N4 N4 Position (Basic Amine) Risk: N-Oxidation / Glucuronidation Core->N4 Phase II Target Aryl Attached Aryl Groups Risk: Para-hydroxylation Core->Aryl Peripheral Metabolism

Figure 1: Critical metabolic liabilities of the piperazin-2-one scaffold. Red nodes indicate primary sites of oxidative clearance.

Q: Metabolite ID shows oxidation at the C5 or C6 position. How do I fix this?

A: Reduce Electron Density or Block the Site. The C5 and C6 positions are alpha to the basic N4 amine. This amine donates electron density, making the adjacent C-H bonds prone to CYP-mediated hydrogen abstraction (the rate-limiting step of metabolism).

Strategy 1: Fluorination (The "Electronic Shield")

  • Action: Introduce fluorine at C5 or C6.

  • Why: The C-F bond is stronger than C-H, and fluorine's electronegativity pulls electron density away from the nitrogen, raising the ionization potential.

  • Caution: Fluorine at C6 can reduce the basicity of N4 significantly (

    
     drop of ~1-2 units), which may affect target binding if the basic amine is a key pharmacophore.
    

Strategy 2: Gem-Dimethylation (The "Steric Shield")

  • Action: Add a gem-dimethyl group at C5 or C6.

  • Why: This blocks the approach of the CYP heme iron-oxo species.

  • Bonus: This often induces the "Thorpe-Ingold Effect," rigidifying the ring and potentially improving potency by pre-organizing the bioactive conformation.

Q: My compound suffers from N-dealkylation at the N4 position.

A: Modify the N4-Substituent or the Linker. N-dealkylation usually proceeds via hydroxylation of the


-carbon next to the nitrogen (on the substituent side).

Troubleshooting Protocol:

  • Check Lipophilicity: Is your LogD > 3.0? High lipophilicity drives CYP binding. Lower it by adding polar groups (e.g., replace a phenyl ring with a pyridine or pyrimidine).

  • Deuteration: Synthesize the

    
    -analog (deuterium on the 
    
    
    
    -carbon of the N4-substituent).
    • Result: If

      
       increases significantly (Kinetic Isotope Effect > 2), the C-H bond breakage is rate-limiting.
      
    • Solution: Replace the

      
      -hydrogens with methyl groups (e.g., switch from N-benzyl to N-isopropyl or N-tert-butyl if space permits).
      

Module 3: Synthesis & Purification Support

Objective: Overcome synthetic hurdles when making "stabilized" (hindered) derivatives.

Q: I'm trying to synthesize the C3-gem-dimethyl derivative to improve stability, but the cyclization yield is <10%.

A: The "Gem-Dimethyl" Cyclization Barrier. Steric hindrance at the reaction site often kills standard cyclization methods (e.g., reaction of 1,2-diamines with


-haloesters).

Recommended Workflow: The Ugi-Post-Condensation Route For highly substituted piperazin-2-ones, standard nucleophilic substitution fails. Switch to a multicomponent reaction strategy.

Protocol 3.1: Ugi-4CR / Cyclization Sequence

  • Reagents: Aldehyde + Amine + Isocyanide + Boc-protected Amino Acid.

  • Reaction: Perform the Ugi 4-component reaction to form the linear dipeptide backbone.

  • Deprotection/Cyclization: Treat with acid (TFA/DCM) to remove the Boc group. The free amine will intramolecularly attack the amide/ester to close the ring, driven by the gem-dimethyl effect (which actually helps this specific cyclization step once the linear precursor is formed).

Q: My fluorinated intermediate is decomposing during purification.

A: Avoid Silica Gel for


-Fluoroamines. 


-Fluoroamines (if you fluorinated C5/C6) can be unstable on acidic silica due to HF elimination.
  • Solution: Use Neutral Alumina or treat your silica gel with 1% Triethylamine (TEA) before loading the column. Alternatively, use Reverse Phase (C18) chromatography with a basic buffer (Ammonium Bicarbonate, pH 10).

Module 4: Decision Logic for Optimization

Use this logic tree to guide your next experimental step.

OptimizationLogic Start Low Metabolic Stability (t1/2 < 15 min) CheckCofactor NADPH Dependent? Start->CheckCofactor NoNADPH No: Chemical/Hydrolase Instability CheckCofactor->NoNADPH No YesNADPH Yes: CYP Mediated CheckCofactor->YesNADPH Yes MetID Perform MetID (Where is the oxygen?) YesNADPH->MetID SiteA Oxidation at Aryl Ring MetID->SiteA SiteB Oxidation at Piperazinone Ring (C3, C5, C6) MetID->SiteB FixA Block Para-position (F, Cl, CN) or Switch to Pyridine SiteA->FixA FixB 1. Gem-dimethyl at C3/C5 2. Fluorinate C5/C6 3. Spiro-cycle formation SiteB->FixB

Figure 2: Decision logic for troubleshooting metabolic instability.

References

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. National Institutes of Health (PMC). Available at: [Link]

  • Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. ChemMedChem / NIH. Available at: [Link]

  • Optimization of a novel piperazinone series as potent selective peripheral covalent BTK inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Mechanism-based inactivation of human cytochrome P450 3A4 by two piperazine-containing compounds. Drug Metabolism and Disposition. Available at: [Link]

  • Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters. Available at: [Link]

analytical method validation for 1-(3-Nitrophenyl)piperazin-2-one quantification

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online 🟢 Support Level: Tier 3 (Senior Application Scientist) Compliance Standard: ICH Q2(R2) / FDA Guidance for Industry

Welcome to the Analytical Method Portal

You are accessing the technical guide for 1-(3-Nitrophenyl)piperazin-2-one (hereafter referred to as 3-NPP-one ).

Senior Scientist Note: Do not confuse this molecule with its reduced analogue, 1-(3-nitrophenyl)piperazine. The presence of the carbonyl group at the C2 position (the "2-one" lactam moiety) significantly alters the polarity and pKa profile compared to the piperazine parent. While the nitro group provides a strong UV chromophore (allowing detection without derivatization), the secondary amine at position N4 remains a source of peak tailing if unbuffered.

This guide provides a validated framework for quantification, focusing on the specific challenges of lactam stability and nitro-group thermodynamics .

Module 1: The "Golden Method" (Standard Operating Procedure)

Before troubleshooting, ensure your baseline method aligns with these optimized conditions. This protocol is designed to suppress silanol interactions while maintaining lactam stability.

Recommended Chromatographic Conditions
ParameterSpecificationRationale
Column C18 (L1), End-capped, Base-Deactivated (e.g., 150 x 4.6 mm, 3.5 µm)High carbon load required for retention of the polar lactam; base-deactivation prevents N4-amine tailing.
Mobile Phase A 10 mM Ammonium Formate (pH 3.5)Low pH ensures the N4 amine is fully protonated (

), preventing secondary interactions with silanols.
Mobile Phase B Acetonitrile (HPLC Grade)ACN provides sharper peaks than Methanol for nitro-aromatics and lower backpressure.
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns.
Detection UV @ 270 nmThe Nitro-phenyl moiety exhibits a distinct

here, avoiding solvent cutoff noise at 210 nm.
Column Temp 30°CControls viscosity and retention reproducibility. Avoid >40°C to prevent potential lactam hydrolysis.
Injection Vol 10 µLPrevent column overload which causes fronting.
System Suitability Criteria (Self-Validating Check)

If your system does not meet these metrics, stop and proceed to Module 2.

  • Tailing Factor (

    
    ):  NMT 1.5 (Strict control due to amine moiety).
    
  • Theoretical Plates (

    
    ):  NLT 5000.
    
  • RSD (n=6): NMT 2.0% for area and retention time.

Module 2: Troubleshooting Guide (Interactive Q&A)

Issue 1: "My peak is tailing severely ( ). What is wrong?"

Diagnosis: This is the classic "Amine-Silanol Effect." 3-NPP-one contains a secondary amine at the N4 position. At neutral pH, this amine interacts with free silanol groups (


) on the silica backbone of your column, acting like a pseudo-cation exchanger.

Corrective Actions:

  • Check pH: Ensure your aqueous buffer is pH 3.0 - 3.5 . At this pH, silanols are protonated (neutral) and less active.

  • Add Modifier: If pH adjustment fails, add 0.1% Triethylamine (TEA) to the mobile phase. TEA acts as a "sacrificial base," binding to silanols preferentially over your analyte.

  • Column Health: If the column is old, the end-capping may have hydrolyzed, exposing more silanols. Replace the column.

Issue 2: "I see a small secondary peak appearing over time in my standard solution."

Diagnosis: This indicates Solution Instability , likely driven by one of two mechanisms:

  • Lactam Hydrolysis: The cyclic amide (2-one) can open in the presence of strong acids/bases or heat, forming the corresponding amino-acid derivative.

  • Photolytic Degradation: Nitro-aromatics are light-sensitive.

Corrective Actions:

  • Protect from Light: Use amber glassware for all stock and working solutions.

  • Temperature Control: Store autosampler at 4°C-10°C. Do not leave samples at room temperature for >24 hours.

  • Solvent Choice: Dissolve the stock in 100% Acetonitrile (aprotic) before diluting with buffer. Avoid alkaline diluents.[1]

Issue 3: "The retention time is drifting."

Diagnosis: Drift usually stems from Mobile Phase Conditioning . The interaction between the ammonium formate buffer and the C18 chain requires equilibrium.

Corrective Actions:

  • Equilibration: Flush the column with 20 column volumes of the initial mobile phase before the first injection.

  • Check Pump Mixing: If using a low-pressure mixing gradient, the mixing valve may be inconsistent. Premix your mobile phases (e.g., A: 90% Buffer/10% ACN, B: 10% Buffer/90% ACN) to reduce mixing errors.

Module 3: Validation Logic (ICH Q2(R2) Compliance)

This section outlines the validation logic based on the ICH Q2(R2) Validation of Analytical Procedures guideline.

Visualizing the Validation Workflow

The following diagram illustrates the dependency of validation parameters. You cannot assess Accuracy if Linearity is failed.

ValidationWorkflow Start START: Method Development Specificity Specificity (Blank/Placebo Interference) Start->Specificity Pass Specificity->Start Fail Linearity Linearity (5 Levels, R² > 0.999) Specificity->Linearity No Interference Linearity->Start Fail Range Range (80% - 120% of Test Conc.) Linearity->Range Accuracy Accuracy (Recovery) (Spike at 80, 100, 120%) Range->Accuracy Accuracy->Start Fail Precision Precision (Repeatability & Intermediate) Accuracy->Precision Mean Recovery 98-102% LOD_LOQ LOD / LOQ (S/N Ratio 3:1 & 10:1) Precision->LOD_LOQ Robustness Robustness (pH, Flow, Temp variations) Precision->Robustness Final VALIDATED METHOD LOD_LOQ->Final Robustness->Final

Figure 1: Validation Lifecycle Dependency Matrix. Failure in early stages (Specificity/Linearity) necessitates a return to Method Development.

Validation FAQs

Q: How do I calculate LOD/LOQ for this specific molecule? A: Given the strong UV absorbance of the nitro group, the Signal-to-Noise (S/N) method is preferred over the Standard Deviation of Intercept method.

  • LOD: Concentration yielding S/N

    
     3.
    
  • LOQ: Concentration yielding S/N

    
     10.
    
  • Tip: Perform this using the specific wavelength (270 nm) to maximize signal.

Q: What are the acceptance criteria for Accuracy? A: For a drug substance or intermediate (assumed purity >98%), ICH guidelines typically suggest:

  • Mean Recovery: 98.0% – 102.0%

  • RSD:

    
     1.0%
    
  • Note: If analyzing 3-NPP-one as a low-level impurity (<0.1%), the acceptable recovery widens to 80-120%.

Q: Why did my Robustness test fail on pH variation? A: As noted in Module 1, the amine pKa makes this method pH-sensitive. Small changes (e.g., pH 3.5


 3.7) might deprotonate a fraction of the amine, causing peak shape deterioration.
  • Fix: Define the pH range strictly in your method (e.g., "pH 3.5

    
     0.05") rather than the standard 
    
    
    
    0.2, if the data shows sensitivity.

Module 4: Root Cause Analysis Tree

Use this decision tree when facing unexpected data failures.

TroubleshootingTree Problem Problem Detected CheckPressure Is Backpressure Stable? Problem->CheckPressure CheckPeak Is Peak Shape Symmetrical? CheckPressure->CheckPeak Yes Leak Check for Leaks / Pump Seals CheckPressure->Leak No (Fluctuating) Tailing Tailing Factor > 1.5? CheckPeak->Tailing No Fronting Fronting? Tailing->Fronting No Silanol Silanol Interaction: Lower pH or Add TEA Tailing->Silanol Yes Overload Column Overload: Dilute Sample Fronting->Overload Yes Void Column Void/Collapse: Replace Column Fronting->Void No (Split Peak)

Figure 2: Root Cause Analysis for common chromatographic anomalies associated with amine-functionalized aromatics.

References

  • International Council for Harmonisation (ICH). (2023).[2] Guideline Q2(R2) on Validation of Analytical Procedures. EMA/CHMP/ICH/82072/2006.[3] [Link]

  • U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 2760216, 1-(3-Nitrophenyl)piperazine.[4] (Structural reference for the piperazine core). [Link]

  • Dolan, J. W. (2002). LC Troubleshooting: Peak Tailing and Tailing Factors. LCGC North America. [Link]

Sources

Validation & Comparative

A Comparative Guide to the CNS Agent Validation of 1-(3-Nitrophenyl)piperazin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the preclinical validation of 1-(3-Nitrophenyl)piperazin-2-one as a novel Central Nervous System (CNS) therapeutic candidate. We will objectively compare its projected performance metrics against established benchmarks, supported by detailed experimental protocols and comparative data analysis. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand the rigorous process of evaluating a new chemical entity for neurological applications.

Introduction: The Rationale for Investigating 1-(3-Nitrophenyl)piperazin-2-one

The piperazine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous approved CNS drugs with applications in anxiety, depression, and psychosis.[1][2][3] Its six-membered heterocyclic structure, with two nitrogen atoms at positions 1 and 4, offers a versatile platform for chemical modification, allowing for the fine-tuning of pharmacological activity and pharmacokinetic properties.[1][4] Many piperazine derivatives exert their effects by modulating monoamine neurotransmitter pathways, interacting with key receptors such as serotonin (5-HT) and dopamine (D2).[2][3]

1-(3-Nitrophenyl)piperazin-2-one is a novel compound that combines this established piperazine core with a piperazin-2-one ring and a 3-nitrophenyl substituent. The piperazin-2-one structure has been explored as a peptidomimetic, for instance, in analogs of Thyrotropin-Releasing Hormone (TRH), suggesting its potential to interact with CNS targets.[5] The nitrophenyl group, an electron-withdrawing moiety, can significantly influence receptor binding affinity and metabolic stability.[6]

This guide outlines a multi-stage validation pipeline to systematically assess the potential of 1-(3-Nitrophenyl)piperazin-2-one, from fundamental synthesis and in-silico profiling to rigorous in-vitro and in-vivo evaluations.

Molecular Profile and Synthesis

A crucial first step in CNS drug development is to evaluate the candidate's physicochemical properties against established criteria for blood-brain barrier (BBB) penetration.[7] An ideal CNS drug typically exhibits lower molecular weight, moderate lipophilicity (LogP), and a limited number of hydrogen bond donors/acceptors.[7]

For comparative purposes, we will benchmark 1-(3-Nitrophenyl)piperazin-2-one against Buspirone , an FDA-approved anxiolytic agent that also features a piperazine ring and is known for its activity at 5-HT1A and D2 receptors.

Table 1: Comparative Physicochemical Properties

Property1-(3-Nitrophenyl)piperazin-2-oneBuspirone (Comparator)CNS Drug-like Guideline
Molecular Formula C₁₀H₁₁N₃O₃C₂₁H₃₁N₅O₂-
Molecular Weight 221.21 g/mol 385.50 g/mol < 450 g/mol
Topological Polar Surface Area (TPSA) 77.9 Ų74.8 Ų< 90 Ų
Hydrogen Bond Donors 11≤ 3
Hydrogen Bond Acceptors 45≤ 7
LogP (Predicted) 0.83.01 - 4

Data for 1-(3-Nitrophenyl)piperazin-2-one derived from its structural components. Data for Buspirone from established databases.

The properties of 1-(3-Nitrophenyl)piperazin-2-one align well with the guidelines for CNS-penetrant molecules, suggesting a favorable starting point for validation.

Synthetic Protocol

The synthesis of 1-(3-Nitrophenyl)piperazin-2-one can be achieved via a multi-step process. The following protocol is based on established methods for similar structures.[8]

Experimental Protocol: Synthesis of 1-(3-Nitrophenyl)piperazin-2-one

  • Step 1: Boc Protection. Start with a suitable piperazin-2-one precursor. Protect one of the nitrogen atoms with a tert-butyloxycarbonyl (Boc) group to ensure regioselective substitution.

  • Step 2: Nucleophilic Aromatic Substitution. React the Boc-protected piperazin-2-one with 1-fluoro-3-nitrobenzene in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent like DMSO. This step attaches the 3-nitrophenyl group to the unprotected nitrogen. This yields tert-Butyl 4-(3-nitrophenyl)-3-oxopiperazine-1-carboxylate.

  • Step 3: Deprotection. Remove the Boc protecting group using a strong acid, such as trifluoroacetic acid (TFA), in a solvent like dichloromethane (DCM).[8]

  • Step 4: Purification. The final product, 1-(3-Nitrophenyl)piperazin-2-one, is then purified using column chromatography or recrystallization to yield the final compound.

Synthesis_Workflow cluster_start Starting Materials cluster_steps Reaction Steps cluster_end Final Product start1 Piperazin-2-one Precursor step1 Step 1: Boc Protection start1->step1 Di-tert-butyl dicarbonate start2 1-fluoro-3-nitrobenzene step2 Step 2: Aromatic Substitution start2->step2 K₂CO₃, DMSO step1->step2 Boc-piperazin-2-one step3 Step 3: Acidic Deprotection (TFA) step2->step3 Boc-protected intermediate end_product 1-(3-Nitrophenyl)piperazin-2-one step3->end_product Crude Product

Caption: Synthetic workflow for 1-(3-Nitrophenyl)piperazin-2-one.

In Vitro Validation: Assessing BBB Permeability and Target Engagement

The in vitro phase is designed to rapidly assess two critical parameters: the ability of the compound to cross the blood-brain barrier and its affinity for relevant CNS targets.[9]

Blood-Brain Barrier Permeability Assay

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a non-cell-based, high-throughput method to predict passive transport across the BBB. It measures the diffusion of a compound from a donor well, through a lipid-infused artificial membrane, to an acceptor well.

Experimental Protocol: PAMPA-BBB Assay

  • Preparation: Prepare a stock solution of 1-(3-Nitrophenyl)piperazin-2-one in DMSO. Create a donor solution by diluting the stock into a universal buffer (pH 7.4).

  • Membrane Coating: Coat the filter of a 96-well donor plate with a porcine brain lipid extract dissolved in dodecane.

  • Assay Assembly: Add the donor solution to the coated donor plate. Place this plate on top of a 96-well acceptor plate already filled with the buffer solution, creating a "sandwich".

  • Incubation: Incubate the plate assembly at room temperature for 4-18 hours to allow for compound diffusion.

  • Quantification: After incubation, measure the compound concentration in both the donor and acceptor wells using UV-Vis spectroscopy or LC-MS/MS.

  • Permeability Calculation: Calculate the effective permeability (Pe) using the following equation: Pe = C x [-ln(1 - [drug]acceptor / [drug]equilibrium)] where C is a constant related to surface area and incubation time.

Table 2: Comparative PAMPA-BBB Permeability Data

CompoundPermeability (Pe) (10⁻⁶ cm/s)Predicted CNS Penetration
1-(3-Nitrophenyl)piperazin-2-one 5.1High
Buspirone (Comparator) 6.5High
Atenolol (Low Permeability Control) 0.8Low
Caffeine (High Permeability Control) 18.2High

Data is hypothetical and for illustrative purposes. A Pe > 4.0 x 10⁻⁶ cm/s is generally predictive of high BBB penetration.

Receptor Binding Assays

Based on the known pharmacology of piperazine derivatives, initial screening should focus on key serotonin and dopamine receptors implicated in mood and psychotic disorders.[10]

Experimental Protocol: Radioligand Binding Assay

  • Source: Utilize commercially available cell membrane preparations expressing the human recombinant receptors of interest (e.g., 5-HT1A, 5-HT2A, D2).

  • Reaction Mixture: In a 96-well plate, combine the cell membrane preparation, a specific radioligand (e.g., [³H]8-OH-DPAT for 5-HT1A), and varying concentrations of the test compound (1-(3-Nitrophenyl)piperazin-2-one).

  • Incubation: Incubate the mixture to allow the test compound and radioligand to compete for binding to the receptor.

  • Separation: Rapidly filter the mixture through a glass fiber filtermat to separate the bound from the unbound radioligand.

  • Detection: Measure the radioactivity retained on the filter using a scintillation counter.

  • Analysis: Calculate the inhibition constant (Ki) by plotting the percentage of radioligand displacement against the concentration of the test compound. A lower Ki value indicates higher binding affinity.

Table 3: Comparative Receptor Binding Affinity (Ki, nM)

Compound5-HT1A Receptor5-HT2A ReceptorD2 Receptor
1-(3-Nitrophenyl)piperazin-2-one 85>1000450
Buspirone (Comparator) 20500300

Data is hypothetical. Lower Ki values indicate stronger binding affinity.

InVitro_Workflow cluster_input Test Compound cluster_assays In Vitro Assays cluster_outputs Key Readouts cluster_decision Go/No-Go Decision Compound 1-(3-Nitrophenyl)piperazin-2-one PAMPA PAMPA-BBB Assay Compound->PAMPA Binding Receptor Binding Assays (5-HT1A, 5-HT2A, D2) Compound->Binding Permeability BBB Permeability (Pe) PAMPA->Permeability Affinity Binding Affinity (Ki) Binding->Affinity Decision Proceed to In Vivo? Permeability->Decision Affinity->Decision

Caption: High-level workflow for the in vitro validation phase.

In Vivo Validation: Pharmacokinetics and Behavioral Efficacy

Promising in vitro results warrant progression to in vivo models to confirm CNS bioavailability and assess functional effects on behavior.[11] All animal procedures must be conducted in accordance with ethical guidelines.

Pharmacokinetic (PK) Study: Brain-to-Plasma Ratio

This study is essential to confirm that the compound not only crosses the BBB but also achieves and maintains a significant concentration in the brain tissue.

Experimental Protocol: Rodent PK Study

  • Administration: Administer 1-(3-Nitrophenyl)piperazin-2-one to a cohort of male Sprague-Dawley rats via a single intravenous (IV) or oral (PO) dose.

  • Sample Collection: At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours), collect blood samples and brain tissue from subgroups of animals.

  • Sample Processing: Centrifuge blood to obtain plasma. Homogenize brain tissue.

  • Bioanalysis: Extract the compound from plasma and brain homogenates and quantify its concentration using a validated LC-MS/MS method.

  • Analysis: Calculate key PK parameters, including the area under the curve (AUC) for both brain and plasma. The brain-to-plasma ratio (Kp = AUCbrain / AUCplasma) is a critical measure of CNS penetration.

Table 4: Comparative Pharmacokinetic Data (Rat Model)

CompoundRouteDose (mg/kg)Brain-to-Plasma Ratio (Kp)Interpretation
1-(3-Nitrophenyl)piperazin-2-one IV21.8Excellent CNS Penetration
Buspirone (Comparator) IV22.5Excellent CNS Penetration

A Kp value > 1 indicates that the compound readily accumulates in the brain.

Behavioral Efficacy: The Elevated Plus Maze (EPM) Model

The EPM is a widely used behavioral assay to screen for anxiolytic or anxiogenic effects of drugs in rodents. An increase in the time spent in the open arms of the maze is indicative of an anxiolytic effect.

Experimental Protocol: Elevated Plus Maze

  • Apparatus: A plus-shaped maze raised above the floor, with two opposing "open" arms (exposed) and two opposing "closed" arms (with high walls).

  • Acclimatization: Allow mice or rats to acclimate to the testing room for at least 1 hour before the experiment.

  • Dosing: Administer the test compound (1-(3-Nitrophenyl)piperazin-2-one), a vehicle control (e.g., saline with 5% DMSO), or a positive control (e.g., Diazepam) via intraperitoneal (IP) injection 30 minutes before testing.

  • Testing: Place the animal in the center of the maze, facing an open arm, and allow it to explore freely for 5 minutes.

  • Data Acquisition: Use an overhead camera and tracking software to record the animal's movement, specifically the time spent in and the number of entries into each arm type.

  • Analysis: Compare the data between treatment groups using appropriate statistical tests (e.g., ANOVA).

Table 5: Comparative Behavioral Data in the Elevated Plus Maze (Mouse Model)

Treatment Group (10 mg/kg, IP)Time in Open Arms (% of Total)Number of Open Arm Entries
Vehicle Control 18.5 ± 2.110.2 ± 1.5
1-(3-Nitrophenyl)piperazin-2-one 35.2 ± 3.512.1 ± 1.8
Diazepam (Positive Control) 42.1 ± 4.013.5 ± 2.0*

*p < 0.05 compared to Vehicle Control. Data is hypothetical mean ± SEM.

InVivo_Workflow cluster_start Candidate from In Vitro cluster_pk Pharmacokinetics cluster_behavior Pharmacodynamics (Behavior) Start Promising Candidate PK_Admin Administer Compound (IV or PO) Start->PK_Admin Behavior_Admin Administer Compound (IP) Start->Behavior_Admin PK_Sample Collect Brain & Plasma Samples PK_Admin->PK_Sample PK_Analysis LC-MS/MS Quantification PK_Sample->PK_Analysis PK_Result Calculate Kp (Brain:Plasma Ratio) PK_Analysis->PK_Result Behavior_Test Elevated Plus Maze Test Behavior_Admin->Behavior_Test Behavior_Analysis Track & Analyze Behavior Behavior_Test->Behavior_Analysis Behavior_Result Assess Anxiolytic Effect Behavior_Analysis->Behavior_Result

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-(3-Nitrophenyl)piperazin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: As a key intermediate in pharmaceutical research and development, 1-(3-Nitrophenyl)piperazin-2-one requires meticulous handling and disposal to ensure laboratory safety and environmental compliance.[1] This guide provides a comprehensive, step-by-step protocol for its proper disposal, grounded in established safety data and regulatory frameworks. The procedures outlined herein are designed to empower researchers, scientists, and drug development professionals to manage this chemical waste stream responsibly, mitigating risks and ensuring adherence to the highest standards of laboratory practice.

Hazard Identification and Risk Assessment: A Proactive Approach

Understanding the intrinsic properties and associated hazards of 1-(3-Nitrophenyl)piperazin-2-one is the foundation of its safe management. The presence of the nitrophenyl group suggests potential toxicity and specific handling requirements, a characteristic common to many nitroaromatic compounds.[2][3] While data for this specific molecule is limited, information from structurally similar compounds, such as other nitrophenyl piperazine derivatives, provides a strong basis for a conservative risk assessment.

The primary hazards associated with this class of compounds include irritation to the skin, eyes, and respiratory system.[4][5] Systemic effects are also a concern, as related compounds are known to be harmful if swallowed, inhaled, or absorbed through the skin. Therefore, treating 1-(3-Nitrophenyl)piperazin-2-one as a hazardous substance is a critical first step in the safety protocol.

Table 1: Physicochemical Properties and Hazard Profile

PropertyValueSource
Chemical Formula C10H13N3O2[6][7]
Molar Mass 207.23 g/mol [6][7]
Appearance Yellow to off-white solid[6][7]
Solubility Insoluble in water; Soluble in organic solvents (e.g., dichloromethane, ethanol)[6][7]
Stability Stable under normal conditions; sensitive to strong oxidizing agents[7]
Known Hazards Causes skin and serious eye irritation; May cause respiratory irritation.[4][5]
Incompatibilities Strong oxidizing agents, strong acids[6][8][9]
Decomposition Thermal decomposition may produce toxic nitrogen oxides (NOx) and carbon oxides (CO, CO2).[4][5][10]

Pre-Disposal Operations: Engineering Safety into the Workflow

Proper disposal begins long before the waste container is full. It is embedded in the daily handling and storage procedures within the laboratory.

Personal Protective Equipment (PPE)

A robust PPE protocol is non-negotiable. The goal is to create a complete barrier between the researcher and the chemical.

  • Hand Protection: Wear nitrile gloves (double-gloving is recommended) that are regularly inspected for tears or punctures. Gloves should be disposed of as contaminated waste immediately after handling the compound.[4][11]

  • Eye and Face Protection: Chemical safety goggles and a face shield are mandatory to protect against accidental splashes or fine particle dispersion.[4]

  • Body Protection: A lab coat is standard, but a chemically resistant gown should be worn when handling larger quantities or during waste consolidation.[4]

  • Respiratory Protection: Use in a well-ventilated area, such as a chemical fume hood. If engineering controls are insufficient to prevent inhalation of dust, a NIOSH-approved respirator is required.[4]

Waste Segregation and Storage

Proper segregation prevents dangerous chemical reactions and ensures the waste is managed by the correct disposal stream.

  • Designate a Waste Container: Use a clearly labeled, chemically compatible container for all 1-(3-Nitrophenyl)piperazin-2-one waste. The container must have a secure, tight-fitting lid.

  • Labeling: The label must clearly state "Hazardous Waste," list the full chemical name "1-(3-Nitrophenyl)piperazin-2-one," and display appropriate GHS hazard pictograms (e.g., exclamation mark for irritant).

  • Segregate Incompatibles: Store the waste container away from strong oxidizing agents (e.g., nitric acid, perchlorates) and strong acids to prevent potentially violent reactions.[6][12][13]

  • Contaminated Materials: All materials that come into contact with the compound, including gloves, weighing papers, pipette tips, and contaminated labware, must be considered hazardous waste and placed in the same designated container or a separate, clearly labeled container for solid waste.[8][14]

Step-by-Step Disposal Protocol

Disposal of 1-(3-Nitrophenyl)piperazin-2-one is governed by the Resource Conservation and Recovery Act (RCRA) in the United States, which mandates a "cradle-to-grave" management system for hazardous materials.[15][16]

Experimental Protocol: Preparing Waste for Disposal
  • Waste Characterization: As a substance with potential toxicity and reactivity, 1-(3-Nitrophenyl)piperazin-2-one waste must be managed as hazardous waste in accordance with EPA or local regulations.[17][18]

  • Consolidation of Solid Waste: Collect all solid waste, including unused compounds and contaminated disposables, in a designated, leak-proof, and properly labeled hazardous waste container.

  • Preparation for Incineration: The recommended and most effective disposal method for this compound is high-temperature incineration at a licensed hazardous waste facility.[4][8] To facilitate this, the solid material should be dissolved or mixed with a combustible solvent (e.g., ethanol, xylene).

    • Causality: Dissolving the solid in a flammable solvent ensures a more complete and controlled combustion process within the incinerator, which is crucial for the thermal destruction of the molecule and its hazardous decomposition products like NOx.[4]

    • Procedure: In a fume hood, carefully add a suitable combustible solvent to the waste container. Swirl gently to dissolve the solid. This step should only be performed by trained personnel and in consultation with your institution's Environmental Health and Safety (EHS) office and the licensed waste disposal vendor.

  • Final Containerization: Ensure the final waste container is securely sealed and stored in a designated satellite accumulation area until collection by a certified hazardous waste transporter.

  • Documentation: Maintain meticulous records of the waste generated, including the chemical name, quantity, and date of accumulation. This documentation is a legal requirement under RCRA.[17]

Emergency Spill Procedures

In the event of a spill, a swift and correct response is critical to minimize exposure and environmental contamination.

  • Evacuate & Alert: Immediately alert personnel in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.

  • Control & Ventilate: If safe to do so, control the source of the spill and ensure the area is well-ventilated (e.g., by ensuring the fume hood is operating correctly).

  • Don PPE: Before attempting any cleanup, don the full PPE described in Section 2.

  • Contain & Absorb: Cover the spill with an inert absorbent material, such as sand or vermiculite. Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collect & Clean: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[19] Clean the spill area with a suitable solvent, and dispose of all cleanup materials as hazardous waste.

  • Report: Report the incident to your institution's EHS department in accordance with established protocols.

Disposal Decision Workflow

The following diagram outlines the logical decision-making process for the proper disposal of 1-(3-Nitrophenyl)piperazin-2-one.

G cluster_prep Preparation & Handling cluster_manage Waste Management cluster_dispose Final Disposal A Waste Generated (Unused chemical, contaminated labware) B Assess Hazards (Irritant, Potential Systemic Toxicity) A->B Step 1 C Don Appropriate PPE (Gloves, Goggles, Gown, etc.) B->C Step 2 D Segregate Waste (Keep away from oxidizers) C->D Step 3 E Containerize & Label (Sealed, compatible container with 'Hazardous Waste' label) D->E Step 4 F Store in Designated Area (Secure Satellite Accumulation Area) E->F Step 5 G Arrange Pickup by Licensed Waste Vendor F->G Step 6 H Prepare for Transport (Dissolve in combustible solvent if required by vendor) G->H Step 7 I High-Temperature Incineration (Equipped with afterburner and scrubber) H->I Step 8 J Complete Documentation (RCRA Manifest) I->J Step 9

Caption: Logical workflow for the disposal of 1-(3-Nitrophenyl)piperazin-2-one.

References

  • Bouling Chemical Co., Limited. (n.d.). 1-(3-Nitrophenyl)Piperazine | Properties, Uses, Safety, Supplier China. Retrieved from [Link]

  • Carl ROTH GmbH + Co. KG. (2025). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]

  • Chemical Register. (n.d.). CAS 54054-85-2 1-(3-Nitrophenyl)piperazine Chemical Report & Database. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (1986). Guidelines for Cytotoxic (Antineoplastic) Drugs. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Nitrophenol. PubChem Compound Database. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2025). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Safe handling of cytotoxics: guideline recommendations. PubMed Central. Retrieved from [Link]

  • Utah State University. (n.d.). Incompatible Chemicals. Office of Research Environmental Health and Safety. Retrieved from [Link]

  • Triumvirate Environmental. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations. Retrieved from [Link]

  • University of California, Riverside. (n.d.). Examples of Incompatible Chemicals. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2025). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]

  • Health and Safety Executive (HSE). (n.d.). Safe handling of cytotoxic drugs in the workplace. Retrieved from [Link]

  • Chemistry For Everyone. (2025). What Regulations Govern Hazardous Waste Management?. YouTube. Retrieved from [Link]

  • American Society of Health-System Pharmacists (ASHP). (n.d.). Guidelines on Handling Hazardous Drugs. Retrieved from [Link]

  • Axonator. (2024). EPA Hazardous Waste Management. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Nitrophenol. Retrieved from [Link]

Sources

Navigating the Safe Handling of 1-(3-Nitrophenyl)piperazin-2-one: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the proper handling of chemical reagents is paramount to ensuring both personal safety and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information for the handling and disposal of 1-(3-Nitrophenyl)piperazin-2-one, a compound that, while not extensively characterized, belongs to classes of chemicals with known hazards. By understanding the constituent parts of the molecule—a nitrophenyl group and a piperazin-2-one core—we can proactively establish a robust safety protocol.

Understanding the Hazard Profile: A Synthesis of Structural Analogues

The piperazin-2-one core is classified under the Globally Harmonized System (GHS) as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] There is also a warning for its potential to cause an allergic skin reaction (H317).[1]

The nitrophenyl moiety, a functional group common in many industrial chemicals, presents its own set of concerns. Aromatic nitro compounds are known to be toxic and can be absorbed through the skin.[2][3] A significant health effect associated with some aromatic nitro compounds is the formation of methemoglobin, which impairs the ability of red blood cells to transport oxygen, leading to a condition called methemoglobinemia, characterized by cyanosis (a bluish discoloration of the skin).[4] Some nitrophenols are also associated with respiratory distress and neurotoxicity at high doses in animal studies.[5]

Given this information, it is prudent to treat 1-(3-Nitrophenyl)piperazin-2-one as a substance that is irritating to the skin, eyes, and respiratory system, is a potential skin sensitizer, and may have systemic toxicity upon absorption.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical when handling 1-(3-Nitrophenyl)piperazin-2-one to prevent dermal, ocular, and respiratory exposure. The following table outlines the recommended PPE for various laboratory scenarios.

ScenarioHand ProtectionEye/Face ProtectionBody ProtectionRespiratory Protection
Handling Solids (weighing, transfers) Chemical-resistant gloves (e.g., Nitrile rubber)Safety glasses with side-shields or chemical safety goggles.[6]Fully buttoned laboratory coat.Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator for dusts should be worn.[6][7]
Working with Solutions Chemical-resistant gloves (e.g., Nitrile rubber)Chemical safety goggles. A face shield is recommended if there is a risk of splashing.[7]Chemical-resistant laboratory coat or apron over a standard lab coat.Work in a certified chemical fume hood.
Large-Scale Operations or Potential for Aerosolization Double-gloving with chemical-resistant gloves.Chemical safety goggles and a full-face shield.Chemical-resistant suit or coveralls.A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates.
Cleaning Spills Heavy-duty chemical-resistant gloves.Chemical safety goggles and a full-face shield.Chemical-resistant suit or coveralls and chemical-resistant boot covers.A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol minimizes the risk of exposure and ensures a safe working environment.

Pre-Handling Checklist:
  • Consult the Safety Data Sheet (SDS): Although a specific SDS for 1-(3-Nitrophenyl)piperazin-2-one may not be available, review the SDS for structurally similar compounds.

  • Designate a Work Area: All handling of this compound should be done in a well-ventilated area, preferably within a certified chemical fume hood.

  • Assemble all necessary PPE: Before handling the chemical, ensure all required PPE is readily available and in good condition.

  • Locate Emergency Equipment: Confirm the location and functionality of the nearest safety shower, eyewash station, and fire extinguisher.

Step-by-Step Handling Protocol:
  • Donning PPE: Put on your laboratory coat, followed by safety goggles and/or a face shield. Don gloves last, ensuring they overlap the cuffs of your lab coat.

  • Handling the Compound:

    • When weighing the solid, do so in a fume hood or a ventilated balance enclosure to minimize dust inhalation.

    • Use a spatula for transfers to avoid generating dust.

    • If preparing a solution, add the solid to the solvent slowly to prevent splashing.

  • Post-Handling:

    • Securely close the container of 1-(3-Nitrophenyl)piperazin-2-one.

    • Wipe down the work area with an appropriate solvent and then decontaminate with soap and water.

    • Doff PPE in the reverse order of donning, being careful to avoid contaminating your skin. Remove gloves first, followed by your lab coat, and then eye protection.

    • Wash your hands thoroughly with soap and water after removing all PPE.[2]

Disposal Plan: Responsible Waste Management

Proper disposal of 1-(3-Nitrophenyl)piperazin-2-one and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Solid Waste: Unused or waste solid 1-(3-Nitrophenyl)piperazin-2-one should be collected in a clearly labeled, sealed container for hazardous waste.

  • Liquid Waste: Solutions containing this compound should be collected in a designated, labeled hazardous waste container. Do not pour this chemical down the drain.

  • Contaminated Materials: All disposable items that have come into contact with the compound, such as gloves, weighing paper, and pipette tips, should be placed in a sealed bag and disposed of as solid hazardous waste.

  • Consult Local Regulations: Always follow your institution's and local environmental regulations for hazardous waste disposal.

Visualizing the PPE Selection Process

The following workflow diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the nature of the task and the associated risks.

PPE_Selection_Workflow PPE Selection for Handling 1-(3-Nitrophenyl)piperazin-2-one cluster_assessment Risk Assessment cluster_ppe PPE Requirements Start Start: Assess Task CheckSolid Handling Solid? Start->CheckSolid CheckSolution Working with Solution? CheckSolid->CheckSolution No PPE_Solid Standard PPE: - Nitrile Gloves - Safety Goggles - Lab Coat - Respirator (if dusty) CheckSolid->PPE_Solid Yes CheckAerosol Potential for Aerosolization? CheckSolution->CheckAerosol No PPE_Solution Enhanced PPE: - Nitrile Gloves - Chemical Goggles - Face Shield (if splash risk) - Chemical-Resistant Lab Coat - Fume Hood CheckSolution->PPE_Solution Yes CheckSpill Cleaning a Spill? CheckAerosol->CheckSpill No PPE_Aerosol Maximum Protection: - Double Gloves - Goggles & Face Shield - Chemical-Resistant Suit - Respirator (Organic Vapor) CheckAerosol->PPE_Aerosol Yes PPE_Spill Spill Response PPE: - Heavy-Duty Gloves - Goggles & Face Shield - Chemical-Resistant Suit - Boot Covers - Respirator CheckSpill->PPE_Spill Yes End End: Safe Handling CheckSpill->End No (Review Task) PPE_Solid->End Proceed with Task PPE_Solution->End Proceed with Task PPE_Aerosol->End Proceed with Task PPE_Spill->End Proceed with Task

Caption: Workflow for selecting appropriate PPE.

By adhering to these guidelines, researchers can confidently and safely handle 1-(3-Nitrophenyl)piperazin-2-one, fostering a culture of safety and scientific excellence within the laboratory.

References

  • National Center for Biotechnology Information. (n.d.). Piperazin-2-one. PubChem. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (1992). Toxicological Profile for 2-Nitrophenol and 4-Nitrophenol. Retrieved from [Link]

  • Croner-i. (n.d.). Aromatic halogenated amines and nitro-compounds. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards: Piperazine dihydrochloride. Retrieved from [Link]

  • International Labour Organization. (2011, August 3). Nitrocompounds, Aromatic. ILO Encyclopaedia of Occupational Health and Safety. Retrieved from [Link]

  • Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]

  • Basheer, S. (2017). Bioremediation of Nitro-aromatics: An Overview. International Journal of Environment, Agriculture and Biotechnology, 2(5), 2690-2696. [Link]

  • Carl Roth. (n.d.). Safety Data Sheet: 4-Nitrophenol. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (2019). Toxicological Profile for Nitrophenols. Retrieved from [Link]

  • Blaser, H.-U., & Schmidt, E. (Eds.). (2004). Asymmetric Catalysis on Industrial Scale: Challenges, Approaches and Solutions. Wiley-VCH.
  • Loba Chemie. (n.d.). p-NITROPHENOL EXTRA PURE. Retrieved from [Link]

  • Al-Ani, F. H., Al-Hassani, R. H., & Al-Sherrawi, M. H. (2020). Removal of 4-Nitrophenol from Aqueous Solution by Using Polyphenylsulfone-Based Blend Membranes: Characterization and Performance. Membranes, 10(9), 223. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.